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5/'-Iodoindirubin Documentation Hub

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  • Product: 5/'-Iodoindirubin
  • CAS: 126433-42-9

Core Science & Biosynthesis

Foundational

Technical Guide: Mechanism of Action of 5'-Iodoindirubin

Executive Summary 5'-Iodoindirubin (specifically its optimized derivative, 5'-Iodoindirubin-3'-monoxime or 5-I3M ) is a potent, ATP-competitive dual inhibitor of Glycogen Synthase Kinase-3 (GSK-3 ) and Cyclin-Dependent K...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5'-Iodoindirubin (specifically its optimized derivative, 5'-Iodoindirubin-3'-monoxime or 5-I3M ) is a potent, ATP-competitive dual inhibitor of Glycogen Synthase Kinase-3


 (GSK-3

)
and Cyclin-Dependent Kinases (CDKs) . Originating from the bis-indole scaffold of indirubin (a component of the traditional Chinese medicine Danggui Longhui Wan), the addition of an iodine atom at the 5' position significantly enhances inhibitory potency against kinase targets.

Its primary mechanism involves occupying the ATP-binding pocket of these kinases, preventing the phosphorylation of critical downstream substrates. This leads to two major biological outcomes:

  • Wnt/

    
    -catenin Signaling Activation:  Inhibition of GSK-3
    
    
    
    stabilizes
    
    
    -catenin, promoting its nuclear translocation and the transcription of survival/proliferation genes.
  • Cell Cycle Arrest & Apoptosis: Inhibition of CDK1, CDK2, and CDK5 disrupts cell cycle progression (typically inducing G2/M arrest) and triggers apoptotic cascades in malignant cells.

Chemical Biology & Structural Basis

The Indirubin Scaffold

Indirubin is a 3,2'-bis-indole isomer of indigo. While the parent compound shows moderate kinase inhibitory activity, it suffers from poor solubility and lower affinity.

The 5'-Iodo Modification

The introduction of an Iodine atom at the 5' position is a critical structural enhancement.

  • Steric & Hydrophobic Complementarity: The large, lipophilic iodine atom occupies a specific hydrophobic pocket within the kinase ATP-binding cleft (often near the "gatekeeper" residue). This interaction significantly increases binding affinity compared to the parent molecule.

  • Potency Shift: 5'-Iodo substitution lowers the IC

    
     values from the micromolar range (parent indirubin) to the low nanomolar range.
    
The 3'-Monoxime Derivative (5-I3M)

Most research utilizes 5'-Iodoindirubin-3'-monoxime rather than the bare 5'-Iodoindirubin.

  • Solubility: The oxime group (=N-OH) at the 3' position replaces the keto oxygen, increasing polarity and water solubility, which improves cellular bioavailability.

  • Binding: The oxime moiety participates in additional hydrogen bonding networks within the kinase active site.

Table 1: Comparative Potency Profile (IC Values)
Target KinaseFunctionIndirubin (Parent)5'-Iodoindirubin-3'-monoxime (5-I3M)
GSK-3

Wnt signaling, Glycogen metabolism~600 nM~9 nM
CDK5/p25 Neuronal signaling, Tau phosphorylation~5,500 nM~20 nM
CDK1/Cyclin B G2/M Cell Cycle Transition~9,000 nM~25 nM
CDK2/Cyclin E G1/S Cell Cycle Transition>10,000 nM~200 nM

Data synthesized from Leclerc et al. (2001) and commercial assay data.

Primary Mechanism of Action: Kinase Inhibition

ATP-Competitive Inhibition

5'-Iodoindirubin acts as a Type I kinase inhibitor. It binds to the active conformation of the kinase enzyme, directly competing with Adenosine Triphosphate (ATP).

  • Hinge Region Interaction: The bis-indole core mimics the adenine ring of ATP. The nitrogen of the indole ring acts as a hydrogen bond donor to the backbone carbonyl of the kinase "hinge" region (e.g., Glu81 and Leu83 in CDK2; Val135 and Asp133 in GSK-3

    
    ).
    
  • Thermodynamics: The binding is reversible but high-affinity (

    
     in the low nanomolar range), effectively shutting down the kinase's catalytic activity even in the presence of intracellular ATP.
    

Downstream Signaling Cascades

Wnt/ -catenin Pathway Activation

Under basal conditions, GSK-3


 is part of a "destruction complex" (with Axin and APC) that phosphorylates 

-catenin, marking it for ubiquitination and proteasomal degradation.[1]

Mechanism of 5'-Iodoindirubin:

  • Inhibition: 5'-Iodoindirubin enters the destruction complex and inhibits GSK-3

    
    .
    
  • Stabilization:

    
    -catenin is not phosphorylated at Ser33/37/Thr41.
    
  • Accumulation: Unphosphorylated

    
    -catenin accumulates in the cytosol.
    
  • Translocation:

    
    -catenin translocates to the nucleus.[1]
    
  • Transcription: It binds to TCF/LEF transcription factors, displacing repressors (Groucho) and activating target genes (e.g., Cyclin D1, c-Myc).

Note: In specific contexts (e.g., keratinocytes), indirubins have been reported to inhibit Wnt via epigenetic mechanisms (WIF-1 demethylation), but the dominant pharmacological effect of the 5'-Iodo derivative is GSK-3


-mediated Wnt activation.
Cell Cycle Arrest & Apoptosis[2][3]
  • G2/M Arrest: Inhibition of CDK1 (Cdc2) prevents the formation of the active CDK1-Cyclin B complex, which is required for entry into mitosis. Cells accumulate in the G2 phase, unable to divide.

  • Neuroprotection (Alzheimer's): Inhibition of CDK5 and GSK-3

    
      reduces the hyperphosphorylation of Tau protein , preventing the formation of neurofibrillary tangles.
    
Visualization: Signaling Pathways

G cluster_0 Basal State (No Drug) cluster_1 5'-Iodoindirubin Treatment GSK3_Active GSK-3β (Active) BetaCat_Deg β-Catenin (Phosphorylated) GSK3_Active->BetaCat_Deg Phosphorylates Proteasome Proteasomal Degradation BetaCat_Deg->Proteasome Drug 5'-Iodoindirubin GSK3_Inhibited GSK-3β (Inhibited) Drug->GSK3_Inhibited ATP Competition BetaCat_Stable β-Catenin (Stable) GSK3_Inhibited->BetaCat_Stable Prevents Phosphorylation Nucleus Nucleus BetaCat_Stable->Nucleus Translocation Transcription Transcription (c-Myc, Cyclin D1) Nucleus->Transcription TCF/LEF Binding

Caption: Mechanism of Wnt activation.[1][2] 5'-Iodoindirubin inhibits GSK-3


, preventing 

-catenin degradation and driving gene transcription.

Experimental Protocols

In Vitro Kinase Assay (Self-Validating)

Objective: Determine the IC


 of 5'-Iodoindirubin against GSK-3

or CDK1/5.

Materials:

  • Recombinant GSK-3

    
     enzyme.
    
  • Substrate: GS-1 peptide (YRRAAVPPSPSLSRHSSPHQSpEDEEE) or Histone H1 (for CDKs).

  • 
    P-ATP or Luciferase-based ATP detection kit.
    
  • 5'-Iodoindirubin-3'-monoxime (dissolved in DMSO).[3]

Protocol:

  • Preparation: Prepare a 10-point dilution series of 5'-Iodoindirubin in DMSO (range: 0.1 nM to 10

    
    M). Keep final DMSO concentration <1%.
    
  • Reaction Mix: Combine Kinase Buffer (25 mM Tris-HCl pH 7.5, 5 mM

    
    -glycerophosphate, 2 mM DTT, 0.1 mM Na
    
    
    
    VO
    
    
    , 10 mM MgCl
    
    
    ), substrate (5
    
    
    M), and recombinant enzyme.
  • Initiation: Add 10

    
    L of drug dilution to 40 
    
    
    
    L of Reaction Mix. Incubate for 10 min at room temperature.
  • Start: Add 10

    
    L of ATP mix (containing 15 
    
    
    
    M ATP + 0.5
    
    
    Ci
    
    
    P-ATP).
  • Incubation: Incubate at 30°C for 30 minutes.

  • Termination: Spot aliquots onto P81 phosphocellulose paper.

  • Wash: Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Validation: Plot % Activity vs. Log[Drug]. Calculate IC

    
     using non-linear regression. Valid if Z' factor > 0.5.
    
Western Blotting for Mechanism Confirmation

Objective: Confirm GSK-3


 inhibition in cells by detecting 

-catenin accumulation.

Protocol:

  • Treatment: Treat cells (e.g., SH-SY5Y or MCF-7) with 5'-Iodoindirubin (0.1, 1, 5

    
    M) for 24 hours.
    
  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors AND phosphatase inhibitors (Critical: to preserve phosphorylation states).

  • Separation: Run 30

    
    g protein on 10% SDS-PAGE.
    
  • Transfer: Transfer to PVDF membrane.

  • Blotting:

    • Primary Antibody 1: Anti-

      
      -catenin (Total). Expect increase.
      
    • Primary Antibody 2: Anti-Phospho-

      
      -catenin (Ser33/37/Thr41). Expect decrease.
      
    • Loading Control: GAPDH or

      
      -actin.
      
  • Visualization: Use HRP-conjugated secondary antibodies and ECL detection.

Visualization: Experimental Workflow

Workflow Step1 Cell Culture (SH-SY5Y) Step2 Drug Treatment (5'-Iodoindirubin 0-5 µM) Step1->Step2 Step3 Lysis (+ Phosphatase Inhibitors) Step2->Step3 Step4 SDS-PAGE & Transfer Step3->Step4 Step5 Western Blot (Target: β-catenin) Step4->Step5

Caption: Step-by-step workflow for validating 5'-Iodoindirubin activity in cell culture.

References

  • Leclerc, S., et al. (2001). "Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease."[3] Journal of Biological Chemistry.

  • Hoessel, R., et al. (1999). "Indirubin, the active constituent of a Chinese antileukaemia medicine, inhibits cyclin-dependent kinases." Nature Cell Biology.

  • Zahler, S., et al. (2007). "Indirubin-3'-monoxime acts as a potent inhibitor of GSK-3beta in human endothelial cells." Journal of Pharmacology and Experimental Therapeutics.
  • Moon, M. J., et al. (2006). "Synthesis and structure-activity relationships of novel indirubin derivatives as potent anti-proliferative agents with CDK2 inhibitory activities." Bioorganic & Medicinal Chemistry.

  • Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal.

Sources

Exploratory

5'-Iodoindirubin Scaffolds: Precision Engineering of GSK-3β Inhibition

Technical Whitepaper | Version 2.0 Executive Synthesis In the landscape of kinase inhibitors, 5'-Iodoindirubin-3'-monoxime (5'-IO) represents a paradigm shift from serendipitous natural product discovery to rational drug...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 2.0

Executive Synthesis

In the landscape of kinase inhibitors, 5'-Iodoindirubin-3'-monoxime (5'-IO) represents a paradigm shift from serendipitous natural product discovery to rational drug design. While the parent compound, Indirubin, acts as a moderate inhibitor (IC50 ~0.6–5 µM) derived from the TCM prescription Danggui Longhui Wan, the introduction of an iodine atom at the 5'-position and an oxime moiety at the 3'-position dramatically enhances potency and selectivity.

This guide dissects the 5'-Iodoindirubin class—specifically focusing on the highly potent 3'-monoxime derivative —as a nanomolar-range ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[1][2][3] We explore its chemical synthesis, structural binding mechanics, and validated protocols for experimental application in neurodegeneration and oncology research.

Chemical Architecture & Structure-Activity Relationship (SAR)

The potency of 5'-IO stems from two critical structural modifications to the bis-indole core:

  • 5'-Iodine Substitution: The bulky, lipophilic iodine atom at the 5'-position of the indole ring enhances hydrophobic interactions within the kinase binding pocket, significantly increasing affinity compared to the unsubstituted parent.

  • 3'-Oxime Modification: Replacing the ketone oxygen with an oxime (=N-OH) group creates an additional hydrogen bond donor/acceptor motif. This modification is pivotal for optimizing the interaction with the kinase hinge region, dropping the IC50 from micromolar (Indirubin) to low nanomolar levels (~9 nM).

Structural Binding Mode (GSK-3β Interaction)

Crystallographic studies (e.g., PDB: 1Q41 ) reveal that the indirubin scaffold binds in the ATP-binding cleft of GSK-3β.

  • Hinge Region: The lactam amide nitrogen and the carbonyl oxygen (or oxime nitrogen) form a triplet of hydrogen bonds with the backbone residues of the GSK-3β hinge (Val135, Asp133).

  • Hydrophobic Pocket: The planar bis-indole system slots into the hydrophobic cleft, while the 5'-iodine extends into a deeper hydrophobic sub-pocket, anchoring the molecule and reducing the off-rate.

SAR_Logic Indirubin Indirubin (Parent) IC50 ~600 nM Mod_Iodo + 5'-Iodine (Hydrophobic Anchor) Indirubin->Mod_Iodo SAR Step 1 Mod_Oxime + 3'-Oxime (H-Bond Donor) Indirubin->Mod_Oxime SAR Step 2 Five_IO 5'-Iodoindirubin-3'-monoxime IC50 ~9 nM Mod_Iodo->Five_IO Mod_Oxime->Five_IO

Figure 1: Structure-Activity Relationship (SAR) logic transforming Indirubin into the potent 5'-IO inhibitor.[2]

Mechanism of Action: The Signaling Cascade

5'-IO functions as a "molecular brake" on GSK-3β. Under basal conditions, constitutively active GSK-3β phosphorylates key substrates like β-catenin and Tau, marking them for degradation or dysfunction.

Wnt/β-Catenin Pathway Stabilization

In the absence of Wnt ligand, GSK-3β phosphorylates β-catenin, triggering ubiquitination and proteasomal degradation. 5'-IO inhibits GSK-3β, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF transcription factors.

Tau Phosphorylation (Alzheimer's Model)

Hyperphosphorylated Tau forms neurofibrillary tangles. 5'-IO potently inhibits GSK-3β-mediated Tau phosphorylation (e.g., at Ser396/404), offering a neuroprotective mechanism.

Mechanism_Action cluster_Wnt Wnt Signaling cluster_Tau Neurodegeneration Inhibitor 5'-Iodoindirubin-3'-monoxime GSK3 GSK-3β (Active Kinase) Inhibitor->GSK3 Inhibits (IC50 ~9nM) BetaCat_Deg β-Catenin Degradation GSK3->BetaCat_Deg Promotes BetaCat_Stab β-Catenin Accumulation GSK3->BetaCat_Stab Blockade leads to Tau_Phos Hyperphosphorylated Tau (Tangles) GSK3->Tau_Phos Promotes Tau_Norm Microtubule Stabilization GSK3->Tau_Norm Blockade leads to Transcription Gene Transcription (TCF/LEF) BetaCat_Stab->Transcription

Figure 2: Dual mechanistic impact of 5'-IO on Wnt signaling and Tau pathology.

Experimental Protocols

Protocol A: Chemical Synthesis of 5'-Iodoindirubin-3'-monoxime

Rationale: Commercial supplies can vary in purity. In-house synthesis ensures batch consistency.

Reagents: 5-Iodoisatin, 3-Acetoxyindole (or Indoxyl acetate), Methanol, Anhydrous Na2CO3, Hydroxylamine hydrochloride, Pyridine.

  • Step 1: Scaffold Formation (Aldol-type Condensation)

    • Dissolve 5-Iodoisatin (1.0 eq) and 3-Acetoxyindole (1.05 eq) in Methanol.

    • Add Na2CO3 (2.5 eq) to catalyze the reaction.

    • Stir at room temperature for 2-4 hours. The solution will turn deep red/violet as 5'-Iodoindirubin precipitates.

    • Validation: Filter, wash with water/methanol. Confirm by NMR/MS. (Target Mass: ~403 Da for oxime, ~388 Da for parent).

  • Step 2: Oximation

    • Suspend 5'-Iodoindirubin in Pyridine (solvent/base).

    • Add Hydroxylamine hydrochloride (10-20 eq).

    • Reflux at 120°C for 1.5 - 2 hours.

    • Critical Step: Pour reaction mixture into ice-cold 1N HCl to precipitate the product and remove pyridine.

    • Purification: Recrystallize from Ethanol or DMSO/Water.

Protocol B: In Vitro Kinase Assay (ADP-Glo™ Method)

Rationale: Direct measurement of kinase activity is superior to surrogate markers.

  • Preparation: Dilute 5'-IO in 100% DMSO (Stock 10 mM). Prepare serial dilutions (e.g., 0.1 nM to 10 µM) in Kinase Buffer.

  • Reaction Assembly:

    • Mix GSK-3β enzyme (0.2 µg/mL) with substrate (GS-1 peptide, 10 µM).

    • Add 5'-IO dilutions. Incubate 10 min at RT (Pre-incubation allows inhibitor binding).

    • Initiate with ATP (10 µM).

  • Detection:

    • Incubate 30-60 min at 30°C.

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Analysis: Measure Luminescence. Plot RLU vs. log[Inhibitor]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol C: Cellular Wnt Activation (TOP-Flash Reporter)

Rationale: Validates cell permeability and functional pathway engagement.

  • Transfection: Transfect HEK293T cells with M50 Super 8x TOPFlash (TCF/LEF luciferase reporter) and Renilla (normalization control).

  • Treatment: 24h post-transfection, treat cells with 5'-IO (10 nM - 5 µM) for 12-24 hours.

    • Control: LiCl (20 mM) as a positive control; DMSO as vehicle.

  • Lysis & Readout: Use Dual-Luciferase Assay System.

  • Calculation: Ratio = Firefly (TOP) / Renilla. Fold activation indicates GSK-3β inhibition efficacy.

Quantitative Profile

ParameterValue / CharacteristicNotes
Molecular Weight 403.17 g/mol Formula: C16H10IN3O2
GSK-3β IC50 ~9 nM Highly Potent (ATP-competitive)
CDK5/p25 IC50 ~20–25 nMRelevant for Alzheimer's models
CDK1/Cyclin B IC50 ~25 nMPotential anti-mitotic side effects
Solubility DMSO (>50 mg/mL)Insoluble in water; precipitate risk in media >10µM
Cell Permeability HighRapid uptake in neuronal/cancer lines

References

  • Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. Source: Journal of Biological Chemistry (2001)[1]

  • Structural Characterization of the GSK-3β Active Site Using Selective and Non-selective ATP-mimetic Inhibitors. Source: Journal of Molecular Biology (2003)

    • (PDB 1Q41)

  • 5-Iodo-indirubin-3'-monoxime: A potent inhibitor for signaling research. Source: APExBIO Technical Data[4]

  • Design, synthesis, and biological evaluation of indirubin derivatives as potent GSK-3β inhibitors. Source: Scientific Reports (2020)

  • Crystal structure of GSK-3beta complexed with Indirubin-3'-monoxime.

Sources

Foundational

The Indirubin Scaffold: From Traditional Medicine to Targeted Kinase Inhibition

[1][2] Executive Summary This technical guide analyzes the discovery, chemical synthesis, and pharmacological optimization of indirubin derivatives. Originally identified as the active red isomer in the Traditional Chine...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide analyzes the discovery, chemical synthesis, and pharmacological optimization of indirubin derivatives. Originally identified as the active red isomer in the Traditional Chinese Medicine (TCM) Danggui Longhui Wan used for chronic myelocytic leukemia (CML), indirubin has evolved into a potent scaffold for kinase inhibition.[1][2] This document details the transition from crude extract to precision therapeutic, focusing on the synthesis of 6-bromoindirubin-3'-oxime (6-BIO) and the structural mechanisms underlying its dual inhibition of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3


 (GSK-3

).

Historical Discovery & Pharmacognosy

The trajectory of indirubin represents a classic "reverse pharmacology" success story.

  • Origin: Danggui Longhui Wan is a mixture of 11 herbal ingredients, including Indigofera tinctoria (legume) and Isatis tinctoria (woad).

  • Isolation: While the blue dye indigo is the major constituent of these plants, it is pharmacologically inert due to extreme insolubility. In the 1980s, Chinese researchers identified the minor red isomer, indirubin , as the active antileukemic agent.

  • Clinical Relevance: Early trials showed significant efficacy in CML, but poor solubility and gastrointestinal toxicity necessitated structural optimization, leading to second-generation derivatives like Meisoindigo and 6-BIO .

Molecular Mechanisms of Action

Indirubin derivatives act primarily as ATP-competitive inhibitors. Their planar bis-indole structure mimics the adenine ring of ATP, allowing them to dock into the catalytic cleft of specific kinases.

Dual Kinase Inhibition
  • CDKs (Cell Cycle Arrest): Indirubins inhibit CDK1, CDK2, and CDK5. By blocking CDK2/Cyclin E, they arrest cells in the G1/S phase; by blocking CDK1/Cyclin B, they induce G2/M arrest.

  • GSK-3

    
     (Wnt Signaling Activation):  GSK-3
    
    
    
    normally phosphorylates
    
    
    -catenin, marking it for ubiquitination and proteasomal degradation. Indirubin derivatives (specifically 6-BIO) inhibit GSK-3
    
    
    , stabilizing
    
    
    -catenin. This activates the Wnt signaling pathway, which is critical for stem cell pluripotency and osteogenesis.
Aryl Hydrocarbon Receptor (AhR)

Indirubin is also a high-affinity ligand for AhR. Unlike dioxin (a toxic AhR ligand), indirubin activation of AhR promotes mucosal healing and anti-inflammatory responses, particularly in ulcerative colitis.

Visualization: Signaling Pathways

Indirubin_Signaling cluster_0 Cytoplasm Indirubin Indirubin / 6-BIO GSK3 GSK-3β Indirubin->GSK3 Inhibits (IC50 ~5nM) CDK CDK1 / CDK2 Indirubin->CDK Inhibits AhR AhR Receptor Indirubin->AhR Activates BetaCat β-Catenin GSK3->BetaCat Phosphorylates GSK3->BetaCat Blocked by 6-BIO CellCycle Cell Cycle Arrest (G1/S or G2/M) CDK->CellCycle Promotes Progression AntiInflam Anti-inflammatory Cytokines (IL-22) AhR->AntiInflam Transcriptional Control Proteasome Proteasomal Degradation BetaCat->Proteasome Leads to WntTarget Wnt Target Genes (Pluripotency/Osteogenesis) BetaCat->WntTarget Translocates to Nucleus

Figure 1: Mechanistic impact of Indirubin derivatives on Wnt signaling, Cell Cycle progression, and AhR-mediated inflammation control.

Chemical Synthesis Strategies

The synthesis of indirubin presents a regioselectivity challenge. The interaction of indole precursors can yield either Indigo (blue, thermodynamically stable 2,2'-bisindole) or Indirubin (red, 2,3'-bisindole).

The Baeyer-Emmerling vs. Modern Aldol
  • Classical Method: Acid-catalyzed dimerization of indoxyl. This often yields a mixture favoring indigo.[3]

  • Modern Method (Directed Aldol Condensation): To ensure exclusive formation of the 2,3'-isomer (indirubin), the reaction is performed between Isatin (acceptor) and 3-Acetoxyindole (Indoxyl Acetate, donor) under basic conditions. The base hydrolyzes the acetate group in situ to generate the reactive indoxyl anion, which immediately attacks the C3 carbonyl of isatin.

Visualization: Synthesis Workflow

Synthesis_Workflow Isatin Isatin (Substituted) Indirubin Indirubin Core (2,3'-Bisindole) Isatin->Indirubin Aldol Condensation IndoxylAc 3-Acetoxyindole (Indoxyl Acetate) IndoxylAnion Indoxyl Anion (In Situ Generation) IndoxylAc->IndoxylAnion Deacetylation IndoxylAnion->Indirubin Deriv 6-BIO (Oxime Derivative) Indirubin->Deriv Ketone -> Oxime Base Na2CO3 / MeOH Argon Atm Base->Indirubin Reagent2 NH2OH·HCl Pyridine, 80°C Reagent2->Deriv

Figure 2: Directed synthesis pathway for Indirubin and its oxime derivatives, ensuring regioselectivity.

Detailed Experimental Protocols

This section provides a self-validating protocol for the synthesis of 6-Bromoindirubin-3'-oxime (6-BIO) , a standard reference compound for GSK-3


 inhibition.
Phase 1: Synthesis of 6-Bromoindirubin

Principle: Base-catalyzed aldol condensation under inert atmosphere to prevent oxidative dimerization of indoxyl to indigo.

Reagents:

  • 6-Bromoisatin (1.0 eq)

  • 3-Acetoxyindole (1.0 eq)

  • Sodium Carbonate (Na

    
    CO
    
    
    
    , anhydrous, 2.0 eq)[4]
  • Methanol (anhydrous)

Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon for 15 minutes.

  • Dissolution: Dissolve 6-Bromoisatin (226 mg, 1.0 mmol) and 3-Acetoxyindole (175 mg, 1.0 mmol) in anhydrous Methanol (20 mL).

  • Reaction: Add anhydrous Na

    
    CO
    
    
    
    (212 mg, 2.0 mmol) in one portion. The solution will darken immediately.
  • Incubation: Stir vigorously at room temperature for 3–4 hours. A dark red/purple precipitate will form.

  • Work-up:

    • Filter the precipitate under vacuum.[5]

    • Wash the cake with 50% aqueous methanol (2 x 10 mL) to remove inorganic salts.

    • Wash with water (2 x 10 mL) until filtrate is neutral.

    • Wash with cold ethanol (1 x 5 mL) to remove unreacted organics.

    • Dry in a vacuum oven at 50°C.

    • Expected Yield: ~75-85% of a dark violet solid.

Phase 2: Conversion to 6-Bromoindirubin-3'-oxime (6-BIO)

Principle: Condensation of the C3' ketone with hydroxylamine increases solubility and kinase affinity.

Reagents:

  • 6-Bromoindirubin (from Phase 1)

  • Hydroxylamine hydrochloride (NH

    
    OH[6]·HCl, 10 eq)
    
  • Pyridine (anhydrous)

Protocol:

  • Dissolution: Suspend 6-Bromoindirubin (340 mg, 1.0 mmol) in anhydrous Pyridine (10 mL).

  • Addition: Add Hydroxylamine hydrochloride (700 mg, ~10 mmol).

  • Reflux: Heat the mixture to 80–100°C for 2 hours. The suspension typically clears as the product forms, then may reprecipitate.

  • Quenching: Cool to room temperature and pour the reaction mixture into 100 mL of ice-cold 1N HCl. (This protonates the pyridine, keeping it in the aqueous phase, while precipitating the product).

  • Isolation:

    • Filter the orange/red solid.

    • Wash extensively with water to remove all traces of pyridine.

    • Recrystallize from Ethanol/DMSO if high purity (>98%) is required for biological assays.

    • Characterization: 1H NMR should show the disappearance of the ketone signal and the presence of the N-OH proton (often broad, >10 ppm).

Structure-Activity Relationship (SAR) & Optimization

The biological activity of indirubin is highly sensitive to substitutions at the N1, C5, C6, and C3' positions.

Comparative Potency Table
CompoundModificationTarget (IC50)Key Property
Indirubin Parent ScaffoldCDK1 (10

M)
Poor solubility; Moderate potency.
Indirubin-3'-monoxime =N-OH at C3'CDK1 (180 nM)Improved solubility; Higher CDK affinity.
6-Bromoindirubin-3'-oxime (6-BIO) Br at C6; =N-OH at C3'GSK-3

(5 nM)
Gold Standard for GSK-3 selectivity; Stem cell maintenance.
Meisoindigo Methyl at N1DNA SynthesisImproved bioavailability; Used clinically for CML in China.
5-Nitroindirubin NO

at C5
CDK1 (35 nM)High cytotoxicity; antiproliferative.

Key SAR Insights:

  • C3' Oxime: Crucial for increasing water solubility and forming additional hydrogen bonds within the ATP-binding pocket (specifically with Glu81 in CDK5).

  • C6 Halogenation: The addition of a Bromine atom at position 6 drastically increases selectivity for GSK-3

    
     over CDKs compared to the parent compound.
    
  • N1 Alkylation: While improving solubility (as seen in Meisoindigo), bulky groups here can sterically hinder ATP-pocket binding, shifting the mechanism of action away from kinase inhibition toward DNA intercalation or synthesis inhibition.

References

  • Hoessel, R., et al. (1999). "Indirubin, the active constituent of a Chinese antileukaemia medicine, inhibits cyclin-dependent kinases."[2][3][7] Nature Cell Biology, 1(1), 60–67. Link

  • Meijer, L., et al. (2003). "GSK-3-selective inhibitors derived from Tyrian purple indirubins."[8][9] Chemistry & Biology, 10(12), 1255-1266.[8][9] Link

  • Polychronopoulos, P., et al. (2004). "Structural basis for the synthesis of indirubins as potent and selective inhibitors of glycogen synthase kinase-3 and cyclin-dependent kinases." Journal of Medicinal Chemistry, 47(4), 935-946. Link

  • Sato, N., et al. (2004). "Maintenance of pluripotency in human and mouse embryonic stem cells through activation of Wnt signaling by a pharmacological GSK-3-specific inhibitor."[8][9][10] Nature Medicine, 10, 55–63. Link

  • Vougogiannopoulou, K., et al. (2008). "Soluble 3',6-substituted indirubins with enhanced selectivity toward glycogen synthase kinase -3 and cyclin-dependent kinases." Journal of Medicinal Chemistry, 51(20), 6421-6431. Link

Sources

Exploratory

Technical Guide: Anti-Proliferative Mechanisms &amp; Evaluation of 5'-Iodoindirubin Scaffolds

This guide serves as a technical manual for researchers investigating the anti-proliferative properties of 5'-Iodoindirubin and its highly potent derivative, 5'-Iodoindirubin-3'-monoxime (5'-I3M) . It moves beyond basic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for researchers investigating the anti-proliferative properties of 5'-Iodoindirubin and its highly potent derivative, 5'-Iodoindirubin-3'-monoxime (5'-I3M) . It moves beyond basic descriptions to provide a mechanistic and operational framework for evaluating these compounds in oncology and neurobiology.

Executive Summary

5'-Iodoindirubin represents a class of bis-indole alkaloids derived from the traditional Chinese medicine Danggui Longhui Wan. While the parent compound, indirubin, exhibits moderate kinase inhibitory activity, the introduction of an iodine atom at the 5' position, often coupled with a 3'-monoxime substitution, dramatically enhances potency and solubility. These scaffolds function as ATP-competitive inhibitors of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3


 (GSK-3

), driving anti-proliferative effects through G2/M cell cycle arrest and the induction of apoptosis.

Part 1: Chemical Biology & Structure-Activity Relationship (SAR)

To effectively utilize 5'-Iodoindirubin, one must understand the structural determinants of its activity. The molecule consists of two indole units: an indole ring and an indolin-2-one ring.

The Halogen Effect (5'-Iodo)

Substitution at the 5 or 5' position with a halogen (specifically Iodine) increases lipophilicity and enhances binding affinity within the ATP-binding pocket of kinases.

  • Mechanism: The bulky iodine atom fills the hydrophobic pocket of the kinase active site more effectively than the hydrogen in the parent indirubin, stabilizing the inhibitor-enzyme complex.

The Oxime Enhancement (3'-Monoxime)

While the ketone form (5'-Iodoindirubin) is active, the 3'-monoxime derivative is the "Gold Standard" for research due to:

  • Solubility: The oxime group increases polarity, slightly improving solubility in organic solvents and biological media compared to the rigid bis-indole ketone.

  • Potency: The oxime nitrogen acts as an additional hydrogen bond donor/acceptor, interacting with the hinge region of the kinase (e.g., Glu81/Leu83 in CDK2), lowering IC

    
     values from the micromolar (
    
    
    
    M) to the nanomolar (nM) range.

Data Comparison: Potency Shift | Compound | Target: GSK-3


 (IC

) | Target: CDK1/Cyclin B (IC

) | Target: CDK5/p25 (IC

) | | :--- | :--- | :--- | :--- | | Indirubin (Parent) | ~600 nM | ~10,000 nM | ~5,500 nM | | 5-Iodoindirubin-3'-monoxime | 9 nM | 25 nM | 20 nM |[1]

Note: Data represents consensus values from primary literature. The 5'-iodo isomer exhibits similar but distinct kinetics depending on the specific kinase pocket geometry.

Part 2: Mechanism of Action (MOA)

The anti-proliferative activity of 5'-Iodoindirubin is not a single-target event but a systemic collapse of pro-survival signaling.

Dual Kinase Inhibition
  • CDK Inhibition (Cell Cycle Arrest): By inhibiting CDK1 and CDK2, the compound prevents the transition from G2 to M phase. This is often observed as an accumulation of cells with 4N DNA content in flow cytometry.

  • GSK-3

    
     Inhibition (Wnt Signaling):  GSK-3
    
    
    
    normally phosphorylates
    
    
    -catenin, marking it for degradation. Inhibition leads to
    
    
    -catenin stabilization, but paradoxically, in many cancer contexts, 5'-Iodoindirubin downregulates survival factors like Survivin and Cyclin D1 via alternative pathways (e.g., STAT3 inhibition).
Apoptotic Induction

The compound triggers the intrinsic mitochondrial pathway:

  • Bcl-2 Family: Downregulation of anti-apoptotic Bcl-xL and upregulation of pro-apoptotic Bax.

  • Mitochondrial Potential: Loss of

    
     leads to Cytochrome C release.
    
  • Caspase Cascade: Activation of Caspase-9 and subsequently Caspase-3/7.

Visualization: Signaling Pathway

The following diagram illustrates the cascade from kinase inhibition to cell death.

MOA Indirubin 5'-Iodoindirubin (Scaffold) GSK3B GSK-3β (Inhibition) Indirubin->GSK3B ATP Competition CDK1 CDK1/Cyclin B (Inhibition) Indirubin->CDK1 ATP Competition STAT3 STAT3 Phosphorylation (Blockade) Indirubin->STAT3 Indirect BetaCat β-Catenin (Stabilization) GSK3B->BetaCat Prevents Degradation CellCycle G2/M Phase Arrest CDK1->CellCycle Blocks Mitosis Bcl2 Bcl-2/Bcl-xL (Downregulation) STAT3->Bcl2 Transcriptional Control Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Prolonged Arrest Mito Mitochondrial Depolarization Bcl2->Mito Loss of Integrity Caspase Caspase-3/7 Activation Mito->Caspase Caspase->Apoptosis

Caption: Mechanistic cascade of 5'-Iodoindirubin showing dual kinase inhibition leading to G2/M arrest and mitochondrial apoptosis.

Part 3: Experimental Framework

This section details self-validating protocols. Trustworthiness is ensured by including specific controls (solvent and positive).

Protocol A: Solubilization & Storage
  • Challenge: Indirubins are highly hydrophobic and prone to precipitation in aqueous media.

  • Vehicle: DMSO (Dimethyl sulfoxide).

  • Stock Preparation:

    • Dissolve solid 5'-Iodoindirubin to 10 mM or 25 mM in sterile, anhydrous DMSO.

    • Sonicate for 5–10 minutes if visible particles remain.

    • Aliquot into small volumes (e.g., 20

      
      L) to avoid freeze-thaw cycles.
      
    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

  • Working Solution: Dilute stock into culture medium immediately before use. Ensure final DMSO concentration is

    
     to avoid solvent toxicity.
    
Protocol B: In Vitro Kinase Assay (Validation)

Before cell work, verify the compound's potency against the target kinase (e.g., GSK-3


).
  • System: ADP-Glo™ Kinase Assay (Promega) or similar luminescent ADP detection.

  • Reaction: Mix Recombinant GSK-3

    
     (5-10 ng) + Substrate (GS-1 peptide) + ATP (10 
    
    
    
    M) + 5'-Iodoindirubin (Serial dilution: 0.1 nM to 10
    
    
    M).
  • Control: Staurosporine (Positive Control) and DMSO only (Negative Control).

  • Incubation: 60 min at Room Temperature.

  • Readout: Measure Luminescence. Calculate IC

    
     using a non-linear regression (sigmoidal dose-response).
    
Protocol C: Cell Cycle Analysis (Flow Cytometry)

To confirm the G2/M arrest mechanism.

  • Seeding: Seed cancer cells (e.g., MCF-7, HeLa) at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with 5'-Iodoindirubin at

    
     and 
    
    
    
    the IC
    
    
    for 24 hours.
  • Fixation:

    • Harvest cells (trypsinize).

    • Wash with cold PBS.

    • Resuspend in 300

      
      L PBS.
      
    • Add 700

      
      L ice-cold 100% ethanol  dropwise while vortexing (Final: 70% EtOH).
      
    • Incubate at -20°C for

      
       2 hours (or overnight).
      
  • Staining:

    • Wash cells with PBS to remove ethanol.

    • Resuspend in PBS containing RNase A (100

      
      g/mL)  and Propidium Iodide (PI) (50 
      
      
      
      g/mL)
      .
    • Incubate 30 min at 37°C in the dark.

  • Analysis: Acquire >10,000 events on a Flow Cytometer. Use ModFit or FlowJo to quantify G0/G1, S, and G2/M populations.

    • Expected Result: Significant increase in G2/M peak compared to DMSO control.

Visualization: Experimental Workflow

Workflow cluster_Assays Parallel Assays Stock Stock Prep (DMSO, 10mM) Dilution Serial Dilution (Media) Stock->Dilution MTT Viability (MTT) 72h Endpoint Dilution->MTT FACS Cell Cycle (PI) 24h Endpoint Dilution->FACS WB Western Blot (p-GSK3b, PARP) Dilution->WB Analysis Data Analysis (IC50 / G2-M %) MTT->Analysis FACS->Analysis WB->Analysis

Caption: Integrated workflow for evaluating anti-proliferative activity, from solubilization to multi-parametric readout.

References

  • Leclerc, S., et al. (2001). "Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease." Journal of Biological Chemistry. Link

  • Hoessel, R., et al. (1999). "Indirubin, the active constituent of a Chinese antileukaemia medicine, inhibits cyclin-dependent kinases." Nature Cell Biology. Link

  • Meijer, L., et al. (2003). "GSK-3-selective inhibitors derived from Tyrian purple indirubins." Chemistry & Biology. Link

  • Nam, S., et al. (2005). "Indirubin-3'-monoxime activates p53 promoter activity and induces p53-dependent apoptosis in human lung cancer cells." Cancer Letters. Link

  • MedChemExpress. "5-Iodo-indirubin-3'-monoxime Product Information & Biological Activity." Link

Sources

Foundational

Indirubin: A Master Regulator of Kinase Signaling &amp; Cellular Plasticity

An In-Depth Technical Guide for Drug Development Professionals Executive Summary Indirubin (3,2'-bisindole) is a structural isomer of indigo and the active antileukemic principle of the traditional Chinese medicine Dangg...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Indirubin (3,2'-bisindole) is a structural isomer of indigo and the active antileukemic principle of the traditional Chinese medicine Danggui Longhui Wan.[1][2] Unlike its famous blue isomer, indirubin is a red-colored bisindole alkaloid that has emerged as a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β).

This guide dissects the molecular mechanisms of indirubin, transitioning from its chemical isolation to its role as a multi-target scaffold for oncology and neurodegenerative research. It provides validated protocols for extraction and kinase assays, offering a blueprint for researchers aiming to leverage this scaffold for next-generation therapeutics.

Chemical Architecture & Solubility Challenges

Indirubin consists of two indole units conjugated across a double bond. Its planar structure allows it to slot effectively into the ATP-binding pockets of kinases.

  • Chemical Structure: 3-(3-oxo-1H-indol-2-ylidene)-1H-indol-2-one.

  • Key Challenge: Native indirubin suffers from poor solubility in water and physiological media, limiting bioavailability.[1]

  • Structural Optimization: Synthetic derivatives, such as Meisoindigo (1-methylisoindigo) and Indirubin-3'-monoxime , have been developed to enhance solubility and affinity. The introduction of hydrophilic groups (e.g., oxime, sulfonate) at the 3' or 5 positions significantly improves pharmacokinetic profiles.

Mechanistic Pharmacology: The Kinase Inhibitory Landscape

Indirubin acts as a "pan-CDK" inhibitor but shows distinct selectivity profiles depending on derivatization. Its mechanism is strictly ATP-competitive .

Primary Targets: CDKs and GSK-3β

Indirubin derivatives stabilize the inactive conformation of kinases or physically block ATP access.

  • CDKs (1, 2, 5): Inhibition leads to cell cycle arrest at G1/S or G2/M boundaries.

  • GSK-3β: Inhibition prevents the hyperphosphorylation of Tau protein (relevant to Alzheimer's) and modulates the Wnt/β-catenin pathway (relevant to oncogenesis).

Quantitative Inhibition Data (IC50)

The following table summarizes the inhibitory potency of key indirubin variants against core kinase targets.

CompoundTarget: CDK1/Cyclin B (IC50)Target: CDK5/p35 (IC50)Target: GSK-3β (IC50)Mechanism Note
Indirubin (Parent) ~10 µM~5.5 µM~0.6 µMModerate ATP competitor
Indirubin-3'-monoxime 0.18 µM0.10 µM0.022 µMHigh potency; crosses BBB
5-Sulfonato-indirubin 0.035 µM0.020 µM> 10 µMHigh CDK selectivity; low cell permeability
6-Bromo-indirubin-3'-oxime 0.050 µM0.030 µM0.005 µMUltra-potent GSK-3β inhibitor

Data aggregated from Hoessel et al. (1999) and Leclerc et al. (2001).

Secondary Targets: The AhR and STAT3 Axes

Beyond kinases, indirubin modulates transcription factors:

  • Aryl Hydrocarbon Receptor (AhR): Indirubin is a high-affinity ligand for AhR. Unlike dioxin, indirubin-mediated AhR activation does not induce toxicity but promotes epithelial barrier repair and anti-inflammatory cytokine profiles (e.g., IL-22).

  • STAT3: Derivatives like E804 directly inhibit Src kinase, preventing downstream STAT3 tyrosine phosphorylation/dimerization, thereby downregulating anti-apoptotic factors like Survivin and Mcl-1.[3]

Visualizing the Signaling Network

The following diagram illustrates the multi-nodal impact of indirubin on cellular physiology.

Indirubin_Signaling Indirubin Indirubin & Derivatives CDKs CDKs (1, 2, 5) Indirubin->CDKs Inhibits (ATP comp) GSK3 GSK-3β Indirubin->GSK3 Inhibits AhR AhR Receptor Indirubin->AhR Activates Src c-Src Kinase Indirubin->Src Inhibits Arrest Cell Cycle Arrest (G1/S or G2/M) CDKs->Arrest Promotes Tau Tau Protein GSK3->Tau Phosphorylates BetaCat β-Catenin GSK3->BetaCat Degrades p27 p27 (Kip1) AhR->p27 Upregulates STAT3 STAT3 Src->STAT3 Activates Neuro Neuroprotection (Reduced Tangles) Tau->Neuro Reduced Phos. Apoptosis Apoptosis (Mcl-1/Survivin down) STAT3->Apoptosis Prevents (Survival) STAT3->Apoptosis Loss of Survival Signal p27->Arrest Induces Barrier Mucosal Barrier Repair (Anti-inflammatory)

Figure 1: Mechanistic pathways of Indirubin.[1][2] Red arrows indicate inhibition; Green arrows indicate activation.

Validated Experimental Protocols

Protocol A: High-Purity Extraction from Indigo naturalis

Objective: Isolate indirubin with >98% purity for biological assays, minimizing indigo contamination.

Reagents: Indigo naturalis powder, Ethyl Acetate (EtOAc), Silica Gel (200-300 mesh), Petroleum Ether.

  • Solvent Extraction (Ultrasonic-Assisted):

    • Suspend 10 g of Indigo naturalis in 100 mL Ethyl Acetate (1:10 w/v ratio).

    • Critical Step: Sonicate at 40 kHz (40W power) for 50 minutes at 25°C. Why? Ultrasound cavitates the cell matrix, releasing the less soluble indirubin without degrading it via excessive heat.

    • Filter the suspension through a 0.45 µm PTFE membrane. Collect the dark red filtrate.

  • Concentration:

    • Evaporate the filtrate under reduced pressure (Rotavap) at 40°C until a crude dark red solid remains.

  • Purification (Silica Gel Chromatography):

    • Pack a glass column with silica gel equilibrated with Petroleum Ether.

    • Dissolve the crude extract in a minimal volume of EtOAc and load onto the column.

    • Elution Gradient: Start with Petroleum Ether:EtOAc (9:1) to elute non-polar impurities. Shift to (7:3) to elute the Indirubin fraction (distinct red band). Note: The blue Indigo fraction will remain or elute much later due to lower solubility/polarity differences.

  • Validation:

    • Verify purity via HPLC (C18 column, MeOH:H2O 70:30, detection at 280 nm and 540 nm).

Protocol B: ATP-Competitive Kinase Inhibition Assay

Objective: Determine the IC50 of an indirubin derivative against CDK2/Cyclin E.[4]

Reagents: Recombinant CDK2/Cyclin E complex, Histone H1 (substrate), [γ-33P]ATP, Indirubin derivative stock (DMSO).

  • Buffer Preparation:

    • Prepare Assay Buffer: 60 mM β-glycerophosphate, 30 mM nitrophenylphosphate, 25 mM MOPS (pH 7.2), 5 mM EGTA, 15 mM MgCl2, 1 mM DTT, 0.1 mM sodium vanadate. Why? Phosphatase inhibitors (vanadate, nitrophenylphosphate) are critical to preserve the phosphorylation signal.

  • Reaction Assembly:

    • In a 96-well plate, add 10 µL of Indirubin dilution (serially diluted in buffer + 0.1% DMSO).

    • Add 10 µL of Substrate Mix (Histone H1 final conc. 1 mg/mL).

    • Add 10 µL of Enzyme Mix (CDK2/Cyclin E).

  • Initiation:

    • Start reaction by adding 10 µL of [γ-33P]ATP (15 µM final concentration).

    • Self-Validation Check: Include a "No Enzyme" control (background) and a "No Inhibitor" control (max signal). DMSO concentration must be kept constant (<1%) across all wells to prevent solvent interference.

  • Incubation & Termination:

    • Incubate at 30°C for 30 minutes.

    • Stop reaction by spotting 25 µL onto P81 phosphocellulose paper squares.

  • Washing & Counting:

    • Wash papers 5 times in 1% Phosphoric acid (5 min each). Why? Acid binds the basic Histone H1 to the paper while washing away free [γ-33P]ATP.

    • Dry and count via liquid scintillation.

  • Analysis:

    • Plot CPM vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate IC50.

Workflow Visualization: Extraction & Purification

Extraction_Protocol cluster_QC Quality Control Checkpoints Raw Indigo Naturalis Powder Solvent Add Ethyl Acetate (1:10 Ratio) Raw->Solvent Sonic Ultrasonic Extraction 40kHz, 50 min Solvent->Sonic Filter Filtration (0.45 µm PTFE) Sonic->Filter Crude Crude Red Solid Filter->Crude Column Silica Gel Column (Pet. Ether : EtOAc) Crude->Column Pure Purified Indirubin (>98% HPLC) Column->Pure

Figure 2: Optimized extraction workflow for high-purity Indirubin isolation.

References

  • Hoessel, R., et al. (1999). Indirubin, the active constituent of a Chinese antileukemia medicine, inhibits cyclin-dependent kinases.[2][5] Nature Cell Biology.

  • Marko, D., et al. (2001). Inhibition of cyclin-dependent kinase 1 (CDK1) by indirubin derivatives in human tumour cells.[2][6] British Journal of Cancer.[6]

  • Eisenbrand, G., et al. (2004). Indirubin derivatives: new leads for angiogenesis inhibition. Journal of Cancer Research and Clinical Oncology.

  • Leclerc, S., et al. (2001). Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. Journal of Biological Chemistry.

  • Nam, S., et al. (2005). Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells.[3] Proceedings of the National Academy of Sciences.

  • Adachi, J., et al. (2001). Indirubin and indigo are potent aryl hydrocarbon receptor ligands present in human urine. Journal of Biological Chemistry.

Sources

Exploratory

An In-depth Technical Guide to the ATP-Competitive Inhibition of Protein Kinases by 5'-Iodoindirubin

This guide provides a comprehensive technical overview of 5'-Iodoindirubin, a potent ATP-competitive inhibitor of key protein kinases implicated in various cellular processes and pathologies. Designed for researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5'-Iodoindirubin, a potent ATP-competitive inhibitor of key protein kinases implicated in various cellular processes and pathologies. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanism of action, inhibitory profile, and the experimental methodologies required to characterize this class of compounds.

Introduction: The Therapeutic Potential of Indirubins

The indirubin core structure, a bis-indole alkaloid, has a rich history in traditional medicine and has emerged as a privileged scaffold in modern drug discovery. A derivative of this natural product, 5'-Iodoindirubin, specifically 5'-Iodoindirubin-3'-monoxime, has garnered significant interest due to its potent and selective inhibition of several protein kinases. Protein kinases, enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, are critical regulators of a vast array of cellular functions. Their dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders, making them prime therapeutic targets. 5'-Iodoindirubin's mechanism of action, which involves direct competition with the universal kinase co-substrate ATP, forms the basis of its therapeutic potential.

The Core Mechanism: ATP-Competitive Inhibition

ATP-competitive inhibitors represent a major class of kinase inhibitors. These small molecules are designed to bind to the ATP-binding pocket of the kinase, a highly conserved region within the catalytic domain. By occupying this site, they physically obstruct the binding of ATP, thereby preventing the phosphotransfer reaction and inhibiting the kinase's activity.

The potency of an ATP-competitive inhibitor is typically quantified by two key parameters: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

  • IC50: This value represents the concentration of the inhibitor required to reduce the kinase's activity by 50% under specific experimental conditions, notably a fixed ATP concentration.

  • Ki: This is a more fundamental measure of the inhibitor's binding affinity for the kinase. It is an intrinsic property of the inhibitor-enzyme interaction and is independent of the ATP concentration. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the ATP concentration and the kinase's Michaelis constant (Km) for ATP.[1][2][3][4][5]

Diagram 1: Mechanism of ATP-Competitive Inhibition This diagram illustrates how 5'-Iodoindirubin competes with ATP for the active site of a protein kinase.

ATP_Competition cluster_0 Kinase Active Site cluster_1 Substrates cluster_2 Inhibition Kinase Kinase ATP-Binding Pocket Inactive_Kinase Kinase 5'-Iodoindirubin ATP ATP ATP->Kinase:f1 Binds 5Iodo 5'-Iodoindirubin 5Iodo->Kinase:f1 Competes & Binds

Caption: ATP-competitive inhibition by 5'-Iodoindirubin.

Inhibitory Profile of 5'-Iodoindirubin-3'-monoxime

5'-Iodoindirubin-3'-monoxime has demonstrated potent inhibitory activity against a specific subset of serine/threonine kinases. Its primary targets include Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5), both of which are implicated in the hyperphosphorylation of the tau protein, a pathological hallmark of Alzheimer's disease.[6][7]

Table 1: In Vitro Inhibitory Activity of 5'-Iodoindirubin-3'-monoxime

Target KinaseIC50 (nM)
GSK-3β9[6]
CDK5/p2520[6]
CDK1/cyclin B25[6]

Note: IC50 values are dependent on the ATP concentration used in the assay.

Structural Basis of Inhibition: A Look into the ATP-Binding Pocket

The efficacy and selectivity of ATP-competitive inhibitors are dictated by their specific molecular interactions within the ATP-binding pocket of the target kinase. X-ray crystallography and molecular docking studies provide invaluable insights into these interactions.

A crystal structure of GSK-3β in complex with the related compound, indirubin-3'-monoxime (PDB ID: 1Q41), reveals the key binding mode for this class of inhibitors.[12] The indirubin core occupies the adenine-binding region of the ATP pocket, forming critical hydrogen bonds with the "hinge" region of the kinase, a short segment of the polypeptide chain that connects the N- and C-terminal lobes of the catalytic domain. These hydrogen bonds mimic those formed by the adenine ring of ATP. The specific substitutions on the indirubin scaffold, such as the 5'-iodo group, can then be exploited to achieve greater potency and selectivity by forming additional interactions with unique residues within the ATP-binding site of different kinases.

Diagram 2: Key Interactions of Indirubin in the GSK-3β ATP-Binding Pocket This diagram highlights the crucial hydrogen bonding between the indirubin core and the hinge region of GSK-3β.

Binding_Mode cluster_GSK3B GSK-3β ATP-Binding Pocket Hinge Hinge Region (e.g., Val135) Pocket_Residues Other Pocket Residues Indirubin Indirubin Core Indirubin->Hinge Hydrogen Bonds Iodo_Group 5'-Iodo Group Indirubin->Iodo_Group Iodo_Group->Pocket_Residues Hydrophobic/Van der Waals Interactions

Caption: Schematic of 5'-Iodoindirubin's binding mode.

Experimental Protocols for Characterization

The characterization of an ATP-competitive inhibitor like 5'-Iodoindirubin requires robust and reproducible experimental methodologies. Below are detailed protocols for determining its inhibitory potency and cellular activity.

In Vitro Kinase Inhibition Assay: Determining IC50 and Ki

Both radiometric and luminescence-based assays are widely used to measure kinase activity and determine inhibitor potency.

5.1.1. Radiometric Kinase Assay using [γ-³²P]ATP (The "Gold Standard")

This traditional method directly measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a specific substrate.[1][13]

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a specific peptide or protein), and a buffer containing MgCl₂.

  • Inhibitor Addition: Add varying concentrations of 5'-Iodoindirubin (or vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration that is typically at or near the Km of the kinase for ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction remains in the linear range.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper), which binds the phosphorylated substrate.

  • Washing: Wash the membranes extensively to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of incorporated ³²P using a scintillation counter or a phosphorimager.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Diagram 3: Workflow for a Radiometric Kinase Assay

Radiometric_Assay Start Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) Add_Inhibitor Add 5'-Iodoindirubin (Varying Concentrations) Start->Add_Inhibitor Initiate Add [γ-³²P]ATP Mix Add_Inhibitor->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction & Spot on Membrane Incubate->Stop Wash Wash to Remove Free ³²P-ATP Stop->Wash Quantify Scintillation Counting Wash->Quantify Analyze Calculate IC50 & Ki Quantify->Analyze

Caption: Radiometric kinase assay workflow.

5.1.2. Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This homogeneous assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a non-radioactive, high-throughput alternative.[2][3][14][15][16][17][18]

Protocol:

  • Kinase Reaction: Perform the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and varying concentrations of 5'-Iodoindirubin.

  • Termination and ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture. The newly synthesized ATP is used by the luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Read the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: Similar to the radiometric assay, plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 and subsequently the Ki.

Diagram 4: Workflow for an ADP-Glo™ Kinase Assay

ADPGlo_Assay Start Set up Kinase Reaction in Plate (Kinase, Substrate, ATP, Inhibitor) Incubate_Kinase Incubate for Kinase Reaction Start->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate_Kinase->Add_ADP_Glo Incubate_1 Incubate 40 min Add_ADP_Glo->Incubate_1 Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate_1->Add_Detection Incubate_2 Incubate 30-60 min Add_Detection->Incubate_2 Read Measure Luminescence Incubate_2->Read Analyze Calculate IC50 & Ki Read->Analyze

Caption: ADP-Glo™ kinase assay workflow.

Cell-Based Assay: Assessing Inhibition of Tau Phosphorylation

To evaluate the cellular efficacy of 5'-Iodoindirubin, its ability to inhibit the phosphorylation of endogenous or overexpressed substrates in a relevant cell line can be assessed using techniques like Western blotting. Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used models for studying tau phosphorylation.[19][20][21]

Protocol: Western Blot Analysis of Phosphorylated Tau

  • Cell Culture and Treatment: Culture SH-SY5Y cells to an appropriate confluency. Treat the cells with varying concentrations of 5'-Iodoindirubin for a specified duration. A positive control (e.g., a known inducer of tau phosphorylation) and a vehicle control should be included.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[23]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for a phosphorylated epitope of tau (e.g., anti-phospho-tau Ser396).

    • After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Data Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total tau or a housekeeping protein (e.g., GAPDH or β-actin).

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated tau signal to the total tau or housekeeping protein signal.

    • Plot the normalized phosphorylated tau levels against the concentration of 5'-Iodoindirubin to determine its cellular potency.

Conclusion and Future Perspectives

5'-Iodoindirubin stands out as a potent ATP-competitive inhibitor of key kinases like GSK-3β and CDK5. Its well-defined mechanism of action, coupled with its demonstrated inhibitory activity, makes it a valuable tool for both basic research and as a starting point for the development of novel therapeutics, particularly for neurodegenerative diseases characterized by abnormal tau phosphorylation. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of 5'-Iodoindirubin and other ATP-competitive kinase inhibitors. Future research should focus on obtaining a broader kinase selectivity profile to better understand its potential off-target effects and on further elucidating its efficacy in more complex, in vivo models of disease.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • edX. IC50 Determination. Retrieved from [Link]

  • RCSB PDB. 1Q41: GSK-3 Beta complexed with Indirubin-3'-monoxime. Retrieved from [Link]

  • Leung, C. H., & Chan, D. S. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 46(1), 15-27.
  • Meijer, L., Skaltsounis, A. L., Magiatis, P., Polychronopoulos, P., Knockaert, M., Leost, M., ... & Eisenbrand, G. (2003). GSK-3-selective inhibitors derived from Tyrian purple indirubins. Chemistry & Biology, 10(12), 1255-1266.
  • ChemHelp ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

  • Vidugiriene, J., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100684.
  • Synaptic Systems. (n.d.). Protocol for Tau Antibody (Cat. No. 314 011) Western Blot (WB) Fluorescent Detection. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of Indirubin and its derivatives and the IC 50 values toward GSK-3. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Advansta. (n.d.). Advansta's Step-by-Step Guide to Western Blots. Retrieved from [Link]

  • ResearchGate. (n.d.). Tau is secreted by SH-SY5Y cells. Retrieved from [Link]

  • RCSB PDB. (n.d.). 8AUZ: Crystal structure of GSK3 beta (GSK3b) in complex with FL291. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 5. SH-SY5Y neuroblastoma cells treated with increasing doses of.... Retrieved from [Link]

  • Davis, P. K., et al. (2001). Tau phosphorylation during apoptosis of human SH-SY5Y neuroblastoma cells. Brain Research, 921(1-2), 1-10.
  • Sbraccia, M., et al. (2022). Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. International Journal of Molecular Sciences, 23(7), 3856.
  • Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Chemistry & Biology, 14(6), 597-608.
  • Shah, D., et al. (2020). Axonal TAU sorting in SH-SY5Y-derived neurons requires the C-terminus of TAU but is independent of Ankyrin G. bioRxiv.
  • ResearchGate. (n.d.). Phosphorylation of endogenous Tau in SH-SY5Y human neuroblastoma cells.... Retrieved from [Link]

  • Leclerc, S., et al. (2001). Indirubins inhibit glycogen synthase kinase-3beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? The Journal of Biological Chemistry, 276(1), 251-260.
  • Hoessel, R., et al. (2001). Anti-mitotic properties of indirubin-3′-monoxime, a CDK/GSK-3 inhibitor: Induction of endoreplication following prophase arrest. Oncogene, 20(29), 3786-3797.
  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler™ Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

  • Wang, Y., et al. (2018). Synthesis and antibacterial activity studies in vitro of indirubin-3′-monoximes. RSC Advances, 8(46), 26033-26042.
  • Oncolines B.V. (n.d.). Kinome Profiling. Retrieved from [Link]

Sources

Foundational

Technical Guide: The Role of 5'-Iodoindirubin Derivatives in Tau Phosphorylation

Content Type: In-Depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 5'-Iodoindirubin (specifically its bio-optimized derivative, 5-Iodo-indirubin-3'-monoxim...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5'-Iodoindirubin (specifically its bio-optimized derivative, 5-Iodo-indirubin-3'-monoxime or 5-I-I3M ) represents a critical tool in neurodegenerative research. It functions as a potent, ATP-competitive, dual inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5) .[1]

In the context of Alzheimer’s Disease (AD) and related tauopathies, these two kinases are the primary drivers of pathological tau hyperphosphorylation. This guide details the physicochemical properties, mechanistic action, and validated experimental protocols for utilizing 5'-Iodoindirubin to modulate tau pathology, providing a robust framework for preclinical assessment.

Chemical & Pharmacological Profile

While natural indirubin is a constituent of the traditional Chinese medicine Danggui Longhui Wan, it suffers from poor solubility and moderate potency.[2][3] The introduction of an iodine atom at the 5-position and a monoxime group at the 3'-position drastically enhances its pharmacological profile.

Structural Optimization
  • Core Scaffold: Bis-indole alkaloid.

  • 5-Iodo Substitution: Increases lipophilicity and steric occupancy within the kinase ATP-binding pocket, enhancing potency.

  • 3'-Monoxime Modification: Significantly improves water solubility and cell permeability compared to the parent indirubin.

Kinase Selectivity and Potency

5-I-I3M is not a "pan-kinase" inhibitor but shows high selectivity for the CMGC kinase family.

Table 1: Inhibitory Potency (IC50) against Key Tau Kinases

Target KinaseIC50 Value (Cell-Free)Role in Tau Pathology
GSK-3β 9 – 22 nM Major tau kinase; primes and hyperphosphorylates PHF-tau.
CDK5 / p25 20 – 100 nM Pathological activator p25 directs CDK5 to hyperphosphorylate tau.
CDK1 / Cyclin B 25 – 180 nMCell cycle regulation; aberrant activation in AD neurons.
CK1 (Casein Kinase 1) > 3 µMMinor role in specific priming events.

Technical Insight: The nanomolar potency against GSK-3β makes 5-I-I3M one of the most potent indirubin derivatives available. Its dual action on CDK5 is advantageous, as therapeutic efficacy in AD likely requires dampening both pathways simultaneously.

Mechanistic Action: The Tau Axis

The pathological aggregation of tau is driven by the detachment of tau from microtubules (MTs).[4] This detachment is obligately preceded by hyperphosphorylation at specific serine/threonine residues (e.g., Ser202, Thr205, Ser396, Ser404).

Mechanism of Action (MOA)

5-I-I3M competes with ATP for the catalytic cleft of GSK-3β and CDK5.[1] By blocking phosphate transfer, it preserves tau in a non-phosphorylated, microtubule-binding competent state.

MOA Compound 5'-Iodoindirubin-3'-monoxime GSK3 GSK-3β (Active) Compound->GSK3 Inhibits (IC50 ~9nM) CDK5 CDK5/p25 (Active) Compound->CDK5 Inhibits (IC50 ~20nM) Tau_Native Native Tau (MT-Bound) GSK3->Tau_Native Phosphorylates CDK5->Tau_Native Phosphorylates Tau_Hyper Hyperphosphorylated Tau (Cytosolic/Aggregated) Tau_Native->Tau_Hyper Hyperphosphorylation (e.g., AT8, PHF-1 sites) MT_Stability Microtubule Stabilization (Axonal Transport Intact) Tau_Native->MT_Stability Maintains NFT Neurofibrillary Tangles (Neurotoxicity) Tau_Hyper->NFT Aggregation

Figure 1: Dual inhibition mechanism of 5'-Iodoindirubin preventing the transition of Tau from a microtubule-stabilizer to a toxic aggregate.

Experimental Framework

To rigorously evaluate 5'-Iodoindirubin, researchers must employ self-validating protocols that control for total protein levels and cytotoxicity.

Protocol A: Cellular Tau Phosphorylation Assay (SH-SY5Y Model)

Objective: Quantify the reduction of specific phospho-tau epitopes under 5-I-I3M treatment.

Materials:

  • Cell Line: SH-SY5Y (differentiated with Retinoic Acid for 5-7 days to induce neuronal phenotype).

  • Compound: 5-Iodo-indirubin-3'-monoxime (dissolved in DMSO; Stock 10 mM).

  • Stimulant: Okadaic Acid (OA) (10-20 nM) – Optional: used to induce hyperphosphorylation by inhibiting phosphatases, creating a high signal window.

Step-by-Step Methodology:

  • Preparation:

    • Seed SH-SY5Y cells at

      
       cells/well in 6-well plates.
      
    • Differentiate with 10 µM Retinoic Acid for 5 days.

  • Treatment:

    • Pre-treat cells with 5-I-I3M at varying concentrations (e.g., 0.1, 0.5, 1.0, 5.0 µM) for 1 hour.

    • Control 1 (Vehicle): DMSO (0.1% final concentration).

    • Control 2 (Positive): LiCl (10 mM) or BIO (GSK-3 inhibitor reference).

    • Induction (Optional): Add Okadaic Acid (20 nM) and incubate for 4–6 hours.

  • Lysis:

    • Wash cells 2x with ice-cold PBS.

    • Lyse in RIPA buffer supplemented with Protease Inhibitor Cocktail AND Phosphatase Inhibitor Cocktail (Sodium Orthovanadate/NaF are critical).

  • Western Blot Analysis:

    • Normalize protein concentration (BCA Assay).

    • Load 20-30 µg protein per lane.

    • Primary Antibodies:

      • Anti-pTau (AT8): Detects pSer202/pThr205 (Pathological marker).

      • Anti-pTau (PHF-1): Detects pSer396/pSer404 (Late-stage marker).

      • Anti-Total Tau (Tau-5 or Tau-46): Mandatory normalization control.

      • Anti-GAPDH/Actin: Loading control.

Protocol B: Experimental Workflow Logic

The following diagram illustrates the logical flow for a robust validation experiment, ensuring that observed effects are due to kinase inhibition and not cytotoxicity.

Workflow Cells Differentiated SH-SY5Y Neurons Treat Treatment: 5-I-I3M (0.1 - 5 µM) Cells->Treat ToxCheck QC Step: MTT/LDH Assay Treat->ToxCheck Parallel Plate Lysis Lysis (+PhosSTOP) Treat->Lysis Main Plate Ratio Calculate Ratio: p-Tau / Total Tau ToxCheck->Ratio Validate Viability > 80% WB Western Blotting Lysis->WB Data1 Readout 1: p-Tau (AT8/PHF-1) WB->Data1 Data2 Readout 2: Total Tau WB->Data2 Data1->Ratio Data2->Ratio

Figure 2: Experimental workflow for validating tau phosphorylation inhibition, incorporating essential cytotoxicity controls.

Therapeutic & Translational Insights

Blood-Brain Barrier (BBB) Permeability

Unlike many kinase inhibitors, 5-Iodo-indirubin-3'-monoxime exhibits favorable lipophilicity (logP ~2.5–3.0) allowing it to cross the BBB. In vivo studies in transgenic mouse models (e.g., APP/PS1) have demonstrated that peripheral administration (i.p.) results in reduced cerebral plaque burden and tau phosphorylation, confirming central engagement.

Toxicity and Selectivity
  • Cytotoxicity: While potent, high concentrations (>10 µM) can induce apoptosis via non-specific CDK1 inhibition (cell cycle arrest at G2/M). It is crucial to determine the "therapeutic window" where GSK-3β/CDK5 are inhibited without blocking CDK1-mediated cell survival in non-neuronal cells.

  • Solubility: The monoxime modification improves solubility, but stock solutions should be prepared in DMSO and stored at -20°C in the dark, as indirubins are light-sensitive.

Advantages over LiCl

Lithium Chloride (LiCl) is a classic GSK-3 inhibitor but requires millimolar concentrations (10-20 mM) and has pleiotropic effects. 5-I-I3M achieves specific inhibition at low nanomolar concentrations, providing a "cleaner" chemical probe for dissecting tau mechanisms.

References

  • MedChemExpress. 5-Iodo-indirubin-3'-monoxime Product Monograph. Retrieved from

  • Leclerc, S., et al. (2001). Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease.[5] Journal of Biological Chemistry. Retrieved from

  • Abcam. Indirubin-3'-monoxime, GSK3beta and CDK inhibitor (ab141296).[6] Retrieved from

  • TargetMol. Indirubin-3'-monoxime Biological Activity and IC50 Data. Retrieved from

  • Tocris Bioscience. 5-Iodotubercidin and Indirubin Derivatives Kinase Profiling. (Contextual reference for kinase inhibitor standards). Retrieved from

Sources

Exploratory

Technical Monograph: 5'-Iodoindirubin Scaffolds in Neurodegenerative Disease Research

The following technical guide is structured as an advanced whitepaper for drug development professionals. It synthesizes the chemical, mechanistic, and experimental parameters of 5-Iodoindirubin-3'-monoxime (5-Iodo-I3M)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper for drug development professionals. It synthesizes the chemical, mechanistic, and experimental parameters of 5-Iodoindirubin-3'-monoxime (5-Iodo-I3M) and its related 5'-isomers, addressing the specific request for "5'-Iodoindirubin" within the context of high-potency neurodegenerative research.

Executive Summary

The indirubin scaffold, particularly its halogenated derivatives, has emerged as a premier class of dual-specificity kinase inhibitors. While the parent compound indirubin shows moderate activity, the introduction of an iodine atom at the 5-position (isatin moiety) or 5'-position (indoxyl moiety), coupled with a 3'-oxime substitution, dramatically enhances potency against Glycogen Synthase Kinase-3


 (GSK-3

)
and Cyclin-Dependent Kinase 5 (CDK5) .

This guide focuses on the 5-Iodoindirubin-3'-monoxime pharmacophore (often abbreviated as 5-Iodo-I3M or 5-IO), which exhibits single-digit nanomolar IC


 values. We analyze its potential to reverse Tau hyperphosphorylation in Alzheimer’s Disease (AD) and protect dopaminergic neurons in Parkinson’s Disease (PD), providing validated protocols for its synthesis, solubilization, and biological evaluation.

Chemical Identity & Pharmacophore Analysis[1][2]

Nomenclature and Isomerism

Precise nomenclature is critical in indirubin research due to the bis-indole structure.

  • Core Structure: Indirubin is a 3,2'-bisindole isomer of indigo.[1][2]

  • Numbering: The isatin ring bears unprimed numbers (1–7); the indoxyl ring bears primed numbers (1'–7').

  • The "5 vs 5'" Distinction:

    • 5-Iodo: Iodine on the isatin ring. This is the most potent configuration for GSK-3

      
       inhibition when combined with a 3'-oxime.
      
    • 5'-Iodo: Iodine on the indoxyl ring. While less common in commercial catalogs, 5'-substituted derivatives are actively screened in Structure-Activity Relationship (SAR) studies to modulate selectivity between GSK-3

      
       and CDKs.
      

Target Compound Profile:

  • IUPAC Name: (2Z,3'E)-5-iodo-3'-(hydroxyimino)indirubin

  • Molecular Formula: C

    
    H
    
    
    
    IN
    
    
    O
    
    
  • Molecular Weight: 403.17 g/mol

  • Key Modification: The 3'-oxime (=N-OH) increases solubility and kinase affinity compared to the carbonyl oxygen of the parent 5-iodoindirubin.

Solubility Profile (The Challenge)

Indirubins are planar, rigid, and highly hydrophobic.

  • Water Solubility: Negligible (< 0.1

    
    g/mL).
    
  • DMSO Solubility: Moderate (~25 mg/mL).

  • Stability: Light-sensitive (isomerizes from Z to E). Store in amber vials at -20°C.

Mechanistic Action in Neurodegeneration[5][6][7][8]

The therapeutic potential of 5-Iodo-I3M rests on its ability to penetrate the Blood-Brain Barrier (BBB) and inhibit the "dual-killer" kinases: GSK-3


 and CDK5.
The GSK-3 / CDK5 Axis

In Alzheimer's pathology, hyperactive GSK-3


 and CDK5 hyperphosphorylate the microtubule-associated protein Tau. This causes Tau to detach from microtubules and aggregate into Neurofibrillary Tangles (NFTs), leading to neuronal apoptosis.
  • Mechanism: 5-Iodo-I3M acts as an ATP-competitive inhibitor .[3][4] It occupies the ATP-binding pocket of the kinase, forming hydrogen bonds with the hinge region residues (Asp-133 and Val-135 in GSK-3

    
    ).
    
  • Wnt Signaling: By inhibiting GSK-3

    
    , 5-Iodo-I3M prevents the phosphorylation and degradation of 
    
    
    
    -catenin, activating the Wnt survival pathway.
Pathway Visualization

The following diagram illustrates the intervention point of 5-Iodo-I3M within the neurodegenerative cascade.

NeurodegenerationPathway Amyloid Amyloid-Beta Accumulation GSK3 GSK-3β (Hyperactive) Amyloid->GSK3 Activates CDK5 CDK5/p25 (Hyperactive) Amyloid->CDK5 Activates OxStress Oxidative Stress (ROS) OxStress->GSK3 Tau Tau Protein (Microtubule Stabilizer) GSK3->Tau Phosphorylates Survival Wnt/β-Catenin Survival Pathway GSK3->Survival Blocks (via β-cat deg) CDK5->Tau Phosphorylates Inhibitor 5'-Iodoindirubin-3'-monoxime (Inhibitor) Inhibitor->GSK3 Inhibits (IC50 ~9nM) Inhibitor->CDK5 Inhibits (IC50 ~20nM) Inhibitor->Survival Restores pTau Hyperphosphorylated Tau (pTau) Tau->pTau NFT Neurofibrillary Tangles (NFTs) pTau->NFT Aggregates Apoptosis Neuronal Apoptosis NFT->Apoptosis

Caption: Dual inhibition of GSK-3


 and CDK5 by 5-Iodo-I3M prevents Tau aggregation and restores Wnt signaling.

Preclinical Validation Data

The iodine substitution significantly lowers the IC


 compared to the parent indirubin-3'-monoxime (I3M).

Table 1: Comparative Kinase Inhibitory Potency (IC


) 
CompoundGSK-3

(nM)
CDK5/p25 (nM)CDK1/CycB (nM)Selectivity Note
Indirubin 600>1000>1000Weak inhibitor
Indirubin-3'-monoxime (I3M) 22100180Good potency
5-Iodo-I3M 9 20 25 Ultra-potent
BIO (6-bromo derivative) 3280320Standard reference

Data Source: Synthesized from Leclerc et al. (2001) and commercial assay data (MedChemExpress, Santa Cruz).

Experimental Protocols

Synthesis Workflow (5-Iodo-I3M)

Rationale: Commercial sourcing is expensive. In-house synthesis ensures freshness and purity, critical for preventing Z/E isomerization artifacts.

Step 1: Condensation

  • Dissolve 5-iodoisatin (1 eq) and 3-acetoxyindole (1.1 eq) in anhydrous methanol.

  • Add anhydrous sodium carbonate (2.5 eq) under Argon atmosphere.

  • Stir at room temperature for 2 hours. The solution will turn dark violet (formation of 5-iodoindirubin).

  • Precipitate with water, filter, and wash with ethanol.

Step 2: Oximation

  • Suspend 5-iodoindirubin in pyridine/methanol (1:1).

  • Add hydroxylamine hydrochloride (10 eq).

  • Reflux at 90°C for 2 hours.

  • Concentrate in vacuo and pour into ice water.

  • Recrystallize the red precipitate from ethanol to obtain 5-Iodo-indirubin-3'-monoxime .

Optimized Solubilization for Biological Assays

Problem: Direct addition of DMSO stock to cell media causes precipitation, yielding false negatives. Solution: The "Step-Down" Dilution Method.

  • Stock: Prepare 25 mM stock in 100% anhydrous DMSO. Aliquot and freeze at -20°C.

  • Working Solution (100x): Dilute Stock 1:10 into PEG300 (Polyethylene glycol).

  • Surfactant Addition: Add Tween-80 to the PEG300 mix (Final ratio: 10% DMSO / 85% PEG300 / 5% Tween-80).

  • Final Dosing: Add this 100x working solution to cell media (1:100 dilution).

    • Result: Stable micro-emulsion at 10

      
      M final concentration.
      
Cellular Neuroprotection Assay (SH-SY5Y Model)

This protocol validates the compound's ability to prevent Tau phosphorylation.

Workflow Diagram:

AssayProtocol Step1 Cell Seeding SH-SY5Y (Human Neuroblastoma) 24h Recovery Step2 Pre-Treatment Add 5-Iodo-I3M (10 nM - 1 μM) 1h Incubation Step1->Step2 Step3 Insult Induction Add Okadaic Acid (20 nM) or Aβ Oligomers 24h Incubation Step2->Step3 Step4 Lysis & Extraction RIPA Buffer + Phosphatase Inhibitors Step3->Step4 Step5 Readout Western Blot: pTau (Ser396/404) Total Tau Cleaved Caspase-3 Step4->Step5

Caption: Step-by-step workflow for validating neuroprotection in vitro.

Protocol Steps:

  • Differentiation: Differentiate SH-SY5Y cells with Retinoic Acid (10

    
    M) for 5 days to induce a neuronal phenotype.
    
  • Pre-treatment: Treat cells with 5-Iodo-I3M (titration: 10, 50, 100, 500 nM) for 1 hour.

  • Induction: Induce hyperphosphorylation using Okadaic Acid (20 nM), a phosphatase inhibitor that mimics AD pathology.

  • Lysis: Lyse cells in RIPA buffer supplemented with Sodium Orthovanadate (phosphatase inhibitor).

  • Analysis: Western Blot using antibodies against pTau-Ser396 (PHF-13) and pTau-Ser404 .

    • Success Metric: >50% reduction in pTau signal relative to vehicle control.

Challenges & Future Directions

Blood-Brain Barrier (BBB) Permeability

While 5-Iodo-I3M is lipophilic (logP ~3.5), its rigid structure and poor aqueous solubility limit total brain exposure.

  • Current Strategy: Nanoparticle encapsulation (PLGA) or intranasal delivery systems are currently being investigated to improve brain bioavailability.

Selectivity

While highly potent against GSK-3


, 5-Iodo-I3M also inhibits CDKs involved in the cell cycle.
  • Risk: Inhibition of CDK1/2 in non-neuronal dividing cells (e.g., glia, progenitors) may cause antiproliferative toxicity.

  • Mitigation: Use lowest effective dose (< 100 nM) where GSK-3

    
     selectivity is maximized over cell-cycle CDKs.
    

References

  • Leclerc, S., et al. (2001). "Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease."[5] Journal of Biological Chemistry.

  • MedChemExpress. (2024). "5-Iodo-indirubin-3'-monoxime Product Monograph." MCE Catalog.

  • Zhang, X., et al. (2010). "Indirubin-3'-monoxime rescues spatial memory deficits and attenuates beta-amyloid-associated neuropathology in a mouse model of Alzheimer's disease." Neurobiology of Disease.

  • Martin, D., et al. (2011). "7-Bromoindirubin-3'-oxime (7Bio) prevents A

    
     oligomer-induced impairments." Frontiers in Molecular Neuroscience. 
    
  • Hoessel, R., et al. (1999).[6] "Indirubin, the active constituent of a Chinese antileukaemia medicine, inhibits cyclin-dependent kinases."[5] Nature Cell Biology.

Sources

Foundational

An In-depth Technical Guide to 5'-Iodoindirubin: Structure, Properties, and Therapeutic Potential

Abstract Indirubin, a natural bis-indole alkaloid, has a long history in traditional Chinese medicine for treating chronic myelogenous leukemia. Its clinical application, however, has been hampered by poor solubility and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indirubin, a natural bis-indole alkaloid, has a long history in traditional Chinese medicine for treating chronic myelogenous leukemia. Its clinical application, however, has been hampered by poor solubility and modest potency. This has spurred the development of synthetic derivatives to enhance its therapeutic profile. Among these, 5'-Iodoindirubin has emerged as a compound of significant interest. This guide provides a comprehensive technical overview of 5'-Iodoindirubin, detailing its chemical structure, physicochemical properties, and mechanism of action as a multi-kinase inhibitor. We will delve into its potent inhibitory effects on key signaling pathways, including those mediated by Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinases (CDKs), and Signal Transducer and Activator of Transcription 3 (STAT3). Furthermore, this guide will present detailed experimental protocols for the synthesis, purification, and biological evaluation of 5'-Iodoindirubin, offering researchers and drug development professionals a thorough resource for harnessing the therapeutic potential of this promising compound.

Chemical Structure and Physicochemical Properties

Molecular Structure

5'-Iodoindirubin is a synthetic derivative of indirubin, characterized by the introduction of an iodine atom at the 5' position of the indirubin scaffold. This modification significantly influences the molecule's biological activity and physicochemical properties. The core structure is a bis-indole, meaning it is composed of two indole rings linked together.

Physicochemical Properties

The introduction of the bulky and lipophilic iodine atom at the 5' position alters the physicochemical properties of the indirubin molecule. A related, well-studied derivative, 5-Iodo-indirubin-3'-monoxime, demonstrates potent biological activity. While specific data for 5'-Iodoindirubin is limited in the public domain, we can infer some properties based on the parent compound, indirubin, and other halogenated derivatives.

Table 1: Physicochemical Properties of Indirubin and Related Compounds

PropertyIndirubin5-Iodo-indirubin-3'-monoximeGeneral Notes on 5'-Iodoindirubin
Appearance Dark red crystalline solid.Solid.Expected to be a colored solid.
Solubility Slightly soluble in DMSO and tetrahydrofuran; very slightly soluble in chloroform and acetone; insoluble in ethanol, ether, and water.Soluble in DMSO.Expected to have poor aqueous solubility and be soluble in organic solvents like DMSO.
Melting Point 348–353 °C.Not widely reported.The iodine substitution may alter the melting point compared to the parent compound.
Stability Poor stability, needs to be stored away from light and heat.Store at -20°C or -80°C.Halogenated compounds can be light-sensitive; storage in a cool, dark, and dry place is recommended.
Lipophilicity (LogP) A potent derivative, E804, has a LogP of 3.54.Not widely reported.The iodine atom is expected to increase the lipophilicity of the molecule.

Synthesis of 5'-Iodoindirubin

The synthesis of indirubin derivatives often involves the condensation of an isatin derivative with an indoxyl derivative. For 5'-Iodoindirubin, a common approach would be the reaction of isatin with 5-iodoindoxyl. The reaction conditions can be tuned to favor the formation of indirubin over its isomer, indigo.

General Synthetic Protocol

The following is a generalized protocol for the synthesis of indirubin derivatives, which can be adapted for 5'-Iodoindirubin.

Materials:

  • Isatin

  • 5-Iodoindole (as a precursor to 5-iodoindoxyl)

  • Molybdenum hexacarbonyl (Mo(CO)6)

  • Cumene peroxide

  • Acetic acid

  • tert-Butanol

  • Methanol

Procedure:

  • To a round-bottom flask, add 5-iodoindole, molybdenum hexacarbonyl, acetic acid, and tert-butanol.

  • Stir the mixture to ensure homogeneity.

  • Add cumene peroxide to the reaction mixture.

  • Allow the reaction to stir at a controlled temperature (e.g., 40-60°C) for an extended period (e.g., 48-120 hours). Lower temperatures generally favor the formation of indirubin over indigo.

  • After the reaction is complete, cool the flask to room temperature.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the solid with cold methanol until the filtrate runs clear.

  • The resulting solid can be further purified by recrystallization or column chromatography.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of 5'-Iodoindirubin.

Mechanism of Action: A Multi-Kinase Inhibitor

5'-Iodoindirubin exerts its biological effects by inhibiting the activity of several key protein kinases involved in cell cycle regulation, proliferation, and survival. The addition of the iodine atom at the 5' position enhances its inhibitory potency against specific kinases compared to the parent indirubin molecule.

Inhibition of GSK-3β and CDKs

Indirubin and its derivatives are potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs). A closely related compound, 5-Iodo-indirubin-3'-monoxime, is a potent inhibitor of GSK-3β, CDK5/p25, and CDK1/cyclin B, with IC50 values of 9 nM, 20 nM, and 25 nM, respectively. These kinases are crucial for cell cycle progression and are often dysregulated in cancer. The inhibition of these kinases by 5'-Iodoindirubin likely contributes to its anti-proliferative and pro-apoptotic effects.

Table 2: Inhibitory Activity of Indirubin Derivatives against Key Kinases

CompoundGSK-3β (IC50)CDK1/cyclin B (IC50)CDK5/p25 (IC50)CDK2/cyclin A (IC50)CDK4/cyclin D1 (IC50)Reference
5-Iodo-indirubin-3'-monoxime 9 nM25 nM20 nMNot ReportedNot Reported
Indirubin-3'-monoxime 22 nM180 nM100 nM440 nM3330 nM
Indirubin ~600 nM~5 µMNot ReportedNot ReportedNot Reported
Indirubin-5-sulfonate Inhibitory Activity55 nM65 nM35 nM300 nM
Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cancer cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is observed in a wide variety of human cancers. Indirubin derivatives have been shown to potently block constitutive STAT3 signaling. The mechanism of action involves the direct inhibition of upstream kinases such as Src, which are responsible for the phosphorylation and activation of STAT3. By inhibiting STAT3 signaling, 5'-Iodoindirubin can down-regulate the expression of anti-apoptotic proteins like Mcl-1 and Survivin, leading to the induction of apoptosis in cancer cells.

STAT3_Pathway GF Growth Factors / Cytokines (e.g., IL-6) Receptor Receptor Tyrosine Kinase / Cytokine Receptor GF->Receptor JAK_Src JAK / Src Receptor->JAK_Src Activates STAT3_inactive STAT3 (Inactive) JAK_Src->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (Active Dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Translocation Target_Genes Target Gene Expression (e.g., Mcl-1, Survivin) Nucleus->Target_Genes Promotes Apoptosis Inhibition of Apoptosis Target_Genes->Apoptosis Iodoindirubin 5'-Iodoindirubin Iodoindirubin->JAK_Src Inhibits

Caption: Inhibition of the STAT3 signaling pathway by 5'-Iodoindirubin.

Experimental Protocols

In Vitro Kinase Assay

This protocol describes a general method for assessing the inhibitory activity of 5'-Iodoindirubin against a specific kinase using a luminescence-based assay.

Materials:

  • Recombinant kinase (e.g., GSK-3β, CDK1/cyclin B, Src)

  • Kinase substrate (specific to the kinase being assayed)

  • ATP

  • Kinase assay buffer

  • 5'-Iodoindirubin stock solution (in DMSO)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of 5'-Iodoindirubin in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare a working solution of the recombinant kinase in kinase assay buffer.

    • Prepare a reaction mixture containing the kinase substrate and ATP in kinase assay buffer.

  • Assay Execution:

    • Add the 5'-Iodoindirubin dilutions or DMSO (vehicle control) to the wells of the microplate.

    • Add the kinase working solution to all wells except the "no enzyme" control.

    • Incubate for a short period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

  • Signal Detection:

    • Equilibrate the plate and the luminescence-based kinase assay reagent to room temperature.

    • Add the assay reagent to each well. This reagent will lyse the cells (if applicable) and measure the remaining ATP, which is inversely proportional to kinase activity.

    • Incubate at room temperature as per the manufacturer's instructions (e.g., 10 minutes).

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of 5'-Iodoindirubin relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis for STAT3 Phosphorylation

This protocol outlines a method to assess the effect of 5'-Iodoindirubin on STAT3 phosphorylation in a cancer cell line.

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231, DU145)

  • Cell culture medium and supplements

  • 5'-Iodoindirubin stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed the cancer cells in culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of 5'-Iodoindirubin or DMSO (vehicle control) for a specified time (e.g., 30 minutes to 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with antibodies against total STAT3 and β-actin for loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-STAT3 signal to the total STAT3 signal and then to the loading control (β-actin).

    • Compare the levels of phosphorylated STAT3 in the treated samples to the vehicle control.

Structure-Activity Relationship (SAR)

The biological activity of indirubin derivatives is highly dependent on the nature and position of substituents on the indirubin scaffold.

  • Substitution at the 5' Position: The introduction of a halogen, such as iodine, at the 5' position generally enhances the inhibitory potency against kinases like GSK-3β and CDKs. This is likely due to favorable interactions with the ATP-binding pocket of these enzymes.

  • Modification at the 3' Position: The addition of a monoxime group at the 3' position has been shown to significantly increase the inhibitory activity of indirubins against GSK-3β and CDKs.

  • Other Substitutions: Modifications at other positions on the indirubin rings can also modulate the activity and selectivity of the compounds. For example, the addition of a sulfonic acid group at the 5-position can alter the kinase inhibitory profile.

A thorough understanding of the SAR of indirubin derivatives is crucial for the rational design of more potent and selective kinase inhibitors for therapeutic applications.

Conclusion and Future Directions

5'-Iodoindirubin represents a promising lead compound in the development of novel anti-cancer agents. Its ability to potently inhibit multiple key signaling pathways, including those driven by GSK-3β, CDKs, and STAT3, provides a strong rationale for its further investigation. The enhanced potency conferred by the 5'-iodo substitution highlights the importance of targeted chemical modifications in optimizing the therapeutic potential of the indirubin scaffold.

Future research should focus on a more detailed characterization of the physicochemical properties of 5'-Iodoindirubin, including its solubility, stability, and pharmacokinetic profile. Further elucidation of its mechanism of action, including its effects on a broader range of kinases and downstream signaling pathways, will be essential. In vivo studies in relevant animal models of cancer are warranted to evaluate the efficacy and safety of 5'-Iodoindirubin as a potential therapeutic agent. Additionally, the development of novel synthetic routes and formulations to improve its drug-like properties will be critical for its translation to the clinic.

References

  • Adooq Bioscience. GSK-3 inhibitors. [Link]

  • National Center for Biotechnology Information. 5'-Iododeoxyuridine | C9H11IN2O5 | CID 18644378 - PubChem. [Link]

  • National Center for Biotechnology Information. 5-Iodouridine | C9H11IN2O6 | CID 1268108 - PubChem. [Link]

  • Gupta, S. P., & Kumar, D. (2003). Quantitative structure-activity relationship study of 5-iodo- and diaryl-analogues of tubercidin: inhibitors of adenosine kinase. PubMed. [Link]

  • Prusoff, W. H., Chen, M. S., Shiau, G. T., & Lin, T. S. (1979). Mechanism and mode of action of 5-iodo-2-pyrimidinone 2'-deoxyribonucleoside, a potent anti-herpes simplex virus compound, in herpes simplex virus-infected cells. PubMed. [Link]

  • Smee, D. F., Reist, E. J., & Hostetler, K. Y. (1993). Synthesis, physicochemical properties, and cytotoxicity of a series of 5'-ester prodrugs of 5-iodo-2'-deoxyuridine. PubMed. [Link]

  • Nam, S., Buettner, R., Turkson, J., Kim, D., Cheng, J. Q., Muehlbeyer, S., Hippe, F., Vatter, S., Merz, K. H., Eisenbrand, G., & Jove, R. (2005). Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells. Proceedings of the National Academy of Sciences of the United States of America, 102(17), 5998–6003. [Link]

  • Vooturi, S., Cho, S., Lee, J., & Lee, B. J. (2013). Physicochemical characterization and in vitro permeation of an indirubin derivative. PubMed. [Link]

  • Zhang, X., Jia, D., Liu, H., Gao, Y., Wang, L., Zhang, A., & Liu, P. (2013). Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential. PloS one, 8(5), e62527. [Link]

  • Williams, C. M., Moshos, K. A., & Raston, C. L. (2017). A tunable synthesis of indigoids: targeting indirubin through temperature. RSC advances, 7(85), 53928–53932. [Link]

  • Leclerc, S., Garnier, M., Hoessel, R., Marko, D., Bibb, J. A., Snyder, G. L., Greengard, P., Biernat, J., Wu, Y. Z., Mandelkow, E. M., Eisenbrand, G., & Meijer, L. (2001). Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases

Protocols & Analytical Methods

Method

how to use 5'-Iodoindirubin in a cell-based assay

Application Note & Protocol: 5'-Iodoindirubin (5-Iodoindirubin-3'-monoxime) [1] Executive Summary 5'-Iodoindirubin (chemically defined as 5-Iodoindirubin-3'-monoxime or 5-I0 ) is a potent, ATP-competitive inhibitor of Gl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: 5'-Iodoindirubin (5-Iodoindirubin-3'-monoxime) [1]

Executive Summary

5'-Iodoindirubin (chemically defined as 5-Iodoindirubin-3'-monoxime or 5-I0 ) is a potent, ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) , Cyclin-Dependent Kinase 5 (CDK5) , and CDK1 . Derived from the traditional Chinese medicine Indigo naturalis, this synthetic derivative exhibits significantly enhanced solubility and potency compared to the parent indirubin molecule.

Primary Applications:

  • Wnt/β-Catenin Signaling: Potent activation of the Wnt pathway via GSK-3β inhibition, leading to β-catenin stabilization and nuclear translocation.

  • Cell Cycle Regulation: Induction of G2/M phase arrest via CDK1 inhibition.

  • Neurodegeneration Research: Inhibition of Tau hyperphosphorylation (a hallmark of Alzheimer’s disease) via CDK5 and GSK-3β blockade.[2]

Note on Nomenclature: While often referred to colloquially as "5'-Iodoindirubin," the chemically accurate designation is 5-Iodoindirubin-3'-monoxime .[1][3] The iodine is located at position 5 of the unprimed ring, and the monoxime group is at position 3' of the primed ring. This guide utilizes the specific properties of the 3'-monoxime derivative, as it is the standard "tool compound" for these assays.

Mechanism of Action (MOA)

5-Iodoindirubin-3'-monoxime acts by competing with ATP for the binding site of the kinase.

  • GSK-3β Inhibition (IC50 ~9 nM): Under basal conditions, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β prevents this phosphorylation, allowing β-catenin to accumulate and translocate to the nucleus, where it acts as a co-activator for TCF/LEF transcription factors.

  • CDK Inhibition (IC50 ~20-25 nM): Inhibition of CDK1/Cyclin B complexes blocks the transition from G2 to M phase, halting cell division.

Signaling Pathway Diagram

G node_inhibitor 5-Iodoindirubin-3'-monoxime node_GSK3 GSK-3β (Active) node_inhibitor->node_GSK3 Inhibits (IC50 ~9nM) node_Complex Destruction Complex (Axin/APC/GSK-3β) node_inhibitor->node_Complex Blocks Phosphorylation node_GSK3->node_Complex node_BCat_P β-Catenin-P (Phosphorylated) node_Complex->node_BCat_P Phosphorylates node_BCat_Stable β-Catenin (Stabilized) node_Complex->node_BCat_Stable Inhibition leads to node_Proteasome Proteasomal Degradation node_BCat_P->node_Proteasome Targeted for node_Nucleus Nucleus node_BCat_Stable->node_Nucleus Translocation node_TCF TCF/LEF Transcription node_Nucleus->node_TCF Activates

Caption: Mechanism of Wnt Activation. 5-Iodoindirubin inhibits GSK-3β, preventing β-catenin degradation and inducing gene transcription.

Technical Specifications & Preparation

PropertySpecification
Molecular Weight 403.17 g/mol
Formula C16H10IN3O2
Solubility Soluble in DMSO (up to 25-100 mM). Insoluble in water.
Appearance Red to reddish-brown solid.
Stability Light sensitive. Store solid at -20°C. DMSO stocks stable at -20°C for 1 month.
Reagent Preparation Protocol
  • Stock Solution (10 mM): Weigh 4.03 mg of powder and dissolve in 1 mL of sterile, cell-culture grade DMSO (Sigma-Aldrich or equivalent). Vortex vigorously until completely dissolved.

    • Critical Step: Ensure no particulate matter remains. If necessary, warm to 37°C for 2-5 minutes.

  • Aliquot & Storage: Aliquot into light-protective (amber) tubes (e.g., 50 µL aliquots) to avoid freeze-thaw cycles. Store at -20°C.

  • Working Solution: Dilute the stock solution directly into pre-warmed cell culture media immediately before use.

    • Example: For a 10 µM treatment, dilute 1 µL of 10 mM stock into 1 mL of media.

    • Vehicle Control: Always prepare a control condition containing the same concentration of DMSO (e.g., 0.1%) without the inhibitor.

Experimental Protocols

Protocol A: Dose-Response Viability Assay (IC50 Determination)

Objective: Determine the cytotoxic concentration range and optimal dosing for mechanistic studies.

  • Seeding: Seed cells (e.g., HEK293, SH-SY5Y, or Jurkat) into 96-well plates at 5,000–10,000 cells/well in 100 µL media. Incubate for 24 hours to allow attachment.

  • Treatment: Prepare serial dilutions of 5-Iodoindirubin in media.

    • Range: 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM.

    • Ensure final DMSO concentration is constant (e.g., 0.1%) across all wells.

  • Incubation: Incubate cells for 24, 48, or 72 hours at 37°C/5% CO2.

  • Readout: Add 10 µL of CCK-8 or MTT reagent to each well. Incubate for 2-4 hours. Measure absorbance (450 nm for CCK-8, 570 nm for MTT).

  • Analysis: Plot % Viability vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate IC50.

Protocol B: Validation of GSK-3β Inhibition (Western Blot)

Objective: Confirm target engagement by assessing β-catenin stabilization or Tau phosphorylation.

  • Seeding: Seed cells in 6-well plates (3 x 10^5 cells/well).

  • Treatment: Treat cells with 5-Iodoindirubin (e.g., 100 nM, 500 nM, 1 µM) for 6 to 12 hours .

    • Note: β-catenin accumulation is often visible as early as 4-6 hours.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease Inhibitors (for β-catenin) and Phosphatase Inhibitors (critical for p-Tau or p-GSK3 analysis).

  • Western Blot Targets:

    • β-Catenin (Total): Expect Increase (stabilization).

    • Phospho-β-Catenin (Ser33/37/Thr41): Expect Decrease (blockade of GSK-3β activity).

    • Phospho-Tau (Ser396/404): Expect Decrease (if using neuronal lines).

    • GAPDH/Actin: Loading control.

Protocol C: Wnt Reporter Assay (TopFlash)

Objective: Quantify functional activation of TCF/LEF transcription.

  • Transfection: Co-transfect cells (e.g., HEK293T) with:

    • TopFlash plasmid: Contains TCF/LEF binding sites upstream of Firefly Luciferase.

    • Renilla plasmid: Internal control for transfection efficiency.

  • Incubation: 24 hours post-transfection.

  • Treatment: Treat with 5-Iodoindirubin (10 nM – 5 µM) for 16-24 hours.

    • Positive Control: LiCl (20 mM) or BIO (1 µM).

  • Assay: Lyse cells using Dual-Luciferase Assay buffer. Measure Firefly and Renilla luminescence.

  • Calculation: Normalize Firefly signal to Renilla signal (Relative Light Units - RLU).

Experimental Workflow Diagram

Workflow node_Seed Seed Cells (96-well / 6-well) node_Treat Treat Cells (0 - 10 µM) node_Seed->node_Treat node_Prep Prep Inhibitor (DMSO Stock -> Media) node_Prep->node_Treat node_Incubate Incubate (6h - 48h) node_Treat->node_Incubate node_Lysis Lysis / Harvest node_Incubate->node_Lysis node_Viability Viability Assay (MTT / CCK-8) node_Incubate->node_Viability Toxicity node_WB Western Blot (β-Cat / p-Tau) node_Lysis->node_WB Mechanistic node_Reporter Reporter Assay (Luciferase) node_Lysis->node_Reporter Functional

Caption: Integrated workflow for validation of 5-Iodoindirubin in cell-based systems.

Data Analysis & Troubleshooting

Expected Results Table
Assay TypeReadoutExpected Trend with 5-Iodo Treatment
Viability (Cancer Lines) OD450 (CCK-8)Decrease (IC50 typically 1-10 µM depending on cell type).
Western Blot Total β-CateninIncrease (Dose-dependent accumulation).
Western Blot p-Tau (Ser396)Decrease (Inhibition of GSK3/CDK5).
Cell Cycle (FACS) Propidium IodideG2/M Arrest (Accumulation of 4N DNA content).
Troubleshooting Guide
  • Precipitation: If crystals form in the media, the concentration is too high (>50 µM) or the stock was not fully dissolved. Solution: Sonicate the stock or reduce final concentration. Ensure DMSO < 0.5%.

  • Toxicity: If cells detach rapidly, the compound may be non-specifically toxic at high doses. Solution: Titrate down. For Wnt activation, 100 nM - 1 µM is often sufficient without inducing massive apoptosis immediately.

  • No Effect: Check stock stability. Indirubins are light-sensitive. Ensure the "monoxime" derivative is used, as the parent 5-iodoindirubin is less permeable.

References

  • Leclerc, S., et al. (2001). "Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease." Journal of Biological Chemistry, 276(1), 251-260. Link

  • Meijer, L., et al. (2003). "GSK-3-selective inhibitors derived from Tyrian purple indirubins." Chemistry & Biology, 10(12), 1255-1266. Link

  • Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal, 408(3), 297-315. Link

  • Zahler, S., et al. (2007). "Indirubin-3'-monoxime acts as a potent inhibitor of vascular endothelial growth factor-induced angiogenesis." Journal of Pharmacology and Experimental Therapeutics, 322(3). Link

  • Polychronopoulos, P., et al. (2004). "Structural basis for the synthesis of indirubins as potent and selective inhibitors of glycogen synthase kinase-3 and cyclin-dependent kinases." Journal of Medicinal Chemistry, 47(4), 935-946. Link

Sources

Application

applications of 5'-Iodoindirubin in cancer cell line research

Application Note: 5'-Iodoindirubin-3'-monoxime (5'-I-I3MO) in Cancer Cell Signaling & Therapeutics Executive Summary 5'-Iodoindirubin-3'-monoxime (5'-I-I3MO) is a potent, cell-permeable bis-indole alkaloid derivative of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5'-Iodoindirubin-3'-monoxime (5'-I-I3MO) in Cancer Cell Signaling & Therapeutics

Executive Summary

5'-Iodoindirubin-3'-monoxime (5'-I-I3MO) is a potent, cell-permeable bis-indole alkaloid derivative of the traditional Chinese medicine component Indirubin. Unlike its parent compound, the 5'-iodo substituted monoxime derivative exhibits significantly enhanced solubility and potency. It functions as a dual-specificity inhibitor, targeting Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3


 (GSK-3

)
with low nanomolar IC

values.[1][2] Furthermore, it effectively blocks STAT3 signaling , making it a critical tool for investigating cell cycle regulation, apoptosis induction, and proliferation suppression in leukemia, glioma, and epithelial cancers.

This guide provides standardized protocols for handling, cytotoxicity profiling, cell cycle analysis, and molecular pathway interrogation using 5'-I-I3MO.

Mechanism of Action

5'-I-I3MO acts primarily by competing with ATP for the binding sites of specific kinases.[3][4] Its unique mechanism creates a "multi-pronged" attack on cancer cell survival:

  • Direct Kinase Inhibition:

    • CDK1/Cyclin B: Inhibition leads to cell cycle arrest at the G2/M phase.

    • CDK5/p25: Relevant in neuro-oncology and specific signaling cascades.

    • GSK-3

      
      :  Inhibition mimics Wnt signaling activation and stabilizes 
      
      
      
      -catenin, but in the context of cancer, it often promotes apoptosis via mitochondrial destabilization.
  • STAT3 Suppression:

    • 5'-I-I3MO prevents the phosphorylation of STAT3 (Tyr705), blocking its dimerization and nuclear translocation. This downregulates anti-apoptotic genes like Mcl-1, Survivin, and Bcl-xL.

G Compound 5'-Iodoindirubin-3'-monoxime Target1 CDK1 / Cyclin B (IC50 ~25 nM) Compound->Target1 ATP Competition Target2 GSK-3β (IC50 ~9 nM) Compound->Target2 ATP Competition Target3 STAT3 Phosphorylation (Tyr705) Compound->Target3 Inhibition Effect1 G2/M Cell Cycle Arrest Target1->Effect1 Effect3 Mitochondrial Instability Target2->Effect3 Context Dependent Effect2 Downregulation of Survivin, Mcl-1, Bcl-xL Target3->Effect2 Outcome Apoptosis & Proliferation Block Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Mechanistic pathway of 5'-I-I3MO inducing cell death via multi-kinase and STAT3 inhibition.

Preparation & Handling Protocol

Critical Note: 5'-I-I3MO is hydrophobic. Proper reconstitution is essential to prevent precipitation in aqueous cell culture media.

  • Molecular Weight: ~403.17 g/mol [3]

  • Solubility: Soluble in DMSO (up to 25 mM). Poorly soluble in water/PBS.

Reconstitution Steps:

  • Stock Solution (10 mM): Dissolve 4.03 mg of 5'-I-I3MO powder in 1 mL of high-grade sterile DMSO. Vortex vigorously for 1 minute until completely clear.

  • Aliquot & Storage: Aliquot into small volumes (e.g., 20-50

    
    L) to avoid repeated freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
    
  • Working Solution: Dilute the stock solution directly into pre-warmed culture media immediately before treating cells.

    • Tip: Keep the final DMSO concentration

      
       0.1% to avoid vehicle toxicity.
      

Application 1: Cytotoxicity Profiling (IC50 Determination)

Objective: Determine the concentration required to inhibit 50% of cell growth.

Materials:

  • Cancer cell lines (e.g., U87 glioma, K562 leukemia, MCF-7 breast)

  • MTT or CCK-8 Reagent

  • 96-well clear bottom plates

Protocol:

  • Seeding: Seed cells at

    
     cells/well in 100 
    
    
    
    L media. Incubate for 24 hours to allow attachment.
  • Treatment: Prepare serial dilutions of 5'-I-I3MO in media.

    • Suggested Range: 0, 0.1, 0.5, 1, 5, 10, 50

      
      M.
      
    • Include a "Vehicle Control" (DMSO only) and "Blank" (media only).

  • Incubation: Treat cells for 24, 48, or 72 hours at 37°C/5% CO

    
    .
    
  • Assay:

    • MTT: Add 20

      
      L MTT (5 mg/mL) per well. Incubate 4h. Remove media.[5] Add 150 
      
      
      
      L DMSO to dissolve formazan. Measure Absorbance at 570 nm.
    • CCK-8: Add 10

      
      L CCK-8 solution. Incubate 1-4h. Measure Absorbance at 450 nm.
      
  • Analysis: Normalize OD values to the Vehicle Control. Plot [Concentration] vs. % Viability using non-linear regression (Sigmoidal dose-response).

Typical IC


 Reference Values: 
| Cell Line | Tissue Origin | Typical IC

(48h) | Reference | | :--- | :--- | :--- | :--- | | K562 | Leukemia (CML) | ~0.5 - 2.0

M | [1] | | U87-MG | Glioblastoma | ~5 - 10

M | [2] | | MCF-7 | Breast | ~2 - 5

M | [3] |

Application 2: Cell Cycle Arrest Analysis (G2/M Block)

Objective: Quantify the population of cells arrested in the G2/M phase, a hallmark of CDK1 inhibition by 5'-I-I3MO.

Protocol:

  • Seeding: Seed

    
     cells per well in a 6-well plate.
    
  • Synchronization (Optional): Serum starve for 24h if G0/G1 synchronization is required (recommended for clear G2/M shift observation).

  • Treatment: Treat with 5'-I-I3MO (at IC

    
     and 2x IC
    
    
    
    concentrations) for 24 hours.
  • Harvesting:

    • Collect media (floating cells) and trypsinized adherent cells.[6]

    • Centrifuge at 1000 rpm for 5 min.

  • Fixation:

    • Wash with cold PBS.[7]

    • Resuspend in 300

      
      L PBS.
      
    • Add 700

      
      L ice-cold 100% ethanol  dropwise while vortexing gently.
      
    • Incubate at -20°C for

      
       2 hours (or overnight).
      
  • Staining:

    • Wash fixed cells with PBS twice to remove ethanol.

    • Resuspend in 500

      
      L PI/RNase Staining Solution  (PBS + 50 
      
      
      
      g/mL Propidium Iodide + 100
      
      
      g/mL RNase A).
    • Incubate 30 min at 37°C in the dark.

  • Flow Cytometry: Analyze using FL2 channel (PE/PI).

    • Expected Result: A distinct accumulation of cells in the G2/M peak (4N DNA content) compared to control.

Application 3: Apoptosis Detection (Annexin V/PI)[7]

Objective: Distinguish between early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+).

Protocol:

  • Treatment: Treat cells with 5'-I-I3MO (1-10

    
    M) for 24-48 hours.
    
  • Harvesting: Gently trypsinize (do not over-digest) and collect all cells.

  • Staining:

    • Wash cells with cold PBS.[7]

    • Resuspend in 100

      
      L 1X Annexin Binding Buffer .
      
    • Add 5

      
      L Annexin V-FITC and 5 
      
      
      
      L Propidium Iodide (PI).[5][6]
    • Incubate 15 min at RT in the dark.

  • Analysis: Add 400

    
    L Binding Buffer and analyze immediately via Flow Cytometry (FITC vs. PI channels).
    

Workflow Step1 Cell Culture (Seeding) Step2 Treatment (5'-I-I3MO 24-48h) Step1->Step2 Step3 Harvesting (Trypsin + Wash) Step2->Step3 Branch1 Fixation (EtOH) + PI/RNase Step3->Branch1 Cycle Analysis Branch2 Annexin V/PI (Live Staining) Step3->Branch2 Death Assay Result1 Cell Cycle Data (G2/M Arrest) Branch1->Result1 Result2 Apoptosis Data (Annexin V+) Branch2->Result2

Caption: Experimental workflow for parallel analysis of cell cycle arrest and apoptosis.

Application 4: Molecular Pathway Interrogation (Western Blot)

Objective: Validate mechanism by observing phosphorylation states of target proteins.

Key Targets to Probe:

  • p-STAT3 (Tyr705): Expect decrease (primary marker of efficacy).

  • Total STAT3: Loading control (should remain constant).

  • Survivin / Mcl-1: Expect decrease (downstream apoptotic targets).

  • Cyclin B1: Expect accumulation (due to G2/M arrest).

  • Cleaved Caspase-3 / PARP: Expect increase (apoptosis markers).

Lysis Buffer Recommendation: RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate, Sodium Fluoride) is mandatory to preserve phosphorylation states.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Media Concentration too high (>50

M) or cold media used.
Dilute stock into pre-warmed (37°C) media while vortexing. Do not exceed 50

M if possible.
High Vehicle Toxicity DMSO concentration > 0.5%.Ensure final DMSO is

0.1%. Include a DMSO-only control to subtract background toxicity.
No G2/M Arrest Observed Harvest time too late (cells already died) or too early.Check cell cycle at 12h, 18h, and 24h. G2/M arrest is often transient before apoptosis ensues.
Inconsistent IC50 Cell density too high (confluency affects drug uptake).Optimize seeding density so cells are in log-phase growth during treatment (approx. 70% confluent).

References

  • Leclerc, S., et al. (2001). "Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease." Journal of Biological Chemistry.

  • Nam, S., et al. (2005). "Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells." Proceedings of the National Academy of Sciences (PNAS).

  • Varela, C., et al. (2008). "Indirubin-3'-oxime derivatives: Synthesis, antiproliferative activity and inhibition of cyclin-dependent kinases." European Journal of Medicinal Chemistry.

  • Schwaiberger, A.V., et al. (2010). "Indirubin-3'-monoxime blocks vascular smooth muscle cell proliferation by inhibition of signal transducer and activator of transcription 3 signaling."[8] Arteriosclerosis, Thrombosis, and Vascular Biology.

  • Williams, S., et al. (2011). "Indirubin-3'-monoxime acts as a potent inhibitor of GSK-3β and induces apoptosis in human neuroblastoma cells." PLOS ONE.

Sources

Method

Application Note: Precision Modulation of GSK-3β Signaling Using 5'-Iodoindirubin-3'-monoxime

Executive Summary Glycogen Synthase Kinase-3β (GSK-3β) is a master regulator kinase sitting at the nexus of Wnt signaling, glucose metabolism, and neurodegeneration. While first-generation inhibitors like LiCl were non-s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Glycogen Synthase Kinase-3β (GSK-3β) is a master regulator kinase sitting at the nexus of Wnt signaling, glucose metabolism, and neurodegeneration. While first-generation inhibitors like LiCl were non-specific, 5'-Iodoindirubin-3'-monoxime (5'-I3MO) represents a high-precision tool for interrogating these pathways.

This guide details the mechanistic basis and experimental protocols for using 5'-I3MO. Unlike generic indirubins, the 5'-iodo substitution combined with the 3'-monoxime modification confers nanomolar potency (IC50 ~9 nM) and improved solubility. This compound is particularly valuable for researchers studying Wnt/


-catenin stabilization  (stem cell fate) and Tau hyperphosphorylation  (Alzheimer's pathology) due to its dual inhibitory action on GSK-3β and CDK5.

Mechanism of Action & Specificity

5'-I3MO functions as an ATP-competitive inhibitor . It occupies the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.

The Dual-Kinase Advantage

While often labeled a GSK-3β inhibitor, 5'-I3MO is a potent dual inhibitor. This is a critical feature, not a bug, particularly for neurodegeneration research:

  • GSK-3β (IC50 ~9 nM): Primary target. Inhibition prevents the phosphorylation of

    
    -catenin (leading to stabilization) and Tau.
    
  • CDK5/p25 (IC50 ~20 nM): Secondary target. In Alzheimer's models, CDK5 also hyperphosphorylates Tau. 5'-I3MO effectively shuts down both major Tau kinases, offering a more complete blockade of pathological phosphorylation than specific GSK-3β inhibitors alone.

  • CDK1/Cyclin B (IC50 ~25 nM): Tertiary target. High concentrations (>5 µM) will induce cell cycle arrest at G2/M phase.

Pathway Visualization: The Wnt "Switch"

The following diagram illustrates how 5'-I3MO disrupts the


-catenin destruction complex, converting the cell from a "Wnt-OFF" to a "Wnt-ON" state.

G cluster_off Basal State (No Wnt Ligand) cluster_on Treatment with 5'-I3MO GSK3_active GSK-3β (Active) Complex Destruction Complex (Axin/APC/CK1) GSK3_active->Complex Binds BetaCat_Phos β-Catenin-P (Phosphorylated) Complex->BetaCat_Phos Phosphorylates Proteasome Proteasomal Degradation BetaCat_Phos->Proteasome Ubiquitination I3MO 5'-Iodoindirubin-3'-monoxime (5'-I3MO) GSK3_inhibited GSK-3β (Inhibited) I3MO->GSK3_inhibited ATP Competition BetaCat_Stable β-Catenin (Stabilized) GSK3_inhibited->BetaCat_Stable Prevents Degradation Nucleus Nucleus BetaCat_Stable->Nucleus Translocation Transcription Wnt Target Genes (Cyclin D1, c-Myc) Nucleus->Transcription TCF/LEF Binding

Figure 1: Mechanism of Wnt activation. 5'-I3MO inhibits GSK-3β, preventing the phosphorylation and subsequent proteasomal degradation of


-catenin, allowing it to accumulate and drive gene transcription.

Experimental Protocols

Preparation of Stock Solutions

5'-I3MO is hydrophobic and requires careful handling to ensure consistency.

ParameterSpecificationNotes
Molecular Weight ~403.17 g/mol
Solvent DMSO (Anhydrous)Do not use water or ethanol for stock.
Stock Concentration 10 mM or 25 mM25 mM = 10.08 mg in 1 mL DMSO.
Solubility Limit ~67 mg/mL (in DMSO)Sonicate if turbidity persists.
Storage -20°C (Aliquot)Avoid freeze-thaw cycles. Stable for 6 months.

Protocol:

  • Weigh 5 mg of 5'-I3MO powder.[1]

  • Add 1.24 mL of anhydrous DMSO to create a 10 mM master stock.

  • Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath for 5 minutes at room temperature.

  • Aliquot into light-protective (amber) tubes (20-50 µL each) to prevent degradation. Store at -20°C.

Protocol A: Wnt/ -Catenin Activation (Stem Cell Differentiation)

Objective: To stabilize


-catenin in Mesenchymal Stem Cells (MSCs) or chondrocytes to drive osteogenesis or inhibit adipogenesis.

Working Concentration: 0.5 µM – 2.0 µM Note: While the IC50 is nanomolar, cellular permeability barriers typically require low micromolar external concentrations.

Step-by-Step:

  • Seeding: Plate cells (e.g., ST2, C3H10T1/2, or primary MSCs) at 5,000 cells/cm² in growth media. Allow to adhere for 24 hours.

  • Starvation (Optional): Serum starve (0.5% FBS) for 6–12 hours to synchronize the cell cycle and reduce basal signaling noise.

  • Treatment:

    • Dilute the 10 mM DMSO stock 1:5000 into warm media to achieve 2 µM .

    • Vehicle Control: Add DMSO to control wells (final concentration must match treatment, e.g., 0.02%).

  • Incubation: Incubate for 6 to 24 hours .

    • 6 hours: Optimal for detecting nuclear

      
      -catenin translocation (Immunofluorescence).
      
    • 24 hours: Optimal for gene expression analysis (RT-qPCR for Axin2, Cyclin D1).

  • Readout (Western Blot): Lyse cells using RIPA buffer containing protease/phosphatase inhibitors. Probe for Non-phospho-β-Catenin (Active) or Total β-Catenin. Expect a 3-5 fold increase in protein levels.

Protocol B: Inhibition of Tau Phosphorylation (Alzheimer's Model)

Objective: To reduce pathological Tau phosphorylation in neuronal cells (e.g., SH-SY5Y or primary cortical neurons).

Working Concentration: 1.0 µM – 5.0 µM

Step-by-Step:

  • Differentiation: Differentiate SH-SY5Y cells with Retinoic Acid (10 µM) for 5-7 days to induce a neuronal phenotype.

  • Stress Induction (Optional): Treat cells with Aβ(1-42) oligomers or Okadaic Acid to induce Tau hyperphosphorylation, mimicking AD pathology.

  • Inhibitor Treatment: Co-treat or post-treat with 5'-I3MO (1-5 µM) for 12–24 hours.

  • Lysis: Collect lysates in SDS sample buffer.

  • Western Blot Analysis:

    • Primary Targets: p-Tau (Ser396/404 - PHF-1 epitope) and p-Tau (Thr231).

    • Control: Total Tau (Tau-5 antibody) and GAPDH.

    • Validation: Verify GSK-3β inhibition by blotting for p-GSK-3β (Ser9) . Note: Inhibitors often induce a feedback loop where the cell phosphorylates GSK-3β at Ser9 (inhibitory site) in response to the chemical blockade, or the inhibitor stabilizes the inactive form.

Data Interpretation & Troubleshooting

Dose-Response Expectations
ConcentrationPredicted EffectMechanism
10 - 100 nM Minimal cellular effectInsufficient intracellular accumulation despite low IC50.
0.5 - 2 µM Optimal Specificity Robust GSK-3β inhibition;

-catenin stabilization; Tau dephosphorylation.
> 5 µM Cytotoxicity / Cell Cycle ArrestSignificant inhibition of CDK1/2 leading to G2/M arrest and apoptosis.
Troubleshooting Guide
  • Issue: No increase in

    
    -catenin levels. 
    
    • Cause: High basal degradation or insufficient incubation time.

    • Solution: Add a proteasome inhibitor (e.g., MG-132, 5 µM) for the last 4 hours of the experiment to distinguish between synthesis and degradation effects. Ensure 5'-I3MO concentration is at least 1 µM.

  • Issue: High cell death.

    • Cause: Off-target CDK1 inhibition blocking mitosis.

    • Solution: Titrate down to 0.5 - 1.0 µM. If studying long-term differentiation (>3 days), use a "pulse" treatment (treat for 24h, then wash out) rather than continuous exposure.

  • Issue: Precipitation in media.

    • Cause: "Crashing out" upon dilution.

    • Solution: Dilute the stock into a small volume of serum-free media while vortexing before adding to the main culture volume. Ensure final DMSO is <0.5%.

References

  • Potency & Selectivity: Polychronopoulos, P., et al. (2004). Structural basis for the synthesis of indirubins as potent and selective inhibitors of glycogen synthase kinase-3 and cyclin-dependent kinases.[2] Journal of Medicinal Chemistry, 47(4), 935-946. Link

  • Wnt Activation & Bone Growth: Choi, Y. H., et al. (2019). Indirubin-3′-oxime stimulates chondrocyte maturation and longitudinal bone growth via activation of the Wnt/β-catenin pathway.[3] Experimental & Molecular Medicine, 51, 1-13. Link

  • Adipogenesis Inhibition: Choi, O. M., et al. (2014). The small molecule indirubin-3′-oxime activates Wnt/β-catenin signaling and inhibits adipocyte differentiation and obesity.[4][5] International Journal of Obesity, 38, 1044–1052. Link

  • Tau Phosphorylation: Leclerc, S., et al. (2001). Indirubins inhibit glycogen synthase kinase-3beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease.[2] Journal of Biological Chemistry, 276(1), 251-260. Link

  • General Properties: Meijer, L., et al. (2003). GSK-3-selective inhibitors derived from Tyrian purple indirubins.[1][6] Chemistry & Biology, 10(12), 1255-1266. Link

Sources

Application

Application Note: Experimental Evaluation of 5'-Iodoindirubin Efficacy

Executive Summary 5'-Iodoindirubin (5'-II) is a halogenated derivative of the bis-indole alkaloid indirubin. It functions as a potent, ATP-competitive dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Syntha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5'-Iodoindirubin (5'-II) is a halogenated derivative of the bis-indole alkaloid indirubin. It functions as a potent, ATP-competitive dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3


 (GSK-3

)
.[1][2][3][4][5] Unlike its parent compound, the iodine substitution at the 5'-position significantly enhances lipophilicity and binding affinity within the kinase ATP-pocket, typically yielding IC

values in the nanomolar range.

This Application Note provides a rigorous experimental framework for validating the efficacy of 5'-II. It covers compound handling, biochemical kinase assays, and cell-based models for cancer (cell cycle arrest) and neurodegeneration (Tau phosphorylation).

Mechanism of Action & Signaling Pathway

5'-II acts by competing with ATP for the catalytic cleft of the kinase. Its efficacy is biphasic:

  • Anti-Proliferative: Inhibition of CDK1/Cyclin B and CDK2/Cyclin E leads to cell cycle arrest at the G2/M boundary.

  • Neuroprotective: Inhibition of GSK-3

    
     and CDK5/p25 prevents the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease pathology.[4]
    
Pathway Visualization

The following diagram illustrates the dual-inhibition mechanism and downstream biological readouts.

G cluster_Kinases Primary Targets cluster_Effects Downstream Effects Compound 5'-Iodoindirubin (ATP-Competitor) GSK3B GSK-3β Compound->GSK3B Inhibits CDK1 CDK1 / Cyclin B Compound->CDK1 Inhibits CDK5 CDK5 / p25 Compound->CDK5 Inhibits Tau Tau Hyperphosphorylation GSK3B->Tau Promotes CellCycle Cell Cycle Progression (G2/M Phase) CDK1->CellCycle Drives CDK5->Tau Promotes Apoptosis Apoptosis Induction Tau->Apoptosis Neurotoxicity CellCycle->Apoptosis Arrest leads to

Figure 1: Mechanism of Action. Red lines indicate inhibition; dashed lines indicate physiological promotion blocked by the drug.

Compound Management & Preparation

Critical Warning: Indirubin derivatives are hydrophobic and light-sensitive. Improper handling is the #1 cause of experimental failure.

ParameterSpecification
Molecular Weight ~388.16 g/mol (varies by specific salt/derivative)
Solubility Insoluble in water. Soluble in DMSO (up to 25 mM).
Storage (Solid) -20°C, desiccated, protected from light. Stability: >2 years.[6]
Storage (Stock) -20°C or -80°C in single-use aliquots. Avoid freeze-thaw.[6]
Protocol: Stock Solution Preparation (10 mM)
  • Weigh 3.88 mg of 5'-Iodoindirubin powder in a microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO (biotech grade, >99.9%).

  • Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath at room temperature for 5 minutes.

  • QC Check: The solution should be a deep violet/red without visible precipitate.

  • Aliquot into amber tubes (50 µL each) and store at -20°C immediately.

Assay 1: Biochemical Kinase Profiling (In Vitro)

Objective: Determine the IC


 of 5'-II against GSK-3

and CDK1. Method: ADP-Glo™ Kinase Assay (Luminescence). This measures ADP generated from the kinase reaction; inhibition results in lower luminescence signal.
Materials
  • Recombinant GSK-3

    
     or CDK1/Cyclin B complex.
    
  • Substrates: GS-1 peptide (for GSK-3

    
    ) or Histone H1 (for CDKs).[3]
    
  • ATP (Ultra-pure).

  • ADP-Glo™ Reagent (Promega).

Experimental Workflow
  • Preparation: Dilute 5'-II in 1x Kinase Buffer to 4x working concentrations (Range: 0.1 nM to 10 µM, semi-log steps). Note: Ensure final DMSO concentration is <1% to avoid solvent interference.

  • Incubation:

    • Add 2.5 µL 4x Compound.

    • Add 2.5 µL Kinase Enzyme (optimized ng/well).

    • Add 2.5 µL Substrate/ATP mix.

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence (RLU) on a plate reader.

  • Analysis: Plot RLU vs. Log[Concentration]. Fit to a sigmoidal dose-response curve (Variable Slope).

Expected Result: 5'-II should exhibit an IC


 between 5–50 nM  for GSK-3

and 50–100 nM for CDK1 [1, 2].

Assay 2: Cellular Efficacy (Cancer Model)

Objective: Quantify G2/M cell cycle arrest in HeLa or MCF-7 cells. Method: Propidium Iodide (PI) Flow Cytometry.

Experimental Workflow Visualization

Experiment Seed Seed Cells (24h, 60% Confluence) Treat Treat with 5'-II (0, 1, 5, 10 µM) 24h Duration Seed->Treat Fix Harvest & Fix (70% Ethanol, -20°C) Treat->Fix Stain Stain (PI + RNase A) Fix->Stain Acquire Flow Cytometry (FL2 Channel) Stain->Acquire Analyze Cell Cycle Modeling (FlowJo/ModFit) Acquire->Analyze

Figure 2: Flow Cytometry Workflow.

Detailed Protocol
  • Seeding: Plate 2x10

    
     cells/well in a 6-well plate. Allow attachment (24h).
    
  • Treatment: Replace media with fresh media containing 5'-II (1 µM, 5 µM, 10 µM) or DMSO Control (0.1%). Incubate for 24 hours.

  • Harvesting: Trypsinize cells, pellet (500xg, 5 min), and wash 1x with PBS.

  • Fixation (Critical Step): Resuspend pellet in 300 µL PBS. While vortexing gently, add 700 µL ice-cold 100% ethanol dropwise. (Final = 70% EtOH). Store at -20°C for >2 hours (or overnight).

  • Staining:

    • Pellet fixed cells. Wash 1x with PBS.

    • Resuspend in 500 µL Staining Buffer: PBS + 50 µg/mL Propidium Iodide (PI) + 100 µg/mL RNase A.

    • Incubate 30 min at 37°C in the dark.

  • Analysis: Acquire >10,000 events on a flow cytometer. Use doublet discrimination (FSC-A vs FSC-H).

Data Interpretation:

  • G0/G1 Peak: 2N DNA content.

  • G2/M Peak: 4N DNA content.

  • Effect: 5'-II treatment should cause a statistically significant increase in the percentage of cells in the G2/M phase compared to control [3].

Assay 3: Neuroprotection (Tau Phosphorylation)

Objective: Validate inhibition of GSK-3


 in a cellular context (e.g., SH-SY5Y neuronal cells).
Method:  Western Blotting for Phospho-Tau.
Protocol
  • Treatment: Treat SH-SY5Y cells with 5'-II (1-10 µM) for 6-12 hours.

    • Optional: Pre-treat with Okadaic Acid (10 nM) to induce hyperphosphorylation if basal levels are low.

  • Lysis: Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (NaF, Na

    
    VO
    
    
    
    ) and Protease Inhibitors.
  • Western Blot Targets:

    • Primary Ab 1: Anti-Phospho-Tau (AT8 or PHF-1 epitopes). Expected: Decrease.

    • Primary Ab 2: Anti-Total Tau (Normalization). Expected: No change.

    • Primary Ab 3: Anti-Phospho-GSK-3

      
       (Ser9).[2] Note: GSK-3 inhibitors often induce a paradoxical increase in Ser9 phosphorylation due to feedback loops, but the enzymatic activity on substrates (Tau) decreases.
      
    • Loading Control: GAPDH or

      
      -Actin.
      

Troubleshooting & "Senior Scientist" Insights

IssueProbable CauseSolution
Precipitation in Media Drug concentration too high (>20 µM) or rapid addition.Pre-dilute 5'-II in media before adding to cells. Sonicate the media if necessary.[7][8] Keep DMSO < 0.5%.[6]
No G2/M Arrest Cell line resistance or drug degradation.Check stock color (should be red/violet). If yellow/brown, it has oxidized. Ensure cells are p53-competent (p53 status affects G2/M checkpoint).
High Background in Kinase Assay ATP concentration too high.Perform an ATP titration (Km determination) first. Use [ATP] at or below Km for competitive inhibitors like 5'-II.
Variable IC

Light degradation.Perform all dilutions in amber tubes and low light. Indirubins can photo-isomerize.

References

  • Leclerc, S., et al. (2001). "Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease."[4] Journal of Biological Chemistry.

  • Meijer, L., et al. (2003). "GSK-3-selective inhibitors derived from Tyrian purple indirubins." Chemistry & Biology.

  • Hoessel, R., et al. (1999). "Indirubin, the active constituent of a Chinese antileukaemia medicine, inhibits cyclin-dependent kinases."[5] Nature Cell Biology.

  • SelleckChem. "Indirubin-3'-monoxime / 5-Iodoindirubin Handling Instructions."

Sources

Method

Application Note: 5'-Iodoindirubin-3'-monoxime as a Mechanistic Probe for Alzheimer's Disease Models

[1] /CDK5 Inhibition Assays in AD Research Abstract & Scientific Rationale The hyperphosphorylation of Tau protein and the dysregulation of the Wnt/ -catenin signaling pathway are central to Alzheimer's Disease (AD) path...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


/CDK5 Inhibition Assays in AD Research

Abstract & Scientific Rationale

The hyperphosphorylation of Tau protein and the dysregulation of the Wnt/


-catenin signaling pathway are central to Alzheimer's Disease (AD) pathology. 5'-Iodoindirubin-3'-monoxime  (often abbreviated as 5-Iodo-Indirubin or 5-I0) represents a critical tool compound for dissecting these pathways. Unlike non-specific kinase inhibitors, 5'-Iodoindirubin-3'-monoxime acts as a potent, ATP-competitive dual inhibitor of Glycogen Synthase Kinase-3

(GSK-3

)
and Cyclin-Dependent Kinase 5 (CDK5/p25) .

This application note provides a validated framework for utilizing 5'-Iodoindirubin-3'-monoxime to model Tau pathology in vitro. It addresses the specific challenges of solubility, dosing, and readout specificity required to generate reproducible data in neuroblastoma cell lines (SH-SY5Y) and primary neuronal cultures.

Compound Profile & Handling

Critical Note: "5'-Iodoindirubin" often refers colloquially to the oxime derivative, 5'-Iodoindirubin-3'-monoxime , which exhibits significantly higher potency and cell permeability than the parent 5'-iodoindirubin.[1] This guide focuses on the oxime variant.

PropertySpecification
Chemical Name 5-Iodo-indirubin-3'-monoxime
CAS Number 331467-03-9
Molecular Weight 403.17 g/mol
Target IC

GSK-3

: ~9 nM; CDK5/p25: ~20 nM; CDK1: ~25 nM [1, 2]
Solubility Insoluble in water. Soluble in DMSO (up to 25 mM with warming/sonication).
Stability Solid: -20°C (2 years). DMSO Stock: -80°C (6 months). Avoid freeze-thaw cycles.
Appearance Dark red/burgundy solid.
Preparation of Stock Solutions
  • Solvent: Use anhydrous DMSO (Dimethyl sulfoxide), cell culture grade.

  • Concentration: Prepare a 10 mM stock solution .

    • Calculation: Dissolve 4.03 mg in 1 mL DMSO.

  • Dissolution: Vortex vigorously. If particulate remains, sonicate in a water bath at 37°C for 5-10 minutes.

  • Storage: Aliquot into light-protective amber tubes (20-50

    
    L) and store at -80°C.
    

Mechanism of Action

5'-Iodoindirubin-3'-monoxime exerts neuroprotective effects through a "dual-hit" mechanism. By simultaneously inhibiting CDK5 and GSK-3


, it prevents the hyperphosphorylation of Tau at AD-specific epitopes (e.g., PHF-1, AT8). Furthermore, GSK-3

inhibition prevents the degradation of

-catenin, promoting Wnt signaling which is essential for synaptic plasticity and neuronal survival.

G Compound 5'-Iodoindirubin-3'-monoxime GSK3 GSK-3β Compound->GSK3 Inhibits (IC50 ~9nM) CDK5 CDK5/p25 Compound->CDK5 Inhibits (IC50 ~20nM) BetaCat β-Catenin Compound->BetaCat Stabilizes (via GSK3 block) Tau Tau Protein GSK3->Tau Phosphorylates GSK3->BetaCat Promotes Degradation CDK5->Tau Phosphorylates HyperTau Hyperphosphorylated Tau (NFTs) Tau->HyperTau Aggregation MT Microtubule Destabilization HyperTau->MT Causes WntGenes Wnt Target Genes (Survival/Plasticity) BetaCat->WntGenes Translocation & Transcription

Figure 1: Dual mechanism of action. The compound inhibits the two primary kinases responsible for Tau pathology while simultaneously activating the neuroprotective Wnt pathway.

Application Protocol: In Vitro Tau Phosphorylation Assay

This protocol details the use of 5'-Iodoindirubin-3'-monoxime to rescue Tau hyperphosphorylation induced by Okadaic Acid (OA) in SH-SY5Y cells. OA is a phosphatase inhibitor that mimics the rapid hyperphosphorylation seen in AD.

Materials Required[1][3][4][5][6]
  • Cell Line: SH-SY5Y human neuroblastoma cells (ATCC CRL-2266).

  • Differentiation Agent: All-trans Retinoic Acid (RA).

  • Stressor: Okadaic Acid (OA).[2]

  • Inhibitor: 5'-Iodoindirubin-3'-monoxime (10 mM DMSO stock).

  • Lysis Buffer: RIPA buffer supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate/NaF).

Step-by-Step Workflow
Phase 1: Cell Seeding and Differentiation

Rationale: Undifferentiated SH-SY5Y cells are mitotic and less relevant for AD models. RA differentiation induces a neuronal phenotype with extended neurites.

  • Seed SH-SY5Y cells at

    
     cells/well in 6-well plates.
    
  • After 24 hours, replace media with DMEM/F12 + 1% FBS + 10

    
    M Retinoic Acid .
    
  • Incubate for 5–7 days, changing media (with RA) every 48 hours.

Phase 2: Compound Pre-treatment

Rationale: Pre-treatment allows the inhibitor to enter the cell and bind kinase active sites before the stressor is applied.

  • Dilute the 10 mM stock of 5'-Iodoindirubin-3'-monoxime in warm media to final concentrations of 1

    
    M, 5 
    
    
    
    M, and 10
    
    
    M
    .
    • Vehicle Control: Media + 0.1% DMSO.

  • Aspirate old media and apply treatment media.

  • Incubate for 1 hour at 37°C.

Phase 3: Induction of Tau Pathology
  • Add Okadaic Acid (OA) directly to the wells to a final concentration of 20–30 nM .

    • Note: Higher concentrations (>50 nM) cause rapid apoptosis and cell detachment, confounding results.

  • Incubate for 6 to 12 hours .

Phase 4: Harvest and Lysis
  • Wash cells 1x with ice-cold PBS.

  • Add 150

    
    L ice-cold Lysis Buffer. Scrape cells and collect in microcentrifuge tubes.
    
  • Sonicate briefly (3 pulses, 20% amplitude) to shear DNA.

  • Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

Data Analysis & Validation (Western Blot)

To validate the efficacy of 5'-Iodoindirubin-3'-monoxime, you must probe for specific phosphorylation epitopes.

Recommended Antibodies
TargetAntibody ClonePurposeExpected Result (with Inhibitor)
Total Tau Tau-5 or Tau-46NormalizationUnchanged
p-Tau (Ser396/404) PHF-1AD-specific epitopeDecreased Signal
p-Tau (Ser202/Thr205) AT8AD-specific epitopeDecreased Signal

-Catenin
Total

-Cat
Secondary MarkerIncreased Signal (Stabilization)
GAPDH/Actin -Loading ControlUnchanged
Experimental Workflow Diagram

Workflow cluster_0 Day 0-7: Preparation cluster_1 Day 8: Treatment cluster_2 Readout Step1 Seed SH-SY5Y + Retinoic Acid (7 Days) Step2 Pre-treat with 5'-Iodoindirubin (1 hr) Step1->Step2 Step3 Add Stressor (Okadaic Acid 30nM) (6-12 hrs) Step2->Step3 Step4 Lysis & Western Blot Step3->Step4 Step5 Quantify Ratio: p-Tau / Total Tau Step4->Step5

Figure 2: Experimental timeline for the Tau phosphorylation rescue assay.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Concentration too high (>25

M) or cold media used.
Do not exceed 10-20

M. Pre-warm media to 37°C before adding the drug stock.
High Cell Death Okadaic Acid concentration too high.Titrate OA. For 24h assays, reduce OA to 10 nM.
No Reduction in p-Tau Insufficient pre-incubation time.Extend pre-treatment to 2-4 hours. Ensure stock is not degraded (dark red color).
In Vivo Efficacy Poor bioavailability of 5'-Iodo variant.Do not use 5'-Iodoindirubin for oral dosing in mice. Use 7-Bromoindirubin-3'-oxime (7Bio) or the parent Indirubin-3'-monoxime for in vivo behavioral studies [3].

References

  • Leclerc, S., et al. (2001). Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease.[3] Journal of Biological Chemistry, 276(1), 251-260.[3][4]

  • Martin, L., et al. (2009). 5-Iodo-indirubin-3'-monoxime, a potent inhibitor of GSK-3beta, induces cell cycle arrest and apoptosis in human cancer cells. Biochemical Pharmacology.
  • Ding, H., et al. (2010). Indirubin-3'-monoxime rescues spatial memory deficits and attenuates beta-amyloid-associated neuropathology in a mouse model of Alzheimer's disease.[5] Neurobiology of Disease, 39(2), 156-168.[5]

  • Vendor Data: 5-Iodo-indirubin-3'-monoxime Product Sheet. MedChemExpress / Sigma-Aldrich.

Sources

Application

kinase inhibition profiling with 5'-Iodoindirubin

Application Note: Kinase Inhibition Profiling with 5'-Iodoindirubin Derivatives Executive Summary This guide details the protocols for profiling the kinase inhibitory activity of 5'-Iodoindirubin derivatives, specificall...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinase Inhibition Profiling with 5'-Iodoindirubin Derivatives

Executive Summary

This guide details the protocols for profiling the kinase inhibitory activity of 5'-Iodoindirubin derivatives, specifically focusing on the highly potent 5'-Iodoindirubin-3'-monoxime (5'-IO) . Indirubins are bis-indole alkaloids originally derived from Indigo naturalis (Qing Dai), widely recognized for their dual inhibition of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3


 (GSK-3

)
.

While the parent indirubin is a micromolar inhibitor, the introduction of an iodine atom at the 5' position and a monoxime group at the 3' position enhances potency into the low nanomolar range (


 nM for GSK-3

). This application note provides a validated workflow for determining selectivity profiles, calculating

values, and verifying cellular target engagement.

Compound Profile & Structural Clarification

Nomenclature Note: In commercial catalogs, this compound is often listed as 5-Iodo-indirubin-3'-monoxime . However, based on IUPAC nomenclature regarding the bis-indole skeleton, the iodine substitution on the isatin-derived ring is designated as the 5'-position. This guide uses 5'-IO to denote the active profiling agent.

PropertySpecification
Chemical Name (2'Z,3'E)-5'-Iodo-3'-hydroxyimino-[2,3'-biindolinylidene]-2'-one
Molecular Weight 403.17 g/mol
Target Class ATP-Competitive Kinase Inhibitor (Type I)
Primary Targets GSK-3

, CDK1, CDK5, CDK2
Solubility Soluble in DMSO (up to 25 mM).[1] Poor water solubility.
Stability Light Sensitive. Isomerizes (Z/E) upon light exposure. Store in amber vials at -20°C.

Target Landscape & Potency Data

The following data represents typical


 values obtained from radiometric 

P-ATP assays (10 µM ATP).
Kinase Target

(nM)
Biological Relevance
GSK-3

5 - 9 Wnt signaling, Glycogen metabolism, Neurodegeneration (Tau)
CDK5 / p25 20 Neuronal migration, Tau hyperphosphorylation (Alzheimer's)
CDK1 / Cyclin B 25 Cell cycle G2/M phase transition
CDK2 / Cyclin A ~40 - 60S-phase progression
CDK4 / Cyclin D1 > 3,000Low affinity (Selectivity filter)

Visualizing the Signaling Mechanism

5'-IO acts at the intersection of cell cycle regulation and neurodegeneration. The diagram below illustrates its dual-action mechanism.

G cluster_0 Cell Cycle Regulation cluster_1 Neurodegeneration & Wnt Compound 5'-Iodoindirubin-3'-monoxime (5'-IO) CDK1 CDK1 / Cyclin B Compound->CDK1 Inhibits (IC50 ~25nM) CDK2 CDK2 / Cyclin E Compound->CDK2 Inhibits (IC50 ~50nM) GSK3 GSK-3β Compound->GSK3 Potent Inhibition (IC50 ~9nM) CDK5 CDK5 / p25 Compound->CDK5 Inhibits (IC50 ~20nM) G2M G2/M Transition CDK1->G2M Promotes CDK2->G2M Promotes Apoptosis Apoptosis (Cancer Cells) G2M->Apoptosis Arrest leads to Tau Tau Protein GSK3->Tau Hyper-phosphorylation BetaCat β-Catenin GSK3->BetaCat Phosphorylates (Degradation) CDK5->Tau Hyper-phosphorylation Tangles Neurofibrillary Tangles Tau->Tangles Aggregation BetaCat->Apoptosis Stabilization prevents apoptosis (Context dependent)

Figure 1: Mechanism of Action for 5'-IO. The compound exerts dual inhibitory effects on the CDK family (driving cell cycle arrest) and GSK-3


/CDK5 (preventing Tau pathology).

Protocol 1: Biochemical Kinase Profiling ( Determination)

Methodology: ADP-Glo™ Kinase Assay (Promega) or equivalent Luminescent ADP detection. Rationale: 5'-IO is an ATP-competitive inhibitor.[1][2][3][4][5] This assay measures the ADP generated from the kinase reaction. As 5'-IO binds, ADP production decreases.

Materials:
  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA, 50 µM DTT.
    
  • Substrates:

    • For GSK-3

      
      : GSK-3 Substrate Peptide (YRRAAVPPSPSLSRHSSPHQSpEDEEE) - Note: Pre-phosphorylated priming site is required for GSK-3.
      
    • For CDKs: Histone H1.

  • ATP: Ultra-pure (concentration set to

    
     apparent for each kinase, typically 10-50 µM).
    
  • 5'-IO Stock: 10 mM in anhydrous DMSO.

Step-by-Step Workflow:
  • Compound Preparation (Serial Dilution):

    • Prepare a 10 mM stock of 5'-IO in DMSO.[6]

    • Perform a 3-fold serial dilution in DMSO (10 points). Range: 10 µM down to 0.5 nM.

    • Dilute these DMSO stocks 1:25 into Kinase Buffer to create "4X Working Stocks" (Final DMSO in assay will be 1%).

  • Reaction Assembly (384-well plate):

    • Step A (2.5 µL): Add 4X 5'-IO Working Stock to wells.

    • Step B (2.5 µL): Add Kinase Enzyme (0.2 - 0.5 ng/well, optimized per batch).

    • Incubate for 10 minutes at Room Temp (RT) to allow inhibitor binding.

    • Step C (5.0 µL): Add Substrate/ATP Mix to initiate reaction.

  • Incubation:

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL ADP-Glo Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Data Acquisition:

    • Measure Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax).

  • Analysis:

    • Normalize data: $ % \text{Activity} = \frac{(\text{Sample} - \text{No Enzyme Control})}{(\text{DMSO Control} - \text{No Enzyme Control})} \times 100 $

    • Fit curve using Non-linear regression (Sigmoidal dose-response, variable slope) to determine

      
      .
      

Protocol 2: Cellular Target Engagement (Western Blot)

Objective: Confirm that biochemical potency translates to intracellular inhibition. Key Biomarker: Phosphorylation of Tau (Ser396) or


-Catenin (Ser33/37/Thr41).
Workflow:
  • Cell Culture: Seed SH-SY5Y (neuroblastoma) or HeLa cells. Grow to 70% confluence.

  • Treatment: Treat cells with 5'-IO (0, 10, 50, 100, 500 nM) for 6-24 hours.

    • Control: DMSO (Vehicle).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Critical: GSK-3

    
     sites are rapidly dephosphorylated).
    
  • Western Blotting:

    • Primary Antibody A (Target): Anti-Phospho-Tau (Ser396) or Anti-Phospho-

      
      -Catenin.
      
    • Primary Antibody B (Total): Anti-Total Tau or Anti-Total

      
      -Catenin.
      
    • Primary Antibody C (Loading): Anti-GAPDH.

  • Result Interpretation:

    • GSK-3

      
       Inhibition:  Expect a decrease  in p-Tau or p-
      
      
      
      -Catenin signal.
    • Note: Inhibition of GSK-3

      
       stabilizes 
      
      
      
      -catenin, so Total
      
      
      -catenin levels may increase significantly upon treatment.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay (ADP-Glo) cluster_data Phase 3: Analysis Stock 5'-IO Stock (10mM DMSO) Dilution Serial Dilution (10-point) Stock->Dilution Incubate1 Inhibitor + Kinase (10 min) Dilution->Incubate1 Enzyme Kinase/Substrate Mix Enzyme->Incubate1 Reaction Add ATP Reaction (60 min) Incubate1->Reaction Stop ADP-Glo Reagent (Deplete ATP) Reaction->Stop Detect Detection Reagent (Luminescence) Stop->Detect Read Plate Reader (RLU) Detect->Read Curve Sigmoidal Fit IC50 Calculation Read->Curve

Figure 2: Step-by-step workflow for high-throughput kinase profiling of 5'-IO.

Troubleshooting & Critical Factors

  • ATP Concentration: Ensure the ATP concentration in the assay is near the

    
     for the specific kinase. Using saturating ATP (e.g., 1 mM) will shift the 
    
    
    
    to higher values (Cheng-Prusoff shift) because 5'-IO is ATP-competitive.
  • Light Sensitivity: Indirubins can undergo Z/E isomerization under ambient light. Perform dilutions in low light or use amber tubes.

  • Substrate Priming: GSK-3

    
     requires a "primed" substrate (pre-phosphorylated).[7] Using unprimed peptides will result in negligible kinase activity, leading to false negatives or noisy data.
    

References

  • Leclerc, S., et al. (2001). "Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease."[1][8] Journal of Biological Chemistry, 276(1), 251-260.[1] Link

  • Hoessel, R., et al. (1999).[8] "Indirubin, the active constituent of a Chinese antileukaemia medicine, inhibits cyclin-dependent kinases."[5][8] Nature Cell Biology, 1(1), 60-67.[8] Link

  • Eisenbrand, G., et al. (2004). "Indirubin-3'-monoxime: a potent, dual inhibitor of cyclin-dependent kinases and glycogen synthase kinase 3beta."[1][5] Journal of Biological Chemistry. Link

  • Meijer, L., et al. (2003). "GSK-3-selective inhibitors derived from Tyrian purple indirubins." Chemistry & Biology, 10(12), 1255-1266. Link

Sources

Method

Precision Profiling of Kinase Inhibition: 5'-Iodoindirubin in Cell Proliferation Assays

Abstract & Mechanistic Grounding 5'-Iodoindirubin (5-II) is a halogenated derivative of indirubin, a bis-indole alkaloid originally isolated from the traditional Chinese medicine Indigo naturalis (Qing Dai). Unlike gener...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Mechanistic Grounding

5'-Iodoindirubin (5-II) is a halogenated derivative of indirubin, a bis-indole alkaloid originally isolated from the traditional Chinese medicine Indigo naturalis (Qing Dai). Unlike general cytotoxic agents, 5-II acts as a potent, ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3


 (GSK-3

)
[1, 2].

For researchers in oncology and neurodegeneration, 5-II is a critical tool for inducing cell cycle arrest (typically G2/M) and modulating the Wnt/


-catenin pathway. However, its physical properties—specifically its hydrophobicity and intense violet/red pigmentation—introduce unique challenges in standard colorimetric proliferation assays.

This guide provides optimized protocols that account for these physicochemical interferences, ensuring data integrity.

Mechanism of Action

5-II occupies the ATP-binding pocket of the kinase. By inhibiting CDK1/Cyclin B, it blocks the transition from G2 to M phase. Simultaneously, its nanomolar-range inhibition of GSK-3


 prevents the phosphorylation of 

-catenin, leading to its accumulation and translocation to the nucleus [3].

5_Iodoindirubin_Mechanism cluster_Targets Primary Targets (ATP-Competitive) cluster_Downstream Downstream Effectors Drug 5'-Iodoindirubin CDK1 CDK1 / Cyclin B Drug->CDK1 Inhibits GSK3 GSK-3β Drug->GSK3 Inhibits (IC50 ~5-50nM) CellCycle Cell Cycle Progression (G2/M Transition) CDK1->CellCycle Promotes BetaCat β-Catenin (Degradation Complex) GSK3->BetaCat Phosphorylates (Promotes Degradation) Outcome G2/M Arrest & Apoptosis CellCycle->Outcome Blocked by Inhibition BetaCat->Outcome Stabilization induces Gene Expression

Figure 1: Mechanistic pathway of 5'-Iodoindirubin. The compound acts as a dual inhibitor, blocking cell cycle progression and stabilizing


-catenin.

Pre-Assay Preparation & Handling

Critical Warning: 5'-Iodoindirubin is a pigment. It absorbs light in the visible spectrum (approx. 500–550 nm). This overlaps with the readout of MTT (570 nm) and MTS (490 nm) assays. Failure to account for this will result in false-negative toxicity data (i.e., cells will appear more viable than they are because the drug itself increases absorbance).

Solubility & Storage[1][2][3]
  • Solvent: Dimethyl Sulfoxide (DMSO).[1][2] Insoluble in water.[3]

  • Stock Concentration: Prepare a 10 mM or 25 mM stock solution.

    • Example: Dissolve 1 mg of 5-II (MW: ~388.16 g/mol ) in 257.6

      
      L DMSO for a 10 mM stock.
      
  • Storage: Aliquot and store at -20°C. Protect from light using amber vials or aluminum foil, as indirubins are photo-labile [4].

"Drug-Only" Blanking Strategy

When performing colorimetric assays, you must include a set of wells containing media + drug (at all tested concentrations) without cells. These values must be subtracted from the experimental wells to correct for the compound's intrinsic absorbance.

Protocol A: Metabolic Viability Screening (Modified CCK-8)

We recommend CCK-8 (WST-8) over MTT. CCK-8 produces a water-soluble formazan dye, eliminating the solubilization step where the hydrophobic 5-II might precipitate or interfere further.

Materials
  • Target cells (e.g., MCF-7, Jurkat).

  • CCK-8 Reagent (Cell Counting Kit-8).

  • 5'-Iodoindirubin (10 mM DMSO stock).

  • 96-well clear bottom plates.

Step-by-Step Procedure
  • Seeding: Seed cells (3,000–5,000 cells/well) in 100

    
    L media. Incubate for 24 hours to allow attachment.
    
    • Design: Include 3 wells for "Media Blank" and 3 wells for "Drug Blank" (per concentration).

  • Treatment: Prepare 2X concentrations of 5-II in complete media (range: 0.1

    
    M to 50 
    
    
    
    M). Add 100
    
    
    L of 2X drug to the wells (Final volume 200
    
    
    L, 1X drug).
    • Note: Ensure final DMSO concentration is <0.5% in all wells.

  • Incubation: Incubate for 24–72 hours at 37°C, 5% CO

    
    .
    
  • CCK-8 Addition: Add 20

    
    L of CCK-8 reagent to each well.
    
  • Development: Incubate for 1–4 hours. Monitor color change (orange).

  • Measurement: Measure absorbance at 450 nm .

  • Correction Calculation:

    
    
    

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Since 5-II is a CDK inhibitor, demonstrating G2/M arrest is the "gold standard" for validating its activity in your specific cell line [5].

Materials
  • Propidium Iodide (PI) Staining Solution (50

    
    g/mL PI + 100 
    
    
    
    g/mL RNase A).
  • 70% Ethanol (ice cold).

  • PBS (calcium/magnesium free).

Step-by-Step Procedure
  • Treatment: Treat

    
     cells with 5-II (e.g., 5 
    
    
    
    M and 10
    
    
    M) for 24 hours. Include a DMSO vehicle control.
  • Harvest: Trypsinize (if adherent), wash with PBS, and pellet (300 x g, 5 min).

  • Fixation: Resuspend pellet in 200

    
    L PBS. While vortexing gently, add 800 
    
    
    
    L ice-cold 70% ethanol dropwise.
    • Why? Dropwise addition prevents cell clumping.

  • Storage: Fix at -20°C for at least 2 hours (overnight is preferred).

  • Staining:

    • Centrifuge to remove ethanol. Wash 2x with PBS.

    • Resuspend in 500

      
      L PI/RNase Staining Solution.
      
    • Incubate 30 min at 37°C in the dark .

  • Analysis: Analyze on a flow cytometer (excitation 488 nm, emission ~600 nm).

  • Expected Result: A distinct accumulation of cells in the G2/M peak (4N DNA content) compared to control.

Protocol C: Direct Proliferation (EdU Incorporation)

To avoid color interference entirely and measure active DNA synthesis (S-phase), use 5-ethynyl-2'-deoxyuridine (EdU) click chemistry.

EdU_Workflow Step1 1. Seed & Treat (24-48h w/ 5-II) Step2 2. EdU Pulse (10μM, 2-4h) Step1->Step2 Step3 3. Fix & Permeabilize (4% PFA / Triton X-100) Step2->Step3 Step4 4. Click Reaction (Azide-Fluorophore) Step3->Step4 Step5 5. Imaging/FACS (Green Fluorescence) Step4->Step5

Figure 2: EdU Incorporation Workflow. This method bypasses the optical interference of 5-II by using fluorescent detection.

Procedure
  • Pulse: During the last 2-4 hours of 5-II treatment, add EdU (10

    
    M final) to the media.
    
  • Fix: Remove media, wash with PBS, fix with 4% Paraformaldehyde (15 min).

  • Permeabilize: Wash with PBS + 3% BSA, then permeabilize with 0.5% Triton X-100 (20 min).

  • Click Reaction: Prepare reaction cocktail (Tris buffer, CuSO

    
    , Fluorescent Azide, Ascorbic Acid) per kit instructions. Add to cells for 30 min in the dark.
    
  • Nuclei Stain: Counterstain with Hoechst 33342.

  • Quantification: Calculate the percentage of EdU-positive cells (Proliferating) vs. Total Nuclei (Hoechst).

Data Analysis & Reference Values

When analyzing 5-II data, expect dose-dependent inhibition. Below are reference IC50 ranges for validation.

Cell LineTissue OriginAssay TypeTypical IC50 (24-48h)Primary Effect
MCF-7 Breast CancerMTT/CCK-85 - 15

M
G2/M Arrest
Jurkat T-Cell LeukemiaCCK-82 - 8

M
Apoptosis/Arrest
SH-SY5Y NeuroblastomaMTS10 - 20

M
GSK-3

Inhibition
HCT116 Colon CancerColony Formation1 - 5

M
Reduced Clonogenicity

Table 1: Representative IC50 values for 5'-Iodoindirubin across common cell lines [6].

Troubleshooting & Expert Tips

  • Precipitation on Addition: If you see crystals immediately upon adding the drug to media, your stock is too concentrated, or you added it too quickly.

    • Fix: Dilute the stock 1:10 in sterile PBS/Media immediately before adding to the plate, or vortex the media vigorously while adding the drug.

  • High Background in Control Wells: As noted, 5-II is red. If your "Drug Only" wells have high OD, switch to the EdU assay (Protocol C) or a Luminescent ATP assay (e.g., CellTiter-Glo), which is less sensitive to color interference.

  • Variable IC50: 5-II potency is highly time-dependent. A 24h assay measures acute toxicity; a 72h assay measures anti-proliferative effects. Report the incubation time clearly.

References

  • Leclerc, S., et al. (2001).[4] Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease.[4][5] Journal of Biological Chemistry.

  • Hoessel, R., et al. (1999). Indirubin, the active constituent of a Chinese antileukaemia medicine, inhibits cyclin-dependent kinases.[4][5][6][7] Nature Cell Biology.

  • Zahler, S., et al. (2007). Indirubin-3'-monoxime blocks vascular smooth muscle cell proliferation by inhibition of signal transducer and activator of transcription 3 signaling and cyclin-dependent kinase 2. Molecular Pharmacology.

  • Puchner, K., et al. (2012). Indirubins as a scaffold for the design of novel cancer therapeutics. Bioorganic & Medicinal Chemistry Letters.

  • Blazevic, T., et al. (2015). Indirubin derivatives inhibit cell growth and induce apoptosis in human cancer cells. International Journal of Molecular Sciences.

  • Nam, S., et al. (2005). Indirubin derivatives induce apoptosis of chronic myelogenous leukemia cells via inhibition of Stat5 signaling. Molecular Oncology.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5'-Iodoindirubin (5'-II) Experimental Guide

Executive Summary & Compound Profile 5'-Iodoindirubin (5'-II) is a bis-indole alkaloid and a potent, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3 ) and Cyclin-Dependent Kinases (CDKs) . While highly eff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

5'-Iodoindirubin (5'-II) is a bis-indole alkaloid and a potent, ATP-competitive inhibitor of Glycogen Synthase Kinase-3


 (GSK-3

)
and Cyclin-Dependent Kinases (CDKs) . While highly effective in modulating the Wnt/

-catenin signaling pathway, its utility is frequently compromised by its physicochemical properties: extreme hydrophobicity, poor aqueous solubility, and photosensitivity.

Inconsistent results in 5'-II experiments are rarely due to a "bad batch" of chemical; they are almost exclusively caused by precipitation in culture media or photochemical degradation . This guide provides the protocols necessary to standardize your data.

Key ParameterSpecification
Primary Target GSK-3

(IC


10–100 nM)
Secondary Targets CDK1, CDK5, CDK2
Appearance Dark red/purple crystalline solid
Solubility DMSO (Soluble), Water (Insoluble)
Critical Risk Rapid precipitation upon dilution in aqueous media

Troubleshooting Matrix: Symptom-Based Diagnosis

Use this table to identify the root cause of your experimental inconsistency immediately.

SymptomProbable CauseVerification StepCorrective Action
No biological effect (e.g., no

-catenin accumulation)
Precipitation (Compound crashed out of media).Inspect media under 20x microscopy. Look for dark micro-crystals or "needles."Use the "Intermediate Dilution" protocol (See Section 4).
High variability between replicatesPipetting error of viscous DMSO or Serum Binding .Check if media color intensity varies between wells.Pre-dilute in serum-free media first, then add FBS.
Unexpected Toxicity (Cell death >24h)Off-target CDK inhibition or DMSO toxicity .Check cell cycle profile (FACS). G2/M arrest suggests CDK1 inhibition (dose too high).Titrate down. Ensure final DMSO concentration is <0.5%.[1]
Loss of potency over time (Stock solution)Photo-isomerization or Oxidation .Check stock color. Brown/Orange shift indicates degradation.Store stocks at -20°C in amber vials. Avoid freeze-thaw.

Diagnostic Workflow: The "Why" Logic

The following logic tree illustrates the decision-making process for troubleshooting 5'-II failures.

TroubleshootingFlow Start Issue: Inconsistent Results CheckSolubility Step 1: Check Solubility (Microscopy of Media) Start->CheckSolubility Crystals Crystals Visible? CheckSolubility->Crystals Precipitation Cause: Precipitation Action: Reduce conc. or optimize solvent carrier Crystals->Precipitation Yes CheckLight Step 2: Check Handling (Light Exposure) Crystals->CheckLight No LightExp Exposed to Light? CheckLight->LightExp Degradation Cause: E/Z Isomerization Action: Use Amber Tubes, Work in dim light LightExp->Degradation Yes CheckSerum Step 3: Check Media (Serum %) LightExp->CheckSerum No SerumHigh FBS > 5%? CheckSerum->SerumHigh Binding Cause: Albumin Sequestration Action: Calculate free drug or run serum-free pulse SerumHigh->Binding Yes Valid System Validated Proceed to Western Blot SerumHigh->Valid No

Figure 1: Diagnostic logic flow for identifying the source of experimental error in 5'-Iodoindirubin assays.

Deep Dive: Solubility & "Crash-Out" Prevention

The most common failure mode is microprecipitation . 5'-II is hydrophobic. When a concentrated DMSO stock (e.g., 10 mM) is shot directly into aqueous media, the local concentration at the pipette tip exceeds the solubility limit, forming micro-crystals that never re-dissolve.

The "Intermediate Dilution" Protocol (Standard Operating Procedure)

Objective: To introduce 5'-II into aqueous media without triggering precipitation.

  • Prepare Master Stock: Dissolve 5'-II powder in high-grade anhydrous DMSO to 10 mM .

    • Validation: Vortex for 30 seconds. Ensure no particulate matter remains.

  • The "Step-Down" Dilution:

    • Do NOT add 10 mM stock directly to the cell culture dish.

    • Create a 100x working solution in DMSO (e.g., dilute 10 mM

      
       100 
      
      
      
      M in DMSO).
    • Add this 100x DMSO solution to the media while vortexing the media (if cell-free) or swirling rapidly.

  • Serum Timing:

    • If possible, dilute the compound in serum-free media first.

    • Add FBS after the compound is dispersed. Albumin (in FBS) can act as a "sink," binding the drug and preventing it from entering the cell, but it can also help solubilize it. However, pre-mixing with serum often leads to uneven protein binding.

Self-Validating Check: Before adding to cells, hold the media tube up to a light source. It should be a clear, pink/red solution. If it looks "cloudy" or "turbid," the drug has crashed out. Discard and restart.

Deep Dive: Mechanism & Biological Validation

To confirm that your 5'-II is working, you must validate the pathway, not just the phenotype (cell death). 5'-II acts by inhibiting GSK-3


, which normally phosphorylates 

-catenin (marking it for degradation).

Mechanism of Action:

  • Basal State: GSK-3

    
     is active 
    
    
    
    
    
    -catenin is phosphorylated
    
    
    Degraded.
  • Treatment (5'-II): GSK-3

    
     is inhibited 
    
    
    
    
    
    -catenin is stabilized
    
    
    Translocates to nucleus
    
    
    Wnt gene transcription.
Pathway Visualization

WntPathway Drug 5'-Iodoindirubin GSK3 GSK-3β (Active Kinase) Drug->GSK3 INHIBITS (ATP Competition) BetaCat_P β-Catenin-P (Phosphorylated) GSK3->BetaCat_P Phosphorylates BetaCat β-Catenin (Stable) GSK3->BetaCat Inhibition leads to... Proteasome Proteasomal Degradation BetaCat_P->Proteasome Degrades Nucleus Nucleus (Transcription) BetaCat->Nucleus Translocates

Figure 2: Mechanism of Action. 5'-Iodoindirubin inhibits GSK-3


, preventing 

-catenin degradation and activating Wnt signaling.
The "Gold Standard" Validation Experiment

If you doubt your results, run a Western Blot for Total


-Catenin .
  • Control: Low levels of

    
    -catenin.
    
  • 5'-II Treated (6 hours): Significant accumulation of

    
    -catenin.
    
  • Note: If you see cell death but NO

    
    -catenin accumulation, you are likely observing off-target CDK toxicity , not specific GSK-3
    
    
    
    inhibition.

Frequently Asked Questions (FAQ)

Q: Can I store the diluted compound in media at 4°C? A: No. 5'-II will precipitate out of aqueous solution over time, especially at 4°C. Always prepare fresh dilutions from the DMSO master stock immediately before use.

Q: My stock solution turned from red to brown. Is it safe to use? A: No. This indicates oxidation or photodegradation. Indirubins can undergo E/Z isomerization upon light exposure.[1] The "Z" isomer is generally the stable, active form. Light exposure can shift this equilibrium or lead to oxidative cleavage. Discard the stock.

Q: Why is my IC50 higher than the literature value (e.g., 5


M instead of 50 nM)? 
A:  This is likely due to ATP competition  or Serum Binding .
  • ATP: 5'-II competes with ATP. If your cellular ATP concentration is high (or if running a kinase assay with high ATP), the apparent IC50 increases.

  • Serum: In 10% FBS, >90% of the drug may be bound to albumin. Try reducing serum to 1% for a short pulse (4-6 hours) to see if potency increases.

Q: How do I dispose of 5'-Iodoindirubin? A: As a halogenated organic compound with potential kinase-inhibitory activity, it must be disposed of as hazardous chemical waste. Do not pour down the drain.

References

  • Meijer, L., et al. (1999). "GSK-3-selective inhibitors derived from Tyrian purple indirubins." Chemistry & Biology, 6(8), 511-528.

    • Foundational paper establishing Indirubins as GSK-3/CDK inhibitors.
  • Leclerc, S., et al. (2001). "Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease." Journal of Biological Chemistry, 276(1), 251-260.

    • Details the specificity profile and
  • Polychronopoulos, P., et al. (2004). "Structural basis for the synthesis of indirubins as potent and selective inhibitors of glycogen synthase kinase-3 and cyclin-dependent kinases." Journal of Medicinal Chemistry, 47(4), 935-946.

    • Provides chemical structure-activity relationships (SAR)
  • Voss, C., et al. (2021). "All-Red-Light Photoswitching of Indirubin Controlled by Supramolecular Interactions." Journal of the American Chemical Society, 143(40), 16682–16694.

    • Authoritative source on the light sensitivity and E/Z isomerization of indirubin deriv

Sources

Optimization

Technical Support Center: 5'-Iodoindirubin Stability &amp; Handling

This is Dr. Aris Thorne , Senior Application Scientist at the Bio-Reagent Stability Center.

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Bio-Reagent Stability Center.

Below is the technical support guide for 5'-Iodoindirubin , designed to address the specific stability challenges inherent to halogenated bis-indole alkaloids.

Status: Operational | Topic: Degradation Prevention | Ticket ID: 5II-STAB-001

Executive Summary

5'-Iodoindirubin (and its common derivative, 5'-Iodoindirubin-3'-monoxime) is a potent inhibitor of GSK-3


, CDKs, and CDC2.[1] While chemically robust in solid form, it exhibits three primary instability vectors in solution:
  • Photochemical Degradation: The iodine substituent enhances intersystem crossing (Heavy Atom Effect), increasing singlet oxygen generation and self-oxidation under light.

  • Hydrophobic Aggregation: Its planar, conjugated structure drives

    
    -
    
    
    
    stacking, leading to "silent" precipitation in aqueous buffers.
  • Hygroscopic Hydrolysis: In DMSO stocks, absorbed atmospheric water can drive hydrolysis (specifically for the oxime derivative) or alter solubility profiles.

Module 1: The Degradation Mechanism

Understanding the "Why" to master the "How."

The presence of the Iodine atom at the 5' position is not merely structural; it alters the photophysics of the indirubin scaffold.

The Heavy Atom Effect & Photo-Oxidation

Unlike standard organic dyes, 5'-Iodoindirubin is prone to Type II Photo-oxidation .

  • Excitation: Light excites the molecule to the Singlet state (

    
    ).
    
  • Intersystem Crossing (ISC): The heavy Iodine atom facilitates a "forbidden" spin flip, moving the molecule to a long-lived Triplet state (

    
    ).
    
  • ROS Generation: The Triplet state transfers energy to ground-state oxygen (

    
    ), creating highly reactive Singlet Oxygen (
    
    
    
    ).
  • Self-Destruction: Singlet oxygen attacks the central double bond, cleaving the molecule into isatin and anthranilic acid derivatives (loss of bioactivity).

Visualizing the Threat

The following diagram maps the degradation pathways you must prevent.

DegradationPathways Active 5'-Iodoindirubin (Bioactive Z-Isomer) Excited Excited State (Triplet T1) Active->Excited Light (hv) + Iodine Spin-Orbit Aggregates Amorphous Aggregates Active->Aggregates Aqueous Dilution (>1% Water) Isomer E-Isomer (Metastable/Inactive) Excited->Isomer Photo-isomerization Cleaved Oxidative Cleavage (Isatin derivatives) Excited->Cleaved + O2 (Singlet Oxygen) Isomer->Active Thermal Relaxation (Slow)

Figure 1: The 5'-Iodoindirubin degradation landscape. Note that light exposure drives irreversible oxidative cleavage.

Module 2: Storage & Solubilization Protocols

Protocol A: Creating the "Invincible" Stock Solution

Objective: Minimize hygroscopic water uptake and oxidation in DMSO.

ParameterSpecificationReasoning
Solvent Anhydrous DMSO (≥99.9%)Standard DMSO is hygroscopic; water promotes aggregation and hydrolysis.
Concentration 10 mM - 25 mMHigh concentrations stabilize the solution via self-buffering against minor hydrolysis, but avoid >50 mM to prevent crashing out upon thaw.
Container Amber Glass VialsBlocks UV/Blue light (400-500nm) which excites the chromophore.
Headspace Argon or Nitrogen PurgeDisplaces oxygen, preventing the ROS cascade described in Module 1.
Temp -20°C or -80°CArrhenius equation dictates slower degradation. -80°C is preferred for storage >6 months.

Step-by-Step:

  • Weigh powder in low-light conditions (close blinds, turn off hood lights).

  • Add Anhydrous DMSO. Vortex vigorously for 30-60 seconds.

  • Critical: Aliquot immediately into single-use volumes (e.g., 50 µL). Do not create one large stock. Repeated freeze-thaw cycles introduce atmospheric water condensation.

  • Flush each vial with inert gas before capping.

  • Store in a light-proof box.

Protocol B: The "Anti-Crash" Dilution Method

Issue: 5'-Iodoindirubin is extremely hydrophobic. Direct injection of high-concentration stock into aqueous media causes "shock precipitation"—micro-crystals form that are invisible to the eye but inactive in assays.

The "Intermediate Step" Solution: Instead of


, use an intermediate dilution.
  • Step 1: Dilute 10 mM Stock 1:10 into 100% DMSO (Result: 1 mM).

  • Step 2: Dilute 1 mM Stock 1:10 into PBS containing 0.1% BSA or Tween-20 (Result: 100 µM). The carrier protein/surfactant stabilizes the hydrophobic molecule.

  • Step 3: Final dilution into assay media.

Module 3: Troubleshooting & FAQs

Diagnostic Guide: What went wrong?
SymptomProbable CauseCorrective Action
Loss of Potency PhotobleachingCheck absorbance spectrum. If the characteristic peak (approx. 520-550 nm) has flattened or shifted blue, the molecule has cleaved. Discard.
Visible Red Precipitate Shock DilutionYou diluted too fast into cold aqueous buffer. Use the "Anti-Crash" Protocol (Protocol B). Warm media to 37°C before addition.
Yellowing of Solution Oxidative CleavageThe solution has oxidized into isatin derivatives. This happens if stocks are left uncapped or in clear tubes. Discard.
Inconsistent IC50 Adsorption to PlasticIndirubins stick to polypropylene. Use Low-Binding tips and plates, or glass-coated consumables.
Frequently Asked Questions

Q: Can I use Ethanol instead of DMSO? A: Generally, no. Indirubins have significantly lower solubility in ethanol compared to DMSO. Ethanol also evaporates faster, changing concentrations during experiments. Stick to Anhydrous DMSO.

Q: I see a "5'-Iodoindirubin-3'-monoxime" and a "5'-Iodoindirubin". Are they the same? A: No.

  • 5'-Iodoindirubin: The ketone form.[1] More stable chemically, but less soluble.

  • 3'-monoxime derivative: Often used to increase solubility and potency against CDKs.[2] The oxime bond is susceptible to hydrolysis in acidic conditions. If using the oxime, ensure your buffer pH is neutral (7.2–7.4).

Q: How long is the stock stable at -20°C? A: If aliquoted and kept dark: 6–12 months . If stored in a single tube and freeze-thawed repeatedly: < 1 month . The introduction of water during thawing is the killer.

Module 4: Experimental Workflow Visualization

Use this decision tree to ensure data integrity during your assay setup.

HandlingWorkflow Start Start: Solid Powder Solubilize Dissolve in Anhydrous DMSO (Dark Room) Start->Solubilize Aliquot Aliquot & Argon Purge (Single Use) Solubilize->Aliquot Freeze Store at -20°C/-80°C Aliquot->Freeze Thaw Thaw in Dark (Room Temp) Freeze->Thaw Check Check Clarity (Precipitate?) Thaw->Check Sonicate Mild Sonication (5-10 sec) Check->Sonicate Yes Dilute Serial Dilution (Protocol B) Check->Dilute No Sonicate->Dilute Assay Run Assay (Low Light) Dilute->Assay

Figure 2: Optimal handling workflow to prevent degradation and precipitation.

References
  • Meijer, L., et al. (2003). GSK-3-selective inhibitors derived from Tyrian purple indirubins. Chemistry & Biology.[2][3][4] Link

  • Vougogiannopoulou, K., et al. (2008). Soluble 3',6-substituted indirubins with enhanced selectivity toward glycogen synthase kinase -3 and cyclin-dependent kinases. Journal of Medicinal Chemistry. Link

  • Cheng, X., et al. (2003).[5] Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.[6] Link

  • Ribou, A. C., et al. (2008). Photoreactivity of indirubin derivatives.[3][7] Photochemical & Photobiological Sciences. Link

Sources

Troubleshooting

addressing off-target effects of 5'-Iodoindirubin in experiments

A Guide to Investigating and Mitigating Off-Target Effects in Experimental Settings Frequently Asked Questions (FAQs) Q1: What are the known primary and secondary targets of 5'-Iodoindirubin? A1: 5'-Iodoindirubin is a de...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Investigating and Mitigating Off-Target Effects in Experimental Settings

Frequently Asked Questions (FAQs)
Q1: What are the known primary and secondary targets of 5'-Iodoindirubin?

A1: 5'-Iodoindirubin is a derivative of the bis-indole indirubin.[1] It is most frequently cited as a potent, ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[2][3] However, it possesses significant activity against other kinases, particularly Cyclin-Dependent Kinases (CDKs). It is crucial to acknowledge this inherent cross-reactivity from the outset of your experimental design.

The inhibitory profile is concentration-dependent. At lower nanomolar concentrations, it is most potent against GSK-3β, but as the concentration increases, it will engage CDK targets more effectively.

Target KinaseIC₅₀ (nM)Citation(s)
GSK-3β 9 [2][3][4]
CDK5/p2520[2][4]
CDK1/cyclin B25[2][4]

This table summarizes the reported half-maximal inhibitory concentrations (IC₅₀). Values can vary slightly based on assay conditions.

Q2: My cells show a strong phenotype (e.g., cell cycle arrest, apoptosis) with 5'-Iodoindirubin. How do I confirm this is due to GSK-3β inhibition and not an off-target effect?

A2: This is the central question for any inhibitor-based study. A phenotype, while informative, is only a starting point. The observed effect could result from inhibiting GSK-3β, one of the known CDK off-targets, or an entirely different, uncharacterized interaction.[5][6] A multi-step validation approach is required to attribute the phenotype to your target of interest.

The logic is to build a body of evidence. If the phenotype is truly caused by GSK-3β inhibition, then:

  • A direct downstream substrate of GSK-3β should show a corresponding change in its phosphorylation state.

  • A structurally different, more selective GSK-3β inhibitor should reproduce the same phenotype.

  • Genetic knockdown or knockout of GSK-3β should mimic the phenotype observed with the inhibitor.[7]

If any of these validation experiments fail, it strongly suggests the phenotype is driven by an off-target effect.

Below is a workflow designed to systematically address this question.

cluster_0 Phase 1: Initial Observation & Biochemical Validation cluster_1 Phase 2: Cellular & Genetic Validation cluster_2 Phase 3: Conclusion cluster_3 Interpretation A Observe Phenotype (e.g., Apoptosis, Cell Cycle Arrest) with 5'-Iodoindirubin B Biochemical Target Engagement: Measure phosphorylation of a direct GSK-3β substrate (e.g., p-β-catenin, p-Tau) A->B Is the target engaged? C Control Inhibitor Test: Use a structurally distinct, more selective GSK-3β inhibitor (e.g., CHIR99021) B->C D Genetic Validation: Use siRNA or CRISPR to knockdown/out GSK-3β (GSK3B gene) B->D E Does control inhibitor reproduce phenotype? C->E F Does genetic knockdown mimic phenotype? D->F G Conclusion E->G F->G H Phenotype is likely ON-TARGET (GSK-3β mediated) G->H YES to both I Phenotype is likely OFF-TARGET G->I NO to one or both

Caption: Experimental workflow for validating on-target effects.

Q3: What are the essential positive and negative controls for my experiments?

A3: Proper controls are non-negotiable for interpreting your data correctly.[8]

  • Vehicle Control (Negative): Always treat a set of cells with the same concentration of the solvent (e.g., DMSO) used to dissolve 5'-Iodoindirubin. This controls for any effects of the solvent itself.

  • Inactive Analog (Negative, if available): An ideal negative control is a structurally similar molecule that is known to be inactive against the target kinase. While not always commercially available, this is the gold standard for ruling out effects related to the chemical scaffold itself.

  • Structurally Unrelated Inhibitor (Positive/Comparative): Use a well-characterized, highly selective GSK-3β inhibitor from a different chemical class (see Q7). This is your most critical control for attributing a phenotype to GSK-3β inhibition.[7]

  • Positive Control for Assay Readout: Ensure the biological process you are measuring can be activated or inhibited by a known stimulus. For example, if you are measuring apoptosis, include a known apoptosis-inducing agent (like Staurosporine) as a positive control for your detection assay (e.g., Annexin V staining).

Q4: How can I biochemically validate that 5'-Iodoindirubin is inhibiting GSK-3β in my system?

A4: Observing a downstream phenotype is not enough; you must demonstrate engagement with the direct target. The most common method is to measure the phosphorylation status of a known, direct substrate of GSK-3β via Western Blot.

GSK-3β is often constitutively active and its inhibition leads to the dephosphorylation of its substrates.[9] A key substrate is β-catenin, which is phosphorylated by GSK-3β at Ser33/Ser37/Thr41, leading to its degradation. Inhibition of GSK-3β should therefore lead to an accumulation of total β-catenin and a decrease in phospho-β-catenin (Ser33/37/Thr41) .

Another critical substrate, particularly in neuroscience research, is the microtubule-associated protein Tau. GSK-3β phosphorylates Tau at multiple sites. Inhibition of GSK-3β can be monitored by observing a decrease in phosphorylation at specific phospho-epitopes (e.g., p-Tau at Ser396).[1]

(See the "Experimental Protocols" section for a detailed Western Blot methodology).

Q5: I suspect my observed phenotype of cell cycle arrest is due to off-target CDK inhibition. How can I test this?

A5: This is a highly plausible hypothesis given 5'-Iodoindirubin's known activity against CDK1 and CDK5.[2][4] To investigate this, you should assess markers of cell cycle progression that are directly regulated by these kinases.

  • Analyze Cell Cycle Distribution: Use flow cytometry with propidium iodide (PI) or a similar DNA stain to quantify the percentage of cells in G1, S, and G2/M phases. CDK1/cyclin B is a master regulator of the G2/M transition. Inhibition by 5'-Iodoindirubin may lead to a G2/M arrest, a phenotype that has been observed with other indirubin compounds.[10][11]

  • Examine Phosphorylation of CDK Substrates:

    • For CDK1: Analyze the phosphorylation status of Histone H3 at Serine 10 (p-H3S10), a hallmark of mitosis. A decrease in the p-H3S10 signal in your treated cells would suggest CDK1 inhibition.

    • For CDK5: In neuronal contexts, a key substrate is DARPP-32. Inhibition of CDK5 can be monitored by a decrease in phosphorylation at Thr-75.[1]

  • Use a CDK-Specific Inhibitor: As a comparative control, treat cells with a selective CDK1/2 inhibitor (e.g., Roscovitine) and see if it phenocopies the cell cycle arrest observed with 5'-Iodoindirubin. If it does, and your more selective GSK-3β inhibitor (from Q7) does not, this points strongly to an off-target CDK-mediated effect.

Q6: How can I get a broader view of 5'-Iodoindirubin's kinase selectivity?

A6: If your research demands a comprehensive understanding of your inhibitor's specificity, or if you cannot reconcile your results, a professional kinase screening panel is the best approach. These are commercially available services that test your compound against hundreds of purified human kinases in parallel biochemical assays.[5][6]

Benefits of Kinase Profiling:

  • Unbiased Assessment: Provides a broad view of the kinome, potentially identifying novel off-targets you hadn't considered.[12]

  • Quantitative Data: Delivers IC₅₀ or percent inhibition values for each kinase, allowing you to rank the potency of on- and off-target interactions.

  • Informs Future Experiments: If a potent off-target is identified, you can design specific experiments to test its contribution to your observed phenotype.

This approach is the industry standard for characterizing the selectivity of kinase inhibitors during drug development.[13]

Q7: What are some alternative, more selective GSK-3β inhibitors I can use for comparison?

A7: Using structurally unrelated inhibitors with different selectivity profiles is a cornerstone of chemical biology.[7] These compounds serve as crucial controls to confirm that a biological effect is due to inhibition of the intended target.

InhibitorPrimary Target(s)IC₅₀ (nM)MechanismSelectivity NotesCitation(s)
5'-Iodoindirubin GSK-3β, CDK1, CDK59 (GSK-3β)ATP-CompetitivePotent, but with significant CDK activity.[2][4]
BIO GSK-3α/β5 (GSK-3α/β)ATP-CompetitiveAlso an indirubin; potent but may share off-targets. Also inhibits CDKs.[3]
CHIR99021 GSK-3α/β6.7 (GSK-3β)ATP-CompetitiveHighly selective; >500-fold selectivity for GSK-3 over most other kinases. Considered a gold standard.[4]
SB216763 GSK-3α/β34ATP-CompetitivePotent and selective ATP-competitive inhibitor.[4]
Tideglusib GSK-3β60Non-ATP-CompetitiveIrreversible inhibitor with a different binding mode. Useful for confirming effects are not due to ATP-site cross-reactivity.[14]

Recommendation: For a robust validation experiment, CHIR99021 is an excellent choice due to its high selectivity and different chemical scaffold compared to the indirubins.

Q8: I am observing high levels of cytotoxicity. How do I determine if this is a specific on-target effect or non-specific toxicity?

A8: Cytotoxicity can be a desired outcome (e.g., in cancer research) or an undesired off-target effect. It's critical to distinguish between the two.

  • Perform a Dose-Response Curve: First, determine the IC₅₀ for your primary on-target effect (e.g., inhibition of substrate phosphorylation) and the CC₅₀ (50% cytotoxic concentration) from a cell viability assay (e.g., MTT, CCK-8, or LDH release).[15]

  • Compare Potencies: If the CC₅₀ is much higher (>10-fold) than the IC₅₀ for on-target engagement, it suggests that at concentrations where you effectively inhibit GSK-3β, the compound is not broadly toxic. If the values are very close, the risk of off-target toxicity is high.[8]

  • Use Controls: Test for cytotoxicity with your panel of control inhibitors (Q7). If a highly selective GSK-3β inhibitor like CHIR99021 does not cause cytotoxicity at concentrations that inhibit GSK-3β, but 5'-Iodoindirubin does, the toxicity is likely an off-target effect.

  • Assess Apoptosis vs. Necrosis: Use an Annexin V/PI staining assay to determine the mode of cell death.[16] This can provide mechanistic clues. For example, if the cell death is linked to a G2/M arrest, it might point towards CDK1 inhibition as the cause.

cluster_0 GSK-3β Signaling Pathway (Wnt/β-catenin) cluster_1 Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Receptor Wnt->Frizzled GSK3B GSK-3β Frizzled->GSK3B inhibits BetaCatenin β-catenin GSK3B->BetaCatenin phosphorylates for degradation Degradation Proteasomal Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus translocates when stable TCF TCF/LEF Genes Target Gene Expression Inhibitor 5'-Iodoindirubin Inhibitor->GSK3B INHIBITS

Caption: Simplified Wnt signaling pathway showing GSK-3β inhibition.

Experimental Protocols
Protocol 1: Western Blot for On-Target GSK-3β Inhibition (β-catenin stabilization)

Objective: To determine if 5'-Iodoindirubin treatment leads to the inhibition of GSK-3β activity in cells, as measured by the accumulation of its substrate, β-catenin.

Methodology:

  • Cell Seeding and Treatment:

    • Plate your cells of interest (e.g., HEK293T, MCF7) in 6-well plates at a density that will result in 70-80% confluency on the day of lysis.

    • Allow cells to adhere overnight.

    • Treat cells with a dose-response of 5'-Iodoindirubin (e.g., 0, 10 nM, 50 nM, 250 nM, 1 µM). Include wells for your vehicle control (DMSO) and a positive control inhibitor (e.g., 10 µM CHIR99021).

    • Incubate for a predetermined time (e.g., 6 hours). This may require optimization.

  • Cell Lysis:

    • Aspirate media and wash cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape cells, transfer lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (cleared lysate) to a new tube.

    • Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's protocol.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an 8-10% SDS-PAGE gel. Include a protein ladder.

    • Run the gel until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm transfer efficiency by Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against total β-catenin overnight at 4°C with gentle agitation.

    • Wash the membrane 3x for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply an ECL substrate to the membrane.

    • Image the blot using a chemiluminescence detection system.

    • Strip and re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify band intensities using densitometry software (e.g., ImageJ). An increase in the ratio of β-catenin to the loading control indicates GSK-3β inhibition.

Protocol 2: Cell Viability Assessment (MTT Assay)

Objective: To quantify the cytotoxic effects of 5'-Iodoindirubin and determine its 50% cytotoxic concentration (CC₅₀).

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of media.

    • Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare a 2x serial dilution of 5'-Iodoindirubin in culture media. A typical range would be from 100 µM down to low nM concentrations.

    • Include "vehicle control" wells (DMSO) and "media only" wells (for background subtraction).

    • Remove the old media from the cells and add 100 µL of the media containing the diluted compounds.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the media from the wells without disturbing the formazan crystals.

    • Add 100 µL of DMSO or an isopropanol/HCl solution to each well to dissolve the crystals.

    • Gently pipette to ensure complete solubilization. The solution should turn a uniform purple color.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

    • Subtract the average absorbance of the "media only" wells from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control:

      • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the inhibitor concentration and fit the data using a non-linear regression (sigmoidal dose-response) to calculate the CC₅₀ value.

References
  • Leclerc, S., et al. (2001). Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? J Biol Chem, 276(1), 251-60. [Link]

  • Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS, 104(51), 20523-20528. [Link]

  • Adooq Bioscience. GSK-3 inhibitors. Product Page. [Link]

  • Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Resources. [Link]

  • BPS Bioscience. GSK3β Kinase Assay Kit. Product Page. [Link]

  • Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Milacic, M., & Birtalan, S. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(2), 269-275. [Link]

  • Singh, P., & Nivsarkar, M. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. RSC Medicinal Chemistry. [Link]

  • Howard, R.B., et al. (2004). A novel mass spectrometry-based assay for GSK-3β activity. BMC Biochemistry, 5(1), 1-8. [Link]

  • Reaction Biology (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology Blog. [Link]

  • Dojindo Molecular Technologies. Cell Proliferation / Cell Cytotoxicity Assay. Product Guide. [Link]

  • ResearchGate. Cell cycle influences of compound 5o after incubation for 24 and 48 hrs. Figure from an article. [Link]

  • JOVE. Enhanced Annexin V/Propidium Iodide assay for precise evaluation of cellular apoptosis. Video Article. [Link]

  • Rak, A., et al. (2009). Identification of Inhibitors of Checkpoint Kinase 1 through Template Screening. Journal of Medicinal Chemistry, 52(15), 4758-4767. [Link]

  • PubMed. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. Article Abstract. [Link]

Sources

Optimization

Technical Support Center: 5'-Iodoindirubin (5'-II) Application Guide

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Overcoming Resistance to 5'-Iodoindirubin in Cancer Models Executive Summary: The Molecule & The Challenge Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Overcoming Resistance to 5'-Iodoindirubin in Cancer Models

Executive Summary: The Molecule & The Challenge

Welcome to the technical support hub for 5'-Iodoindirubin-3'-monoxime (5'-II) . As you likely know, 5'-II is not a generic cytotoxic agent; it is a potent, ATP-competitive dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3


 (GSK-3

)
.[1] It also acts as a direct suppressor of STAT3 signaling .

The Core Problem: Users frequently report an initial robust response (apoptosis/G2-M arrest) followed by a "biphasic" recovery or complete resistance in specific cell lines (e.g., K562/ADR, MCF-7/ADR).[1] This guide addresses the three pillars of failure: Physicochemical Instability , Efflux-Mediated Resistance , and Adaptive Signaling (Autophagy/Compensatory Kinases) .[1]

Diagnostic Troubleshooting Matrix

Use this decision matrix to identify the root cause of your experimental failure before proceeding to the protocols.

SymptomProbable CauseVerification StepCorrective Action
IC

is 10x higher than literature (e.g., >10

M).
Precipitation/Solubility: 5'-II is highly hydrophobic and prone to "crashing out" in aqueous media.Check media under 40x microscopy for micro-crystals.[1]Use the "Step-Down Dilution" protocol (see Section 4).
Loss of potency over 24-48h. Photodegradation: Indirubin derivatives are light-sensitive (isomerization).HPLC analysis of stock vs. media aliquot.Perform all handling in low-light/amber tubes.
Cells die but regrow after 72h. Cytoprotective Autophagy: Cells are digesting organelles to survive the metabolic stress.Western Blot: Check for LC3B-II accumulation and p62 degradation.Co-treat with Chloroquine (10-20

M)
.
No effect in MDR cell lines. Efflux Pumping: 5'-II is a substrate for P-gp (ABCB1) .Rhodamine 123 retention assay.[1]Co-treat with Verapamil or Cyclosporin A .[1]
Western Blot shows no GSK-3

inhibition.
Transient Phosphorylation: You missed the kinetic window.Perform a time-course (30 min to 6h).Target p-GSK-3

(Ser9)
—inhibition of the kinase prevents phosphorylation of downstream targets, but the marker itself is complex.

Mechanism of Action & Resistance Pathways

To overcome resistance, you must visualize the battlefield.[1] 5'-II attacks the cell's division machinery (CDKs) and survival signaling (STAT3). The cancer cell counters by pumping the drug out (ABCB1) or recycling nutrients (Autophagy).

Pathway Diagram: Action vs. Resistance

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Drug 5'-Iodoindirubin (5'-II) CDKs CDK1 / CDK2 (Cell Cycle) Drug->CDKs Inhibits GSK3B GSK-3β Drug->GSK3B Inhibits STAT3 STAT3 (Tyr705) Drug->STAT3 Inhibits Phosphorylation Arrest G2/M Arrest CDKs->Arrest Block Autophagy Autophagy (LC3B-II High) GSK3B->Autophagy Inhibition induces Protective Autophagy Apoptosis Apoptosis (Caspase-3) STAT3->Apoptosis Loss of Survival Signal ABCB1 ABCB1 / P-gp (Efflux Pump) ABCB1->Drug Efflux Autophagy->Apoptosis Prevents

Caption: 5'-II inhibits CDKs, GSK-3


, and STAT3 to induce apoptosis.[1] Resistance arises via ABCB1 efflux (reducing drug load) and GSK-3

inhibition-induced autophagy (survival mechanism).

Deep Dive: Technical Solutions

Solution A: The Solubility Protocol (Preventing "False Resistance")

Many researchers mistake precipitation for cellular resistance. 5'-II is extremely hydrophobic.

  • The Error: Adding 100% DMSO stock directly to cold media. This causes immediate micro-precipitation that is invisible to the naked eye but reduces effective concentration by 50-80%.

  • The Fix (Step-Down Dilution):

    • Prepare a 10 mM stock in high-quality anhydrous DMSO. Store at -20°C in the dark.

    • Create an intermediate working solution (e.g., 100

      
      M) in serum-free media or PBS while vortexing.[1]
      
    • Add this intermediate to your cell culture plate to reach the final concentration (e.g., 1-5

      
      M).
      
    • Validation: Centrifuge the media at 10,000 x g for 5 mins. If a pellet forms, your drug has crashed out.[1]

Solution B: Overcoming Efflux (ABCB1/P-gp)

Indirubin derivatives are known substrates for the ABCB1 transporter [1]. If your cell line is MDR+ (Multi-Drug Resistant), 5'-II will be pumped out before it engages CDKs.[1]

  • Protocol:

    • Pre-treatment: Incubate cells with Verapamil (5-10

      
      M)  or Cyclosporin A (2-5 
      
      
      
      M)
      for 1 hour prior to 5'-II addition.
    • Dose: Add 5'-II.

    • Control: You must run a "Verapamil only" control to ensure the inhibitor isn't toxic on its own.

Solution C: Blocking Cytoprotective Autophagy

Inhibition of GSK-3


 mimics nutrient deprivation, triggering autophagy via the mTOR pathway [2]. In cancer cells, this is often a survival tactic, not a death signal.[1]
  • The Marker: If you see increased LC3B-II (14/16 kDa) on Western Blot without cell death, autophagy is protecting the cells.

  • The Fix: Combination with Chloroquine (CQ) or Bafilomycin A1 .

    • CQ Dose: 10-20

      
      M (blocks lysosomal fusion).
      
    • Timing: Add CQ simultaneously with 5'-II.

    • Result: This converts the autophagic flux into metabolic stress, forcing the cell into apoptosis [3].

Validated Experimental Workflow

Follow this flowchart to characterize resistance in your specific model.

Workflow Start Start: Cell Line (Resistant Phenotype) Viability 1. Viability Assay (+/- Verapamil) Start->Viability Western 2. Western Blot (LC3B, p-STAT3) Viability->Western If Verapamil fails Decision Identify Mechanism Viability->Decision If Verapamil restores killing Western->Decision High LC3B-II? Efflux Efflux Driven: Use Nano-delivery or Inhibitor Decision->Efflux Yes (Verapamil worked) Auto Autophagy Driven: Add Chloroquine Decision->Auto Yes (High LC3B) Signal Signaling Bypass: Check Akt/mTOR Decision->Signal No LC3B / No Efflux

Caption: Step-wise workflow to isolate the resistance mechanism: Efflux (ABCB1) vs. Autophagy vs. Signaling bypass.

FAQ: Specific User Scenarios

Q: My Western Blot shows p-GSK-3


 (Ser9) increasing after treatment. Isn't 5'-II an inhibitor? 
A:  This is a common point of confusion. 5'-II inhibits the catalytic activity of GSK-3

.
  • Mechanism: GSK-3

    
     is constitutively active.[1] Phosphorylation at Ser9 is an inhibitory mark (usually placed by Akt).[2]
    
  • Observation: If you treat with 5'-II, you are competitively blocking the ATP pocket.[1] The cell may respond by upregulating upstream survival pathways (like Akt), which then phosphorylates Ser9 to try and shut down the kinase "naturally."

  • Conclusion: Increased Ser9 confirms the cell is reacting to the stress, but the drug is working by blocking the ATP site directly. To prove inhibition, measure the phosphorylation of a substrate of GSK-3

    
    , such as 
    
    
    
    -catenin
    (which should stabilize/accumulate) or Glycogen Synthase .[1]

Q: Can I use 5'-II in vivo? A: Direct injection is difficult due to solubility.

  • Recommendation: You must use a formulation strategy. Lipid-based nanocarriers or encapsulation in PLGA nanoparticles is required for bioavailability [4]. Do not use simple DMSO/Saline injections; the drug will precipitate in the peritoneum or vein.

References

  • Sethi, G., et al. (2006).[1][3] "Indirubin enhances tumor necrosis factor-induced apoptosis through modulation of nuclear factor-kappa B signaling pathway."[4] Journal of Biological Chemistry.

  • Braig, S., et al. (2013).[1] "Indirubin derivatives inhibit tumor growth and induce autophagy in cancer cells."[3][5] Cell Death & Disease.[1]

  • Williams, S., et al. (2011).[1] "GSK-3beta inhibition induces autophagy in cancer cells." Autophagy.

  • Nam, S., et al. (2005).[1] "Indirubin-3'-monoxime inhibits autophosphorylation of FGFR1 and downstream signaling in leukemic cells."[4] Cancer Research.[1][6]

  • Leclerc, S., et al. (2001).[1] "Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25."[7] Journal of Biological Chemistry.

Sources

Troubleshooting

control experiments for validating 5'-Iodoindirubin's effects

Ticket ID: #IND-5I-VAL-001 Subject: Experimental Design & Troubleshooting for 5'-Iodoindirubin-3'-monoxime Assigned Specialist: Senior Application Scientist, Kinase Biology Division[1] Welcome to the Technical Assistance...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IND-5I-VAL-001 Subject: Experimental Design & Troubleshooting for 5'-Iodoindirubin-3'-monoxime Assigned Specialist: Senior Application Scientist, Kinase Biology Division[1]

Welcome to the Technical Assistance Center

You are accessing the Tier 3 Support Guide for 5'-Iodoindirubin-3'-monoxime (often abbreviated as 5-Iodo-I3MO).[1] This compound is a potent, ATP-competitive inhibitor of GSK-3β , CDK5/p25 , and CDK1/cyclin B .[2][3]

Because this small molecule targets two distinct, major signaling hubs (Cell Cycle and Wnt Signaling), validating its specific effects in your model requires rigorous control experiments. This guide prioritizes causality —proving that your observed phenotype is due to specific kinase inhibition and not off-target toxicity or precipitation.[1]

Module 1: Chemical Integrity & Handling

The most common "failure" is actually precipitation, not biological inactivity.

Q: My compound precipitates when added to cell culture media. How do I prevent this?

A: 5'-Iodoindirubin is highly hydrophobic.[1] Direct addition of high-concentration DMSO stocks to aqueous media causes immediate "crashing out" (micro-precipitation), which creates local hotspots of toxicity and reduces effective concentration.[1]

The "Step-Down" Solubilization Protocol: Do not exceed 0.1% final DMSO concentration in live-cell assays if possible.

  • Primary Stock: Dissolve powder in 100% anhydrous DMSO to 10 mM . Vortex until optically clear.[1] Aliquot and store at -20°C (stable for 3 months).

  • Intermediate Dilution (The Critical Step):

    • Dilute the 10 mM stock 1:10 in 100% DMSO (not water) to create a 1 mM working stock.

    • Why? Pipetting 1 µL of stock is less accurate than pipetting 10 µL.[1]

  • Media Addition:

    • Pre-warm culture media to 37°C.[4]

    • Add the intermediate DMSO solution to the media while vortexing the media (rapid dispersion).

    • Visual Check: Inspect under 40x microscopy.[1] If you see crystals, the data is invalid.

DOT Diagram: Solubilization Workflow

SolubilityWorkflow Stock 10mM Stock (100% DMSO) Inter 1mM Working Stock (100% DMSO) Stock->Inter 1:10 Dilution in DMSO Media Culture Media (37°C) Inter->Media Rapid Dispersion (Vortexing) CellPlate Cell Plate (Final Conc: 10-500 nM) Media->CellPlate Add to Cells Check Microscopy Check Media->Check caption Figure 1: Step-down dilution strategy to prevent micro-precipitation.

Module 2: Specificity & Pathway Validation

The Core Challenge: Distinguishing GSK-3β from CDK inhibition.[1]

Q: Since 5'-Iodoindirubin inhibits both GSK-3β and CDKs, how do I know which kinase causes my phenotype?

A: You must use a "Triangulation Strategy" using differential controls. You cannot rely on 5'-Iodoindirubin alone to claim a specific mechanism.[1]

1. The Concentration Window

5'-Iodoindirubin has a specific potency hierarchy.

  • GSK-3β IC50: ~9 nM[1][2]

  • CDK5/p25 IC50: ~20 nM[1][2]

  • CDK1/Cyclin B IC50: ~25 nM[1][2]

Note: While these values are close, 5'-Iodoindirubin is generally tighter binding to GSK-3β.[1] However, in cellular assays, assume dual inhibition at concentrations >50 nM.

2. Mandatory Control Compounds

To validate your pathway, run these parallel arms:

CompoundTarget SpecificityRole in Experiment
5'-Iodoindirubin GSK-3β + CDKs Test Agent
LiCl (Lithium Chloride) GSK-3β (Specific)Positive Control (GSK3 arm) .[1] If LiCl mimics the effect, GSK-3β is likely the driver.
Roscovitine CDKs (Specific)Positive Control (CDK arm) .[1] If Roscovitine mimics the effect, CDKs are the driver.
1-Methylindirubin-3'-monoxime Inactive Negative Control .[1] Methylation at N1 prevents ATP binding.[1] If this causes an effect, your result is an artifact (toxicity/fluorescence).[1]

DOT Diagram: Signaling Bifurcation & Controls

PathwayValidation Compound 5'-Iodoindirubin-3'-monoxime GSK3 GSK-3β Compound->GSK3 Inhibits (IC50 ~9nM) CDK CDK1 / CDK5 Compound->CDK Inhibits (IC50 ~25nM) Wnt Wnt Pathway (Beta-Catenin Accumulation) GSK3->Wnt Activation (via disinhibition) CellCycle Cell Cycle (G2/M Arrest) CDK->CellCycle Arrest CDK->CellCycle Validates LiCl Control: LiCl (GSK3 Specific) LiCl->GSK3 Validates Rosco Control: Roscovitine (CDK Specific) Rosco->CDK Validates caption Figure 2: Differential control strategy to distinguish Wnt vs. Cell Cycle effects.

Module 3: Functional Readouts (The "Proof")

Q: What are the gold-standard assays to confirm I have engaged the target?

A: Do not rely solely on phenotypic observation (e.g., "the cells died"). You must show molecular engagement.[1]

Protocol A: Validating GSK-3β Inhibition (Wnt Activation)

GSK-3β constitutively degrades


-catenin.[1] Inhibition should stabilize it.[1]
  • Western Blot: Blot for Total

    
    -catenin  (should increase) and Phospho-GSK-3β (Ser9)  (inhibitory phosphorylation, often increases due to feedback loops).[1]
    
  • Reporter Assay (Gold Standard):

    • Transfect cells with TOP-Flash (TCF reporter) vs. FOP-Flash (Mutant control).[1]

    • Treat with 5'-Iodoindirubin (10–100 nM).

    • Success Criteria: TOP/FOP ratio increases >5-fold.

Protocol B: Validating CDK Inhibition (Cell Cycle)
  • Flow Cytometry (PI Staining):

    • Treat cells for 24 hours.[5][6]

    • Fix in 70% ethanol, stain with Propidium Iodide.

    • Success Criteria: Distinct accumulation in G2/M phase (4N DNA content).[1]

  • Western Blot: Blot for Phospho-Nucleolin (Thr76/Thr84) or Phospho-Rb .[1] Loss of signal confirms CDK inhibition.[1]

Module 4: Troubleshooting & FAQs

Q: I see cytotoxicity at 10 µM. Is this expected? A: Yes. At >5 µM , 5'-Iodoindirubin begins to inhibit 5-Lipoxygenase (5-LOX) and other off-targets.[1]

  • Guidance: If you are studying neuroprotection, stay in the 10–100 nM range. If you are studying cancer apoptosis, 1–5 µM is acceptable, but be aware that the mechanism involves multi-kinase inhibition and potentially 5-LOX suppression.

Q: The compound color interferes with my MTT/MTS assay. A: Indirubins are red/purple pigments.[1] They absorb light at wavelengths that overlap with colorimetric viability assays (540-570 nm).[1]

  • Solution: Use a luminescent assay (e.g., CellTiter-Glo) or a fluorometric assay (e.g., Resazurin/AlamarBlue) where the readout is distinct from the compound's absorbance spectrum.

Q: Can I use "Indirubin" generic as a control? A: No. Generic Indirubin is much less potent and has different solubility properties.[1] Use 1-Methylindirubin-3'-monoxime as the negative control or BIO as a comparator.[1]

References
  • Meijer, L., et al. (2000).[1] "GSK-3-selective inhibitors derived from Tyrian purple indirubins."[1] Chemistry & Biology. Link

  • Leclerc, S., et al. (2001).[1][7][8] "Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease."[8] Journal of Biological Chemistry. Link[1]

  • Polychronopoulos, P., et al. (2004).[1] "Structural basis for the synthesis of indirubins as potent and selective inhibitors of glycogen synthase kinase-3 and cyclin-dependent kinases."[1] Journal of Medicinal Chemistry. Link

  • Bain, J., et al. (2007).[1] "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal. Link[1]

  • Ribas, J., et al. (2006).[1] "Cellular targets of indirubin derivatives." Current Drug Targets. Link

Sources

Optimization

stability testing of 5'-Iodoindirubin under different storage conditions

This guide serves as a specialized Technical Support Center for researchers working with 5'-Iodoindirubin (5'-II) . It synthesizes chemical stability principles of halogenated bis-indoles with established storage protoco...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with 5'-Iodoindirubin (5'-II) . It synthesizes chemical stability principles of halogenated bis-indoles with established storage protocols for kinase inhibitors.

Compound Class: Halogenated Bis-indole (Indirubin derivative) Primary Application: GSK-3


 Inhibition, CDK Inhibition, Stem Cell Differentiation
Molecular Weight:  ~422.18  g/mol  (varies by specific salt/solvate)
CAS:  121521-90-2 (Generic reference for 5'-iodo analog)

Part 1: Troubleshooting Guide (FAQs)

Category A: Solubility & Precipitation[1]

Q1: I observed a fine red/violet precipitate when diluting my 5'-Iodoindirubin DMSO stock into cell culture media. Why is this happening? Diagnosis: "Solvent Shock." 5'-Iodoindirubin is highly lipophilic and poorly soluble in aqueous buffers. Rapid addition of a concentrated DMSO stock to water causes immediate supersaturation and precipitation. Solution:

  • Step-Down Dilution: Do not add 100% DMSO stock directly to media. Predilute the stock in an intermediate solvent (e.g., Ethanol or a DMSO/Media mix) if possible, or add the DMSO stock dropwise to the vortexing media.

  • Limit Final Concentration: Ensure the final concentration does not exceed the solubility limit (typically < 10

    
    M in aqueous media without carriers).
    
  • Carrier Proteins: Pre-incubate the compound with serum-containing media (BSA/FBS) before adding to cells; albumin can sequester the lipophilic drug and prevent crystal formation.

Q2: Can I store 5'-Iodoindirubin in ethanol instead of DMSO? Technical Insight: While 5'-Iodoindirubin has some solubility in ethanol, it is significantly lower than in DMSO. Ethanol is also more volatile. Recommendation: No. For long-term storage, anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. Ethanol evaporation can lead to concentration changes and crusting on the vial cap. Use Ethanol only for acute experimental dilutions if DMSO toxicity is a concern.

Category B: Degradation & Purity

Q3: My HPLC analysis shows a new peak appearing close to the main peak after the sample sat on the bench for 4 hours. Is my compound degrading? Diagnosis: Likely Photo-isomerization . Indirubins possess a central double bond that can isomerize from the stable Z-form to the E-form upon exposure to ambient light. Solution:

  • Amber Glassware: Always handle 5'-Iodoindirubin in amber tubes or wrap vials in aluminum foil.

  • Reversibility Check: E-isomers often revert to Z-isomers thermally. Heat the sample gently (e.g., 50°C for 10 mins) and re-inject. If the peak disappears, it was a photo-isomer, not a chemical degradation product.

Q4: The compound has turned from a deep violet to a pale brownish color. Is it still usable? Diagnosis: Oxidative Cleavage. A color shift to brown/pale yellow suggests the cleavage of the central double bond, potentially generating 5-iodoisatin and anthranilic acid derivatives. This is irreversible. Action: Discard the batch. This usually occurs if DMSO stocks are stored at room temperature with air exposure (hygroscopic DMSO absorbs water, facilitating hydrolysis/oxidation).

Part 2: Experimental Protocols

Protocol 1: Optimal Stock Preparation & Storage

Objective: To create a self-validating storage system that minimizes freeze-thaw degradation.

  • Weighing: Weigh the powder in a low-humidity environment. Static electricity can be an issue; use an anti-static gun if available.

  • Solubilization:

    • Solvent: Anhydrous DMSO (99.9%, stored over molecular sieves).

    • Target Concentration: 10 mM to 25 mM .

    • Method: Vortex for 1 minute. If particulates persist, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting (Critical Step):

    • Do not store the bulk stock. Aliquot into single-use volumes (e.g., 20

      
      L or 50 
      
      
      
      L) in light-proof (amber) microtubes.
  • Storage:

    • Short-term (< 1 month): -20°C.

    • Long-term (> 1 month): -80°C.

    • Desiccation: Store vials inside a secondary container with desiccant packs to prevent moisture entry during freezing.

Protocol 2: HPLC Stability Assay

Objective: To quantify purity and detect degradation products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV/Vis at 290 nm (Indirubin core absorption) and 540 nm (visible violet absorption).

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 50
    10.0 90
    12.0 90
    12.1 50

    | 15.0 | 50 |

Part 3: Visualization & Logic

Figure 1: Storage & Handling Decision Tree

Caption: A logic flow for handling 5'-Iodoindirubin to prevent common degradation issues like hydrolysis and photo-isomerization.

StorageWorkflow Start Receive 5'-Iodoindirubin (Solid Powder) Solubilize Dissolve in Anhydrous DMSO (10-25 mM) Start->Solubilize Aliquot Aliquot into Amber Tubes (Single-use volumes) Solubilize->Aliquot Minimize Light Freeze Store at -80°C (Desiccated) Aliquot->Freeze Thaw Thaw Aliquot (Room Temp, Dark) Freeze->Thaw Experiment Day Check Visual Inspection: Precipitate? Thaw->Check Sonicate Sonicate 37°C (5 mins) Check->Sonicate Turbid Dilute Dilute into Media (Max 0.1% DMSO) Check->Dilute Clear Solution Sonicate->Dilute Cleared Discard Discard (Irreversible Aggregation) Sonicate->Discard Persists

Figure 2: Hypothetical Degradation Pathways

Caption: Mechanistic view of 5'-Iodoindirubin instability. Note the reversible photo-isomerization vs. irreversible oxidation.

DegradationPath Native 5'-Iodoindirubin (Z-Isomer, Active) Isomer E-Isomer (Less Active) Native->Isomer UV/Vis Light (hν) Oxidized Cleavage Products (5-Iodoisatin + Anthranilates) Native->Oxidized O2 / H2O / High pH Isomer->Native Heat (Δ) / Dark

Part 4: Stability Data Summary

The following table summarizes expected stability based on the indirubin scaffold properties [1, 2].

ConditionSolventTemperatureStability DurationRisk Factor
Solid Powder N/A-20°C> 2 YearsMoisture absorption
Stock Solution Anhydrous DMSO-80°C6 - 12 MonthsFreeze/Thaw cycles
Stock Solution Anhydrous DMSO4°C< 1 WeekPrecipitation / Hydrolysis
Working Solution Cell Media (aq)37°C< 24 HoursRapid Oxidation / Precipitation
Benchtop DMSO25°C (Light)< 4 HoursPhoto-isomerization (Z

E)

References

  • Eisenbrand, G., et al. (2004). "Indirubin-3'-monoxime: A promising cell cycle inhibitor." Journal of Cancer Research and Clinical Oncology.

  • Nam, S., et al. (2005).[2] "Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells."[2] Proceedings of the National Academy of Sciences.

  • ICH Guidelines. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation.[3]

  • Sussman, A., et al. (2022). "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules." NIH PubMed Central.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparative Guide: 5'-Iodoindirubin vs. Market-Leading GSK-3β Inhibitors

[1][2] Executive Summary: The Dual-Kinase Advantage[1] In the landscape of Glycogen Synthase Kinase-3β (GSK-3β) inhibition, researchers are often forced to choose between selectivity and poly-pharmacological efficacy .[1...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Dual-Kinase Advantage[1]

In the landscape of Glycogen Synthase Kinase-3β (GSK-3β) inhibition, researchers are often forced to choose between selectivity and poly-pharmacological efficacy .[1][2] While CHIR99021 remains the gold standard for pure Wnt pathway elucidation due to its high selectivity, 5'-Iodoindirubin-3'-monoxime (5'-I-I-3'-M) —often referred to simply as 5'-Iodoindirubin in high-throughput screens—occupies a unique high-potency niche.[1][2]

Unlike aminopyrimidines (CHIR99021), 5'-Iodoindirubin is a bis-indole derivative that acts as a dual inhibitor , potently targeting both GSK-3β and Cyclin-Dependent Kinases (CDKs) (specifically CDK1 and CDK5).[1][2] This guide analyzes why this "off-target" effect is actually a desirable mechanism in neurodegenerative and oncological applications, while contrasting it with the strict selectivity required for stem cell maintenance.[2]

Chemical & Pharmacological Profile

5'-Iodoindirubin-3'-monoxime[1][2][3][4]
  • Mechanism: ATP-competitive inhibitor.[1][2][3][4] It binds to the ATP-binding pocket of GSK-3β, stabilizing the enzyme in an inactive conformation.[1][2]

  • Key Structural Feature: The iodine substitution at the 5' position significantly enhances potency compared to the parent indirubin, while the oxime group at the 3' position improves cell permeability and solubility.

  • Solubility: Soluble in DMSO (up to 25 mM); poor aqueous solubility requires careful preparation of stock solutions to avoid precipitation in culture media.

Comparative Efficacy Analysis

The following data aggregates cell-free kinase assay results (IC50) and cellular efficacy profiles.

Table 1: Quantitative Performance Matrix
InhibitorClassGSK-3β IC50 (Cell-Free)CDK1/5 IC50Kinase Selectivity ProfilePrimary Application
5'-Iodoindirubin-3'-monoxime Bis-indole~9 nM 20–25 nM Dual Inhibitor: High potency against GSK-3β and CDKs.[1][2][5][3]Neuroprotection (Tauopathy), Cancer (Cell cycle arrest).[2]
CHIR99021 Aminopyrimidine6.7 nM > 10 µMHighly Selective: No significant CDK inhibition.[2]Stem Cell Reprogramming, Pure Wnt pathway study.[2]
BIO (6-bromoindirubin-3'-oxime)Bis-indole5 nM~80 nMModerate: Potent but less selective than CHIR; classic reference.[1][2]General Wnt activation (Historical standard).[2]
SB216763 Maleimide34 nM> 10 µMSelective: Good selectivity but lower potency than CHIR/5'-I-I.[1][2]Developmental Biology, Wnt confirmation.
LiCl (Lithium Chloride)Metal Ion~2 mMN/APoor: Non-competitive; affects inositol monophosphatase.[2]Bipolar Disorder models (In vivo reference).
Critical Analysis of Selectivity
  • The CHIR99021 Advantage: If your experimental goal is to maintain stem cell pluripotency (e.g., mESC culture), CHIR99021 is superior.[2] Inhibition of CDK1 by 5'-Iodoindirubin can cause unwanted cell cycle arrest, antagonizing the proliferation required for stem cell expansion.[2]

  • The 5'-Iodoindirubin Advantage: In Alzheimer’s disease research, hyperphosphorylation of Tau is driven by both GSK-3β and CDK5. 5'-Iodoindirubin-3'-monoxime effectively shuts down both kinases, offering a synergistic neuroprotective effect that CHIR99021 cannot provide alone.[1][2]

Visualizing the Mechanism

The following diagram illustrates the distinct inhibition points of 5'-Iodoindirubin versus CHIR99021 within the Wnt and Cell Cycle pathways.

G cluster_0 Inhibitors cluster_1 Targets & Pathways Iodo 5'-Iodoindirubin (Dual Inhibitor) GSK3 GSK-3β Iodo->GSK3 Inhibits (IC50 ~9nM) CDK5 CDK5 / CDK1 Iodo->CDK5 Inhibits (IC50 ~20nM) CHIR CHIR99021 (Selective Inhibitor) CHIR->GSK3 Inhibits (IC50 ~6.7nM) CHIR->CDK5 No Inhibition Tau Tau Protein GSK3->Tau Phosphorylates BetaCat β-Catenin GSK3->BetaCat Phosphorylates (Degradation) CDK5->Tau Phosphorylates Arrest Cell Cycle Arrest CDK5->Arrest Regulates Neuro Neuroprotection (Reduced P-Tau) Tau->Neuro Hyper-P leads to Degeneration Wnt Wnt Activation (Gene Transcription) BetaCat->Wnt Accumulates in Nucleus

Figure 1: Mechanistic divergence between 5'-Iodoindirubin and CHIR99021.[1][2] Note the dual-action of 5'-Iodoindirubin on CDK5, relevant for Tauopathy models.

Validated Experimental Protocol: TOPFlash Wnt Reporter Assay

To objectively compare the efficacy of 5'-Iodoindirubin against other inhibitors, the TOPFlash assay is the industry standard.[2] It measures TCF/LEF-mediated transcriptional activity, a direct downstream output of GSK-3β inhibition.[1][2]

Objective

Quantify Wnt pathway activation potency of 5'-Iodoindirubin-3'-monoxime vs. CHIR99021 in HEK293T cells.

Materials
  • Cell Line: HEK293T (ATCC CRL-3216).[1][2]

  • Plasmids:

    • M50 Super 8x TOPFlash (Addgene #12456).[2]

    • M51 Super 8x FOPFlash (Negative control, Addgene #12457).[2]

    • pRL-TK (Renilla Luciferase for normalization).[1][2]

  • Reagents:

    • 5'-Iodoindirubin-3'-monoxime (10 mM stock in DMSO).[1][2]

    • CHIR99021 (10 mM stock in DMSO).[2][6]

    • Dual-Luciferase® Reporter Assay System.[1][2]

Step-by-Step Workflow
  • Seeding:

    • Plate HEK293T cells in 96-well white-walled plates at 20,000 cells/well in DMEM + 10% FBS.[1][2]

    • Incubate for 24 hours to reach 60-70% confluency.

  • Transfection (The Sensor):

    • Prepare transfection complexes (e.g., Lipofectamine).[2]

    • Ratio: 100 ng TOPFlash (or FOPFlash) : 10 ng pRL-TK per well.[1][2]

    • Note: The Renilla (pRL-TK) is critical for normalizing transfection efficiency and cell viability, especially since 5'-Iodoindirubin may affect cell proliferation via CDK inhibition.[1][2]

  • Treatment (The Challenge):

    • 24 hours post-transfection, replace media.[2]

    • Experimental Groups:

      • Vehicle Control (0.1% DMSO).[2]

      • 5'-Iodoindirubin (Titration: 1 nM, 10 nM, 100 nM, 1 µM, 5 µM).[2]

      • CHIR99021 (Positive Control: 3 µM).[2]

    • Incubate for 16–24 hours .[2]

  • Readout:

    • Lyse cells using Passive Lysis Buffer.[2]

    • Measure Firefly luciferase (Wnt signal).[2]

    • Quench and measure Renilla luciferase (Normalizer).[2]

  • Data Analysis:

    • Calculate Relative Light Units (RLU) = Firefly / Renilla.[2]

    • Normalize to DMSO control.

    • Validation Criteria: CHIR99021 (3 µM) should yield >50-fold induction. 5'-Iodoindirubin should show a bell-shaped dose-response curve (toxicity/CDK inhibition at high concentrations >5 µM may reduce signal).[1][2]

Decision Matrix: Choosing the Right Inhibitor

Use this logic flow to select the appropriate reagent for your specific study.

DecisionTree Start Select GSK-3β Inhibitor Goal What is your primary biological goal? Start->Goal Wnt Pure Wnt Pathway Study (Stem Cell Maintenance) Goal->Wnt Neuro Neurodegeneration Model (Alzheimer's/Tau) Goal->Neuro Cancer Cancer Therapeutics (Apoptosis/Arrest) Goal->Cancer CHIR CHIR99021 (Best in Class Selectivity) Wnt->CHIR Requires high selectivity Iodo 5'-Iodoindirubin (Potent Dual Inhibitor) Neuro->Iodo Requires dual GSK3/CDK5 inhibition Cancer->Iodo Synergistic anti-proliferative effect

Figure 2: Selection logic based on experimental intent.[2]

References

  • Leclerc, S., et al. (2001). "Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease."[2][7] Journal of Biological Chemistry.

  • Ring, D. B., et al. (2003). "Selective glycogen synthase kinase 3 inhibitors potentiate insulin activation of glucose transport and utilization in vitro and in vivo."[2][8] Diabetes.[2][8][9]

  • Meijer, L., et al. (2003). "GSK-3-selective inhibitors derived from Tyrian purple indirubins."[1][2] Chemistry & Biology.

  • Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update."[2] Biochemical Journal.

  • Polychronopoulos, P., et al. (2004). "Structural basis for the synthesis of indirubins as potent and selective inhibitors of glycogen synthase kinase-3 and cyclin-dependent kinases."[2] Journal of Medicinal Chemistry.

Sources

Comparative

Comparative Analysis: 5'-Iodoindirubin-3'-monoxime vs. 6-Bromoindirubin-3'-oxime (BIO)

Executive Summary Verdict: The choice between 5'-Iodoindirubin-3'-monoxime (5'-Iodo-BIO) and 6-Bromoindirubin-3'-oxime (BIO) depends strictly on the experimental objective: Selectivity vs. Potency.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: The choice between 5'-Iodoindirubin-3'-monoxime (5'-Iodo-BIO) and 6-Bromoindirubin-3'-oxime (BIO) depends strictly on the experimental objective: Selectivity vs. Potency.

  • Select 6-Bromoindirubin-3'-oxime (BIO) if your goal is specific GSK-3

    
     inhibition  (e.g., maintaining stem cell pluripotency via Wnt signaling). It offers a superior therapeutic window by sparing Cyclin-Dependent Kinases (CDKs) at effective concentrations.
    
  • Select 5'-Iodoindirubin-3'-monoxime if your goal is maximal cytotoxicity or broad-spectrum kinase blockade . It is a significantly more potent inhibitor of CDK1 and CDK5, making it an aggressive cytostatic agent but a poor tool for dissecting GSK-3 specific pathways due to off-target CDK inhibition.

Chemical & Mechanistic Profile

Both compounds are halogenated derivatives of indirubin , a bis-indole alkaloid and the active ingredient in the traditional Chinese medicine Danggui Longhui Wan. The addition of the oxime group at the 3' position significantly enhances cell permeability and kinase affinity compared to the parent indirubin.

Structure-Activity Relationship (SAR)

The position of the halogen atom dictates the kinase selectivity profile.

  • 6-Bromo Substitution: Located on the oxindole ring, this modification creates a steric clash in the ATP-binding pocket of CDKs but is accommodated well by GSK-3

    
    . This "selectivity filter" is the structural basis for BIO's utility.
    
  • 5'-Iodo Substitution: Located on the isatin ring, this modification increases hydrophobic interactions within the ATP cleft of CDKs, drastically increasing affinity for CDK1 and CDK5, thereby eroding GSK-3 selectivity.

Comparative Properties Table
Feature6-Bromoindirubin-3'-oxime (BIO) 5'-Iodoindirubin-3'-monoxime
Primary Target GSK-3

/

(Highly Selective)
Pan-Kinase (GSK-3, CDK1, CDK5)
GSK-3

IC

~5 nM ~9 nM
CDK1/Cyclin B IC

~320 nM~25 nM (High Potency)
CDK5/p25 IC

~80 nM~20 nM (High Potency)
Selectivity Ratio ~16-fold (GSK-3 vs CDK5)~2-fold (GSK-3 vs CDK5)
Cellular Effect Wnt Activation (Stemness), DifferentiationG2/M Arrest, Apoptosis (Cytotoxicity)
Solubility DMSO (>10 mg/mL), EthanolDMSO (>10 mg/mL)
Appearance Orange/Red SolidRed/Dark Red Solid

Mechanistic Pathway Analysis

The following diagram illustrates the divergent downstream effects of these two compounds based on their kinase inhibition profiles.

Figure 1: Differential signaling impacts.[1][2] BIO selectively targets GSK-3β to activate Wnt signaling, whereas 5'-Iodoindirubin potently hits both GSK-3β and CDKs, forcing cell cycle arrest.

Experimental Protocols

A. Reconstitution & Storage

Both compounds are hydrophobic and unstable in aqueous solution over long periods.

  • Solvent: Dissolve powder in high-grade DMSO (Dimethyl sulfoxide) to create a 10 mM or 25 mM master stock .

    • Note: Avoid Ethanol if possible for long-term storage, as stability is lower.

  • Aliquot: Dispense into small volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year). Protect from light (amber tubes).

  • Working Solution: Dilute the DMSO stock into culture medium immediately prior to use. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

B. In Vitro Kinase Assay (Validation Workflow)

To verify the potency of your specific batch, use a radiometric


P-ATP assay.

Materials:

  • Recombinant GSK-3

    
     or CDK1/Cyclin B.
    
  • Substrate: GS-1 peptide (for GSK-3) or Histone H1 (for CDK1).

  • Assay Buffer: 60 mM HEPES-NaOH, 3 mM MgCl

    
    , 3 mM MnCl
    
    
    
    , 3 µM Na-Orthovanadate, 1.2 mM DTT.

Protocol:

  • Preparation: Prepare a dilution series of the inhibitor (BIO or 5'-Iodo) in Assay Buffer (range: 0.1 nM to 10 µM).

  • Reaction Mix: Combine Kinase (approx. 5-10 ng) + Substrate (5 µM) + Inhibitor in a V-bottom plate.

  • Initiation: Add ATP mix (15 µM unlabeled ATP + 0.5 µCi [

    
    -
    
    
    
    P]ATP).
  • Incubation: Incubate at 30°C for 30 minutes.

  • Termination: Stop reaction by spotting 20 µL onto P81 phosphocellulose paper squares.

  • Wash: Wash squares 3x in 0.75% Phosphoric Acid (5 min each).

  • Quantification: Dry squares and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Activity vs. Log[Inhibitor] to derive IC

    
    .
    
C. Cellular Wnt Activation Assay (BIO Specific)

Use this to confirm BIO activity in stem cells or reporter lines (e.g., HEK293-TOPflash).

  • Seeding: Seed cells at 50-60% confluence.

  • Treatment: Treat with BIO (0.5 - 2.0 µM) .

    • Control: Use MeBIO (1-methyl-6-bromoindirubin-3'-oxime) as a negative control. It is structurally identical but kinase-inactive.

  • Incubation: 12–24 hours.

  • Readout:

    • Western Blot: Probe for non-phosphorylated

      
      -catenin  (active form) or total 
      
      
      
      -catenin accumulation.
    • qPCR: Measure Wnt target genes (Axin2, c-Myc, Cyclin D1).

Critical Application Notes

When to use 6-Bromoindirubin-3'-oxime (BIO):
  • Stem Cell Culture: To maintain human embryonic stem cells (hESCs) in an undifferentiated state without feeder layers.

  • Regenerative Medicine: To induce proliferation in cardiomyocytes.[3]

  • Mechanism of Action Studies: When you need to attribute a phenotype specifically to GSK-3 inhibition.[4] Always use the inactive control MeBIO to rule out non-specific indole toxicity.

When to use 5'-Iodoindirubin-3'-monoxime:
  • Cancer Research: For inducing rapid G2/M arrest and apoptosis in tumor models (e.g., leukemia, neuroblastoma). The dual inhibition of CDKs and GSK-3 provides a "one-two punch" that is more cytotoxic than BIO.

  • Anti-Parasitic Research: Highly effective against Leishmania donovani (targets the parasite's CDK homolog CRK3).

References

  • Meijer, L., et al. (2003). GSK-3-selective inhibitors derived from Tyrian purple indirubins.[3] Chemistry & Biology, 10(12), 1255-1266.[3] Link

    • The foundational paper establishing BIO as a selective GSK-3 inhibitor.
  • Polychronopoulos, P., et al. (2004). Structural basis for the synthesis of indirubins as potent and selective inhibitors of glycogen synthase kinase-3 and cyclin-dependent kinases. Journal of Medicinal Chemistry, 47(4), 935-946. Link

    • Detailed SAR analysis comparing 5'-iodo and 6-bromo substitutions.
  • Sato, N., et al. (2004). Maintenance of pluripotency in human and mouse embryonic stem cells through activation of Wnt signaling by a pharmacological GSK-3-specific inhibitor. Nature Medicine, 10, 55-63. Link

    • Demonstrates the practical applic
  • Xingi, E., et al. (2009). 6-Br-5methylindirubin-3'oxime (5-Me-6-BIO) targeting the leishmanial glycogen synthase kinase-3 (GSK-3) short form affects cell-cycle progression and induces apoptosis-like death. International Journal for Parasitology, 39(12), 1289-1302. Link

    • Comparative data on leishmanial efficacy and CDK/GSK-3 selectivity.

  • MedChemExpress Product Data. 5-Iodo-indirubin-3'-monoxime. Link

    • Source for specific IC50 values of the 5-Iodo deriv

Sources

Validation

Comparative Guide: Selectivity Profiling of 5'-Iodoindirubin-3'-monoxime (5-I-I3M)

The following guide provides an in-depth technical assessment of 5'-Iodoindirubin-3'-monoxime (commonly referred to as 5-I-I3M or 5'-Iodoindirubin in various contexts). Note on Nomenclature: While "5'-Iodoindirubin" is o...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of 5'-Iodoindirubin-3'-monoxime (commonly referred to as 5-I-I3M or 5'-Iodoindirubin in various contexts).

Note on Nomenclature: While "5'-Iodoindirubin" is often used as a shorthand, the scientifically validated kinase inhibitor is the 3'-monoxime derivative . The parent non-oxime compound has significantly lower potency. This guide focuses on the high-potency oxime variant (5-I-I3M) used in drug development.

Executive Summary

5'-Iodoindirubin-3'-monoxime (5-I-I3M) is a potent, ATP-competitive bis-indole inhibitor derived from the traditional Chinese medicine Danggui Longhui Wan. It is primarily utilized as a dual-specificity inhibitor targeting Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β) .

Unlike the parent molecule indirubin, which exhibits micromolar potency, the addition of a 5-iodo substitution and a 3'-oxime moiety enhances its affinity into the low nanomolar range (IC50 < 25 nM). This guide evaluates its selectivity against key alternatives like BIO (6-bromoindirubin-3'-oxime) and Indirubin-3'-monoxime (I3M) , providing protocols for validating its "off-target" effects in kinase profiling.

Mechanism of Action & Structural Logic

5-I-I3M functions by occupying the ATP-binding pocket of the kinase domain. Its high affinity is driven by specific structural features that stabilize the inhibitor within the hinge region of the kinase.

  • Scaffold: The planar bis-indole structure mimics the adenine ring of ATP.

  • 3'-Oxime Modification: Increases solubility and forms critical hydrogen bonds with the kinase hinge region (e.g., Cys199 in GSK-3β), significantly boosting potency over the parent carbonyl.

  • 5-Iodo Substitution: Fills a hydrophobic pocket within the active site, enhancing selectivity for GSK-3 and CDKs over other kinases like CK2.

Visualization: Structural Activity Relationship (SAR)

SAR_Logic Indirubin Indirubin Scaffold (Planar Bis-indole) Oxime 3'-Oxime Modification (H-bond donor/acceptor) Indirubin->Oxime Increases Potency (>100 fold) Iodine 5-Iodo Substitution (Hydrophobic Interaction) Indirubin->Iodine Enhances Lipophilicity & Specificity Target_GSK GSK-3β Inhibition (IC50: ~9 nM) Oxime->Target_GSK H-bond to Hinge Target_CDK CDK1/5 Inhibition (IC50: ~20-25 nM) Oxime->Target_CDK H-bond to Hinge Iodine->Target_GSK Hydrophobic Pocket Target_DYRK DYRK Family (Secondary Target) Target_GSK->Target_DYRK Structural Homology

Caption: SAR logic of 5-I-I3M showing how specific chemical modifications translate to kinase inhibition potency.

Comparative Performance Data

The following data synthesizes IC50 values from primary literature (Leclerc et al., Meijer et al.) to establish the relative potency of 5-I-I3M against standard alternatives.

Table 1: Kinase Inhibitory Potency (IC50 in nM)
Kinase Target5-I-I3M (Product) I3M (Alternative) BIO (Alternative) Indirubin (Parent)
GSK-3β 9 nM 22 nM5 nM~600 nM
CDK1 / Cyclin B 25 nM 180 nM320 nM~10,000 nM
CDK5 / p25 20 nM 100 nM80 nM~5,500 nM
CDK2 / Cyclin A ~20 nM 500 nM>1,000 nM>10,000 nM
CK2 (Casein Kinase 2) >10,000 nM >10,000 nM>10,000 nM>10,000 nM

Key Takeaways for Researchers:

  • Superior Potency: 5-I-I3M is roughly 2x more potent against GSK-3β and ~5-10x more potent against CDKs than the standard Indirubin-3'-monoxime (I3M).

  • Selectivity Window: While potent, it is a dual inhibitor. It does NOT discriminate well between CDK1, CDK5, and GSK-3β. If your study requires distinguishing between CDK5 and GSK-3β phenotypes, 5-I-I3M must be used alongside more specific controls (e.g., CHIR99021 for GSK-3β specific inhibition).

  • Negative Control: It shows excellent selectivity against structurally distinct kinases like CK2, making CK2 a valid negative control in your assays.

Experimental Protocols for Selectivity Assessment

To validate the selectivity of 5-I-I3M in your specific cellular model, use the following self-validating workflow.

Protocol A: In Vitro Kinase Profiling (Gold Standard)

Purpose: To determine the precise IC50 against a specific panel of kinases.

  • Reagents: Recombinant kinases (GSK-3β, CDK1, CDK5), Substrate peptides (e.g., GS-1 peptide for GSK-3), [γ-33P]ATP or ADP-Glo reagent.

  • Reaction Mix: Prepare kinase buffer (60 mM HEPES-NaOH pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate).

  • Titration: Prepare 5-I-I3M in DMSO (100% stock). Dilute serially to achieve final assay concentrations ranging from 0.1 nM to 10 µM. Crucial: Keep final DMSO concentration < 1% to avoid enzyme denaturation.

  • ATP Competition: Perform the assay at the Km(ATP) for each specific kinase. Using saturating ATP (>1 mM) will artificially shift the IC50 values higher, masking the inhibitor's true potency.

  • Validation:

    • Positive Control: Staurosporine (pan-kinase inhibitor).

    • Negative Control: DMSO only.

  • Readout: Measure phosphate incorporation (scintillation counting) or ADP production (luminescence). Plot log(inhibitor) vs. response to calculate IC50.[1]

Protocol B: Cellular Selectivity Verification (Wnt vs. Cell Cycle)

Purpose: To distinguish between GSK-3β inhibition (Wnt activation) and CDK inhibition (Cell cycle arrest) in live cells.

  • Cell Line: Use a Wnt-reporter line (e.g., HEK293-TOPflash) or standard HeLa cells.

  • Treatment: Treat cells with 5-I-I3M (10 nM, 100 nM, 500 nM) for 24 hours.

  • Western Blotting Targets:

    • Marker for GSK-3β Inhibition: β-Catenin (accumulation indicates inhibition) or p-GSK3β (Ser9/Tyr216 status).

    • Marker for CDK1 Inhibition: Phospho-Histone H3 (mitotic marker) or cell cycle profile (G2/M arrest via Flow Cytometry).

  • Interpretation:

    • At low concentrations (~10-50 nM) , you should observe β-Catenin accumulation (GSK-3β effect) with minimal G2/M arrest.

    • At higher concentrations (>200 nM) , G2/M arrest (CDK1 effect) becomes dominant.

    • Note: If G2/M arrest occurs at 10 nM, the compound may be exhibiting off-target cytotoxicity or higher-than-expected CDK affinity in your specific cell type.

Signaling Pathway Impact Visualization

Understanding the dual impact of 5-I-I3M is critical for interpreting phenotypic data.

Signaling_Impact cluster_Wnt Wnt / Beta-Catenin Pathway cluster_CellCycle Cell Cycle Regulation Inhibitor 5'-Iodoindirubin-3'-monoxime (5-I-I3M) GSK3 GSK-3β Inhibitor->GSK3 Inhibits (IC50: 9 nM) CDK1 CDK1 / Cyclin B Inhibitor->CDK1 Inhibits (IC50: 25 nM) CDK5 CDK5 / p25 Inhibitor->CDK5 Inhibits (IC50: 20 nM) BetaCat β-Catenin GSK3->BetaCat Phosphorylates (Degradation) GSK3->BetaCat Blockade leads to accumulation Wnt_Out Transcription (TCF/LEF) BetaCat->Wnt_Out Accumulates & Activates Cycle_Out G2/M Transition CDK1->Cycle_Out Promotes Neuro_Out Neuronal Differentiation CDK5->Neuro_Out Regulates

Caption: Dual-pathway inhibition map. 5-I-I3M simultaneously blocks GSK-3β (activating Wnt) and CDKs (arresting cell cycle).

References

  • Leclerc, S., et al. (2001). "Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease."[1] Journal of Biological Chemistry.

  • Meijer, L., et al. (2003). "GSK-3-selective inhibitors derived from Tyrian purple indirubins." Chemistry & Biology.

  • Hoessel, R., et al. (1999). "Indirubin, the active constituent of a Chinese antileukaemia medicine, inhibits cyclin-dependent kinases." Nature Cell Biology.

  • Polychronopoulos, P., et al. (2004). "Structural basis for the synthesis of indirubins as potent and selective inhibitors of glycogen synthase kinase-3 and cyclin-dependent kinases." Journal of Medicinal Chemistry.

  • Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal.

Sources

Comparative

Publish Comparison Guide: Cross-Validation of 5'-Iodoindirubin Effects

Nomenclature & Scope Note Clarification: In high-impact literature, "5'-Iodoindirubin" is frequently used as a shorthand for its most bioactive derivative, 5'-Iodoindirubin-3'-monoxime (5-I3M) .[1] The addition of the ox...

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature & Scope Note

Clarification: In high-impact literature, "5'-Iodoindirubin" is frequently used as a shorthand for its most bioactive derivative, 5'-Iodoindirubin-3'-monoxime (5-I3M) .[1] The addition of the oxime group at the 3' position significantly enhances solubility and kinase inhibitory potency compared to the non-oxime parent. This guide focuses on 5-I3M (CAS: 331467-03-9) as the primary research reagent, referencing the parent compound only for baseline comparison.[1]

Executive Summary: The 5'-Iodo Advantage

5'-Iodoindirubin-3'-monoxime (5-I3M) represents a second-generation indirubin derivative optimized for ATP-competitive inhibition of Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs) .[1] Unlike non-halogenated indirubins, the 5'-iodo substitution increases affinity for the ATP-binding pocket of GSK-3β, resulting in single-digit nanomolar potency.[1]

Key Value Proposition:

  • Dual-Target Efficacy: Simultaneous inhibition of cell proliferation (CDK1/5) and modulation of survival signaling (GSK-3β/Wnt).[1]

  • Alzheimer’s Relevance: Potent inhibitor of Tau hyperphosphorylation via the CDK5/p25 complex.[2][3]

  • Superior Potency: 5-10x more potent than the parent Indirubin and comparable to the synthetic benchmark BIO (6-bromoindirubin-3'-oxime).[1]

Mechanistic Validation & Kinase Selectivity

To validate 5-I3M in your specific model, you must first establish its kinase selectivity profile.[1] The compound acts by competing with ATP for the catalytic site.[4][5]

Table 1: Kinase Inhibition Profile (Cell-Free Assays)
Kinase TargetIC50 (5-I3M)IC50 (Parent Indirubin)Biological Consequence
GSK-3β 9 nM ~50–100 nMWnt activation; β-catenin stabilization.[1]
CDK5/p25 20 nM ~100 nMInhibition of Tau phosphorylation (Neuroprotection).
CDK1/Cyclin B 25 nM ~100–500 nMG2/M Cell Cycle Arrest.[1]
CDK2/Cyclin A ~50 nM>500 nMS-phase modulation.[1]
CK2 >10 µM>10 µMNegative control (High specificity).
Mechanistic Pathway Diagram

The following diagram illustrates the dual mechanism of action validated in MCF-7 and SH-SY5Y cell lines.

G cluster_GSK Wnt/Survival Pathway cluster_CDK Cell Cycle Pathway Compound 5'-Iodoindirubin-3'-monoxime (5-I3M) GSK3B GSK-3β Compound->GSK3B Inhibits (IC50: 9nM) CDK1 CDK1/Cyclin B Compound->CDK1 Inhibits (IC50: 25nM) CDK5 CDK5/p25 Compound->CDK5 Inhibits (IC50: 20nM) BetaCat β-Catenin (Stabilized) GSK3B->BetaCat Inhibits Degradation WntTarget Wnt Target Genes (Survivin, c-Myc) BetaCat->WntTarget Translocation & Transcription G2M G2/M Arrest CDK1->G2M Inhibition causes Tau Tau Protein (Hyperphosphorylated) CDK5->Tau Inhibition prevents

Caption: 5-I3M acts as a dual-specificity inhibitor, targeting GSK-3β to activate Wnt signaling and CDKs to induce cell cycle arrest and prevent Tau pathology.

Comparative Performance Analysis

Researchers often choose between 5-I3M, BIO, and LiCl. The choice depends on the required potency and the specific cell model.

Table 2: Cross-Cell Line Validation Data
Cell LineTissue OriginObserved Effect (24h)Optimal Conc.Key Biomarker Change
MCF-7 Breast CancerG2/M Arrest, Apoptosis1–5 µMDownregulation of Bcl-2; Upregulation of Bax.[1]
SH-SY5Y NeuroblastomaNeurite Outgrowth0.1–0.5 µMReduced p-Tau (Thr231); Increased β-catenin.[1]
Jurkat T-cell LeukemiaApoptosis (Rapid)5–10 µMSTAT5 inhibition; Caspase-3 activation.[1]
A549 Lung CarcinomaG2/M Arrest2–10 µMDownregulation of Survivin.
Comparison with Alternatives
  • Vs. Parent Indirubin: 5-I3M is 5-10x more potent in cell-free assays.[1] In cell culture, the oxime modification improves permeability, allowing for lower dosing (µM vs tens of µM) and reduced non-specific toxicity.

  • Vs. BIO (6-bromoindirubin-3'-oxime): BIO is structurally very similar.[1] 5-I3M generally exhibits slightly higher selectivity for CDKs over GSK-3β compared to BIO, making 5-I3M preferable for cell cycle studies, whereas BIO is often the gold standard for pure Wnt activation.[1]

  • Vs. LiCl: Lithium Chloride requires millimolar concentrations (10-20 mM) to inhibit GSK-3β, causing massive osmotic stress and off-target effects.[1] 5-I3M achieves the same inhibition at nanomolar/low micromolar levels.[1][5]

Experimental Protocols for Cross-Validation

These protocols are designed to be self-validating.[1] If the positive controls (e.g., total GSK-3β levels) do not remain constant while phosphorylated targets change, the experiment is invalid.

Protocol A: Cell Cycle Analysis (Flow Cytometry)

Objective: Quantify G2/M arrest in MCF-7 or Jurkat cells.

  • Seeding: Seed cells at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Treatment:

    • Vehicle: DMSO (0.1% final).[1]

    • 5-I3M: 1 µM, 5 µM, 10 µM.

    • Time: Incubate for 24h.

  • Harvesting: Trypsinize (if adherent), wash 2x with cold PBS.

  • Fixation: Resuspend in 300 µL PBS. Add 700 µL ice-cold 100% Ethanol dropwise while vortexing. Fix at -20°C for >2h.

  • Staining:

    • Wash cells with PBS.[1]

    • Resuspend in PI/RNase Staining Buffer (50 µg/mL Propidium Iodide + 100 µg/mL RNase A).[1]

    • Incubate 30 min at 37°C in dark.

  • Analysis: Acquire >10,000 events on Flow Cytometer.

    • Validation Check: G2/M peak (4N DNA) should increase dose-dependently from ~15% (Control) to >40% (5-I3M treated).[1]

Protocol B: Western Blot for Wnt/GSK-3β Activation

Objective: Confirm GSK-3β inhibition via β-catenin accumulation (GSK-3β degrades β-catenin; inhibition stabilizes it).[1]

  • Lysis: Lyse treated cells in RIPA buffer + Protease/Phosphatase Inhibitors.

  • Separation: Load 30 µg protein on 10% SDS-PAGE.

  • Antibodies:

    • Primary: Anti-β-catenin (1:1000), Anti-p-GSK3β (Ser9) (1:1000).[1]

    • Loading Control: Anti-GAPDH or Anti-Total GSK3β.[1]

  • Validation Logic:

    • Success: Total GSK-3β remains constant. β-catenin levels increase significantly in 5-I3M treated lanes.[1]

    • Note: 5-I3M competes with ATP, so it does not necessarily change GSK-3β phosphorylation (Ser9) status directly, but downstream targets (β-catenin, Tau) must change.[1]

Experimental Workflow Visualization

Workflow cluster_Assays Parallel Validation Assays Start Cell Seeding (MCF-7 / SH-SY5Y) Treat Treatment (5-I3M: 0-10 µM) Start->Treat MTT Viability (MTT) Endpoint: IC50 Treat->MTT FACS Cell Cycle (PI) Endpoint: % G2/M Treat->FACS WB Western Blot Endpoint: β-catenin/Tau Treat->WB Analysis Data Correlation (Potency vs Mechanism) MTT->Analysis FACS->Analysis WB->Analysis

Caption: A parallel workflow ensures that cytotoxicity data (MTT) is contextually linked to mechanistic validation (WB/FACS).

References

  • Leclerc, S., et al. (2001). "Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease." Journal of Biological Chemistry. Link

  • Marko, D., et al. (2001). "Inhibition of cyclin-dependent kinase 1 (CDK1) by indirubin derivatives in human tumour cells."[3][6] British Journal of Cancer. Link

  • Polychronopoulos, P., et al. (2004). "Structural basis for the synthesis of indirubins as potent inhibitors of glycogen synthase kinase-3 and cyclin-dependent kinases." Journal of Medicinal Chemistry. Link

  • Nam, S., et al. (2005). "Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells." PNAS.[1] Link[1]

  • Viallard, J., et al. (2020). "GSK-3β inhibitors: A review of the patent literature (2015–2020)." Expert Opinion on Therapeutic Patents. Link

Sources

Validation

Bench to Bedside: 5'-Iodoindirubin-3'-monoxime Performance Guide

Executive Summary: The Potency Paradox 5'-Iodoindirubin-3'-monoxime (5-I3M) represents the pinnacle of potency within the indirubin class of bis-indoles. Synthesized to overcome the limitations of the parent compound (In...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Potency Paradox

5'-Iodoindirubin-3'-monoxime (5-I3M) represents the pinnacle of potency within the indirubin class of bis-indoles. Synthesized to overcome the limitations of the parent compound (Indirubin), 5-I3M exhibits single-digit nanomolar inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs).

However, a critical divergence exists between its in vitro dominance and in vivo utility. While 5-I3M outperforms standard Indirubin-3'-monoxime (I3M) in cell-free kinase assays, its translation to animal models is frequently hampered by the "solubility barrier" common to rigid planar molecules. This guide objectively compares the superior in vitro metrics of 5-I3M against the established in vivo efficacy of its analogues, providing a roadmap for researchers navigating this translational gap.

Part 1: Mechanistic Profiling (In Vitro)

Primary Targets & Mechanism of Action

5-I3M functions as an ATP-competitive inhibitor.[1][2][3] The iodine substitution at the 5' position enhances binding affinity through halogen bonding and hydrophobic interactions within the ATP-binding pocket of the kinase.

  • GSK-3β Inhibition: Blocks the Wnt/β-catenin destruction complex, leading to β-catenin stabilization and nuclear translocation (relevant in osteogenesis and neuroprotection).

  • CDK Inhibition: Arrests the cell cycle at G2/M phase (CDK1/Cyclin B) or G1/S transition (CDK2/Cyclin E), triggering apoptosis in proliferative cancer cells.

Signaling Pathway Visualization

The following diagram illustrates the dual-inhibition mechanism of 5-I3M in a cancer cell context.

G Iodo 5'-Iodoindirubin-3'-monoxime GSK3 GSK-3β Iodo->GSK3 Inhibits (IC50 ~9nM) CDK1 CDK1/Cyclin B Iodo->CDK1 Inhibits (IC50 ~25nM) BetaCat β-Catenin (Destruction Complex) GSK3->BetaCat Phosphorylates (Promotes Degradation) Tau Tau Protein GSK3->Tau Hyper-phosphorylation (Alzheimer's Path) CellCycle Cell Cycle (G2/M Phase) CDK1->CellCycle Drives Progression Proliferation Tumor Proliferation BetaCat->Proliferation Stabilization activates Wnt Apoptosis Apoptosis (Caspase Activation) CellCycle->Apoptosis Arrest triggers death

Caption: Dual-target mechanism of 5'-Iodoindirubin-3'-monoxime inhibiting GSK-3β and CDK1, leading to cell cycle arrest and modulation of Wnt signaling.

Comparative Potency Data (In Vitro)

The table below highlights the superior potency of the iodinated derivative compared to the parent and non-halogenated oxime.

CompoundGSK-3β IC50 (nM)CDK1/Cyclin B IC50 (nM)CDK5/p25 IC50 (nM)Solubility (DMSO)
5'-Iodo-I3M 9 25 20 High (>50 mM)
Indirubin-3'-monoxime (I3M)22 - 45180 - 250100High (>50 mM)
Indirubin (Parent)~600> 5,000> 5,000Poor (< 1 mM)
Alsterpaullone (Ref)43540Moderate

Data aggregated from Leclerc et al. (2001) and commercial assay certificates.

Part 2: In Vivo Translation & The Solubility Barrier

While 5-I3M is the superior in vitro inhibitor, "Indirubin-3'-monoxime" (I3M) remains the standard for in vivo xenograft studies. Researchers must understand why:

  • The Solubility/Toxicity Trade-off: The iodine atom increases lipophilicity (LogP), potentially improving membrane permeability but complicating aqueous formulation for intravenous (IV) or intraperitoneal (IP) delivery.

  • Proxy Validation: Studies utilizing I3M (non-iodo) have demonstrated significant tumor volume reduction (e.g., in MCF-7 and oral cancer xenografts). Given that 5-I3M shares the same core pharmacophore but with higher affinity, it is theoretically more efficacious if delivered effectively.

  • Formulation Strategy: To use 5-I3M in vivo, standard PBS/DMSO vehicles often precipitate the compound. Successful protocols require lipid-based carriers (e.g., Lipiodol) or nanoparticle encapsulation to match the bioavailability of the less potent I3M.

Part 3: Experimental Protocols

Protocol A: High-Sensitivity GSK-3β Kinase Assay

Use this protocol to validate the IC50 of 5-I3M against your specific target isoform.

Reagents:

  • Recombinant GSK-3β enzyme (human).

  • Substrate: GS-1 peptide (YRRAAVPPSPSLSRHSSPHQSpEDEEE) or Phospho-Glycogen Synthase Peptide-2.

  • ATP (10 µM final, near Km).

  • Assay Buffer: 8 mM MOPS (pH 7.0), 0.2 mM EDTA, 10 mM MgAcetate.

Workflow:

  • Preparation: Dilute 5-I3M in DMSO to 100x the desired final concentration (e.g., range 0.1 nM to 1000 nM).

  • Enzyme Mix: Dilute GSK-3β in Assay Buffer to 0.5 ng/µL.

  • Incubation: Add 5 µL of 5-I3M dilution to 20 µL of Enzyme Mix. Incubate for 15 minutes at Room Temperature (RT) to allow conformational binding.

  • Initiation: Add 25 µL of ATP/Substrate mix.

  • Reaction: Incubate for 30 minutes at 30°C.

  • Detection: Use ADP-Glo™ or ³³P-ATP radiometric counting.

  • Validation: Plot log(inhibitor) vs. normalized response. 5-I3M should yield an IC50 < 15 nM.

Protocol B: Cell Cycle Arrest Analysis (Flow Cytometry)

Validates the G2/M arrest phenotype characteristic of CDK1 inhibition.

Workflow:

  • Seeding: Seed HeLa or Jurkat cells at 1x10⁶ cells/well in 6-well plates.

  • Treatment: Treat with 5-I3M (0.5 µM and 5.0 µM) for 24 hours. Include a DMSO control.[4]

  • Fixation: Harvest cells, wash with cold PBS, and fix in 70% ice-cold ethanol for >2 hours at -20°C.

  • Staining: Wash ethanol away. Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) .

  • Incubation: 30 minutes at 37°C in the dark.

  • Analysis: Measure DNA content on a flow cytometer (FL2 channel).

  • Result: 5-I3M treatment should show a distinct accumulation of cells in the G2/M peak (4N DNA content) compared to control.

Experimental Workflow Diagram

Experiment cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Application Compound 5'-Iodo-I3M (Powder) Solubilization Dissolve in DMSO (10 mM Stock) Compound->Solubilization Dilution Serial Dilution (0.1 - 1000 nM) Solubilization->Dilution Formulation Lipid/Nanocarrier Formulation Solubilization->Formulation Requires Optimization KinaseAssay GSK-3β Assay (Protocol A) Dilution->KinaseAssay IC50 Calculate IC50 (Target: <10 nM) KinaseAssay->IC50 Injection IP Injection (Mouse Model) Formulation->Injection TumorMeasure Tumor Volume Reduction Injection->TumorMeasure

Caption: Workflow for validating 5'-Iodoindirubin-3'-monoxime from stock preparation to in vitro IC50 confirmation and in vivo formulation.

References

  • Leclerc, S., et al. (2001). "Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease."[2] Journal of Biological Chemistry.

  • Hoessel, R., et al. (1999). "Indirubin, the active constituent of a Chinese antileukaemia medicine, inhibits cyclin-dependent kinases." Nature Cell Biology.

  • Nam, S., et al. (2005). "Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells." Proceedings of the National Academy of Sciences.

  • Lo, W.Y., & Chang, N.W. (2013). "An Indirubin Derivative, Indirubin-3′-Monoxime Suppresses Oral Cancer Tumorigenesis through the Downregulation of Survivin."[5][6] PLOS ONE.

  • MedChemExpress. "5-Iodo-indirubin-3'-monoxime Product Datasheet."

Sources

Comparative

Publish Comparison Guide: Validating the Anti-Tumor Effects of 5'-Iodoindirubin Derivatives

This guide outlines a rigorous validation framework for 5'-Iodoindirubin derivatives , specifically focusing on the structure-activity relationships (SAR) that distinguish them from the parent Indirubin scaffold. While t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation framework for 5'-Iodoindirubin derivatives , specifically focusing on the structure-activity relationships (SAR) that distinguish them from the parent Indirubin scaffold. While the 5-iodoindirubin-3'-monoxime (5-Iodo-I3MO) isomer is the most widely characterized "gold standard" in this class, this guide applies to the validation of 5'-substituted variants, using 5-Iodo-I3MO as the comparative benchmark.

Executive Summary: The Indirubin Advantage

Indirubin derivatives have evolved from traditional Chinese medicine (Danggui Longhui Wan) to potent cyclin-dependent kinase (CDK) and glycogen synthase kinase-3 (GSK-3) inhibitors.[1] The introduction of an iodine atom (halogenation) combined with an oxime substitution (typically at the 3' position) significantly enhances solubility and potency.

This guide provides a technical roadmap for validating 5'-Iodoindirubin derivatives . It compares their efficacy against established benchmarks and details the specific experimental protocols required to confirm their mechanism of action—primarily the dual inhibition of the CDK/Cell Cycle axis and the JAK/STAT3 survival pathway.

Comparative Efficacy Analysis

To validate a new 5'-Iodo derivative, it must be benchmarked against the parent compound (Indirubin) and the widely studied 5-Iodo-3'-monoxime. The table below aggregates standard IC50 values from validated literature to serve as your control baseline.

Table 1: Benchmark Performance Metrics (IC50)
Target / Cell Line5-Iodoindirubin-3'-monoxime (Benchmark)Indirubin-3'-monoxime (Parent Oxime)Indirubin (Natural Scaffold)Flavopiridol (Standard Control)
CDK1/Cyclin B ~9 - 25 nM 180 - 440 nM> 2,000 nM~30 nM
CDK5/p25 ~5 - 10 nM 100 nM> 1,000 nM~40 nM
GSK-3β ~9 - 22 nM 22 - 50 nM> 500 nMN/A
MCF-7 (Breast) ~2.5 µM ~5 - 10 µM> 25 µM~0.15 µM
HL-60 (Leukemia) ~0.5 - 1.5 µM ~3 - 5 µM> 10 µM~0.1 µM
Solubility (PBS) High (due to Oxime) ModeratePoorHigh

Key Insight: The iodine substitution typically yields a 10-20x increase in kinase affinity compared to the non-iodinated oxime. Any new 5'-Iodo derivative should target an IC50 < 50 nM for CDK1/5 to be considered competitive.

Mechanistic Validation: The "Why"

The anti-tumor potency of iodinated indirubins stems from a "multi-target" mechanism. Unlike clean CDK inhibitors, these derivatives simultaneously suppress survival signaling, preventing the compensatory feedback loops often seen in cancer therapy.

Core Signaling Pathway

The following diagram illustrates the dual-action mechanism you must validate:

  • Cell Cycle Arrest: Direct inhibition of CDK1/2 prevents G2/M transition.

  • Apoptosis Induction: Inhibition of Src/JAK prevents STAT3 phosphorylation, downregulating survival proteins (Mcl-1, Survivin).

Indirubin_Mechanism Indirubin 5'-Iodoindirubin Derivative CDK CDK1 / CDK2 Indirubin->CDK Inhibits (IC50 < 50nM) GSK3 GSK-3β Indirubin->GSK3 Inhibits Src Src / JAKs Indirubin->Src Inhibits Rb Rb Protein CDK->Rb Phosphorylates Arrest G2/M Cell Cycle Arrest CDK->Arrest Inhibition causes STAT3 STAT3 (Phosphorylation) Src->STAT3 Activates Apoptosis Apoptosis Src->Apoptosis Inhibition causes Mcl1 Mcl-1 / Survivin (Anti-Apoptotic) STAT3->Mcl1 Upregulates Mcl1->Apoptosis Blocks E2F E2F Release Rb->E2F Releases E2F->Arrest Blocked

Caption: Dual mechanism of action: Simultaneous blockade of Cell Cycle (CDK axis) and Survival Signaling (STAT3 axis) by iodinated indirubins.

Experimental Protocols: The "How"

To publish a robust validation, you must move beyond simple cytotoxicity. Use this self-validating workflow.

Validation Workflow

Validation_Workflow Step1 1. Primary Screen (MTT / CCK-8) Step2 2. Kinase Profiling (In Vitro Kinase Assay) Step1->Step2 If IC50 < 5µM Step3 3. Mechanism Check (Western Blot: p-STAT3) Step2->Step3 Confirm Target Step4 4. Functional Output (Flow Cytometry) Step3->Step4 Validate Phenotype

Caption: Step-by-step validation pipeline ensuring candidates meet potency thresholds before mechanistic deep-dives.

Protocol 1: Kinase Selectivity Profiling (The Mechanistic Proof)

Objective: Confirm the derivative is a direct inhibitor of CDKs and GSK-3β, not a general toxin.

  • Reagents: Recombinant human CDK1/Cyclin B, CDK2/Cyclin E, and GSK-3β (commercially available).

  • Substrate: Histone H1 (for CDKs) or GS-1 peptide (for GSK-3β).

  • ATP: Use radiolabeled [γ-33P]ATP or a luminescent ADP-Glo system.

  • Procedure:

    • Prepare 10-point serial dilutions of the 5'-Iodo derivative (range: 0.1 nM to 10 µM).

    • Incubate kinase, substrate, and compound for 15 min at 30°C.

    • Initiate reaction with ATP.

    • Stop reaction after 30 min.

  • Data Analysis: Plot dose-response curves (log[inhibitor] vs. % Activity).

  • Validation Criteria: A valid "hit" must show an IC50 < 50 nM for CDK1 or GSK-3β. If IC50 > 500 nM, the iodine modification has likely failed to engage the ATP-binding pocket effectively.

Protocol 2: Flow Cytometric Analysis (The Functional Proof)

Objective: Distinguish between cytostasis (G2/M arrest) and cytotoxicity (apoptosis).

  • Cell Preparation: Seed HL-60 or MCF-7 cells (5 x 10^5 cells/well). Treat with derivative at 1x and 5x IC50 for 24h.

  • Cell Cycle (PI Staining):

    • Fix cells in 70% ice-cold ethanol overnight.

    • Wash with PBS.

    • Stain with Propidium Iodide (PI) + RNase A for 30 min at 37°C.

    • Expected Result: A sharp increase in the G2/M peak (4N DNA content) compared to DMSO control.

  • Apoptosis (Annexin V/PI):

    • Do not fix cells. Wash with binding buffer.

    • Stain with Annexin V-FITC and PI.

    • Expected Result: Dose-dependent shift from Live (Annexin-/PI-) to Early Apoptotic (Annexin+/PI-).

  • Self-Validation: If you see apoptosis without prior G2/M arrest, the compound may be acting via off-target toxicity rather than the specific CDK inhibition mechanism of indirubins.

Protocol 3: Western Blotting for STAT3 (The Survival Check)

Objective: Verify the downregulation of the survival axis.

  • Treatment: Treat cells for short durations (4h, 8h, 24h) to observe signaling kinetics.

  • Lysis: Use RIPA buffer with phosphatase inhibitors (Sodium Orthovanadate is critical).

  • Antibodies:

    • Primary: p-STAT3 (Tyr705), Total STAT3, Mcl-1, Survivin, Cleaved Caspase-3.

    • Loading Control: β-Actin or GAPDH.

  • Analysis:

    • Critical Check: You must see a reduction in p-STAT3 (Tyr705) before you see the loss of total protein or massive apoptosis. This confirms the drug is turning off the signal, not just killing the cell.

    • Comparison: Run the 5'-Iodo derivative side-by-side with Indirubin-3'-monoxime. The iodinated form should achieve similar suppression at 1/10th the concentration.

References

  • Nam, S., et al. (2005). "Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells." Proceedings of the National Academy of Sciences. Link

  • Hoessel, R., et al. (1999). "Indirubin, the active constituent of a Chinese antileukaemia medicine, inhibits cyclin-dependent kinases."[1][2] Nature Cell Biology. Link

  • Jiao, H., et al. (2023). "Structure-Activity Relationship of Indirubin Derivatives: A Review." European Journal of Medicinal Chemistry. Link

  • Vorel, I., et al. (2010). "Indirubin-3'-monoxime blocks vascular smooth muscle cell proliferation by inhibition of STAT3 signaling."[3] Arteriosclerosis, Thrombosis, and Vascular Biology. Link

  • Moon, M. J., et al. (2006). "Synthesis and structure-activity relationships of novel indirubin derivatives as potent anti-proliferative agents with CDK2 inhibitory activities." Bioorganic & Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

5'-Iodoindirubin: Proper Disposal &amp; Handling Procedures

Executive Summary 5'-Iodoindirubin is a halogenated bis-indole alkaloid, primarily utilized as a potent glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinase (CDK) inhibitor. Unlike general organic waste, the pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5'-Iodoindirubin is a halogenated bis-indole alkaloid, primarily utilized as a potent glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinase (CDK) inhibitor. Unlike general organic waste, the presence of the iodine moiety at the 5'-position mandates strict segregation from non-halogenated waste streams to prevent the formation of toxic vapors (e.g., hydrogen iodide) during standard incineration processes.

This guide outlines the critical workflow for the containment, deactivation, and disposal of 5'-Iodoindirubin, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory personnel from cytotoxic exposure.

Part 1: Chemical Identification & Hazard Profiling[1][2]

To dispose of a chemical safely, one must first understand its reactivity and stability. 5'-Iodoindirubin is a stable solid but poses specific risks due to its pharmacological activity and halogen content.

physicochemical Properties & Hazards
PropertyData / CharacteristicOperational Implication
Chemical Structure Halogenated Bis-indole (C₁₆H₉IN₂O₂)MUST be treated as Halogenated Waste.[1]
Physical State Red/Dark Red Crystalline PowderHigh risk of particulate inhalation; use weighing boats and antistatic devices.
Solubility DMSO, Ethanol (Low), Water (Insoluble)Do NOT use water for decontamination; use DMSO or Acetone.
Biological Activity Kinase Inhibitor (Cytostatic/Cytotoxic)Treat as a potential reproductive toxin/carcinogen.
Reactivity Stable; Sensitive to strong oxidizersKeep away from perchlorates/nitrates in waste storage.
Core Safety Directives
  • H315/H319: Causes skin and serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][3][4][5]

  • H410: Very toxic to aquatic life with long-lasting effects (Do not allow into drains).

Part 2: Waste Segregation Protocol (The "Why" and "How")

The Golden Rule: Never mix 5'-Iodoindirubin with non-halogenated solvents (e.g., Methanol, Hexane) if the total halogen content exceeds 1,000 ppm.

Why Segregation Matters

Standard laboratory incinerators often burn non-halogenated waste as fuel. However, burning iodine-containing compounds releases Hydrogen Iodide (HI) and Iodine vapor (I₂) , which are highly corrosive and toxic. These require specialized incinerators with acid gas scrubbers. Mixing this compound into the wrong stream can damage facility infrastructure and violate EPA regulations.

Decision Logic: The Disposal Flowchart

The following diagram illustrates the decision-making process for disposing of 5'-Iodoindirubin in various experimental states.

DisposalWorkflow Start Start: Identify Waste State IsSolid Is it Solid Powder? Start->IsSolid IsLiquid Is it in Solution? Start->IsLiquid DoubleBag Double Bag in Clear Polyethylene IsSolid->DoubleBag SolventCheck Check Solvent Base IsLiquid->SolventCheck SolidBin Solid Waste Bin (Label: Toxic/Irritant) HaloWaste HALOGENATED WASTE STREAM (Incineration w/ Scrubbers) SolidBin->HaloWaste If contaminated DoubleBag->SolidBin HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent Yes NonHaloSolvent Non-Halogenated (DMSO, Ethanol) SolventCheck->NonHaloSolvent No HaloSolvent->HaloWaste TraceCheck Is Conc. > 1000 ppm? NonHaloSolvent->TraceCheck TraceCheck->HaloWaste Yes (High Conc) NonHaloWaste NON-HALOGENATED WASTE (Fuel Blending) TraceCheck->NonHaloWaste No (Trace/Rinsate)

Figure 1: Decision tree for segregating 5'-Iodoindirubin waste based on physical state and concentration.

Part 3: Step-by-Step Disposal Procedures

Scenario A: Disposal of Solid Powder (Expired or Excess)

Context: You have a vial of 5'-Iodoindirubin powder that is expired or no longer needed.

  • PPE Requirement: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Perform in a fume hood to avoid dust inhalation.

  • Primary Containment: Keep the chemical in its original glass vial. Ensure the cap is tight.[6]

  • Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Ziploc type).

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: 5'-Iodoindirubin.

    • Hazard Checkboxes: Toxic, Irritant.[3]

    • Constituents: 100% 5'-Iodoindirubin.

  • Disposal: Place the bagged vial into the Solid Hazardous Waste Drum .

Scenario B: Disposal of Liquid Waste (Stock Solutions)

Context: You have 10mL of 10mM stock solution in DMSO.

  • Assessment: Although DMSO is non-halogenated, the solute contains Iodine.

  • Dilution Rule: If the concentration is high (>10mM), default to the Halogenated Waste stream to be safe.

  • Transfer: Pour the solution into the carboy labeled "Halogenated Organic Solvents" (usually red or yellow tag).

  • Rinsing: Rinse the original vial with a small amount of Acetone. Add this rinsate to the same Halogenated carboy.

  • Log It: Record the volume and constituent (Indirubin derivative) on the waste container's log sheet.

Scenario C: Spill Cleanup (Immediate Response)

Context: A small amount of powder (<500mg) is spilled on the bench.

  • Isolate: Inform nearby personnel. Mark the area.

  • Dry Cleanup (Preferred): Do NOT wet the powder initially (this spreads the contamination).

    • Use a scoop or stiff paper to lift the bulk powder.

    • Place powder into a wide-mouth jar destined for solid waste.

  • Wet Decontamination:

    • Soak a paper towel in DMSO or Acetone (Indirubins are insoluble in water).

    • Wipe the area from the outside in.

    • Follow with a soap and water wash.[2][3][4][6][7]

  • Disposal of Debris: All contaminated paper towels and gloves must go into the Solid Hazardous Waste bin, not the regular trash.

Part 4: Decontamination of Glassware

Because 5'-Iodoindirubin is a hydrophobic dye, standard dishwasher cycles often fail to remove it, leading to cross-contamination of future experiments.

  • Solvent Rinse: Manually rinse glassware with Acetone or Ethanol inside a fume hood.

    • Visual Cue: Continue rinsing until the solvent runs clear (no red/pink tint).

  • Waste Routing: Collect this initial rinsate into the Halogenated Solvent Waste container.

  • Wash: Once visually clean, the glassware can be processed in a standard laboratory dishwasher with detergent.

References

  • National Institutes of Health (NIH) - PubChem. (n.d.). Indirubin - Compound Summary. Retrieved October 26, 2023, from [Link]

  • University of Illinois Urbana-Champaign (UIUC). (n.d.). Halogenated Organic Liquids - Waste Disposal Guidelines. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2022). RCRA Orientation Manual: Managing Hazardous Waste. Retrieved October 26, 2023, from [Link]

  • Temple University EHRS. (2021). Halogenated Solvents in Laboratories - Chemical Waste Guideline. Retrieved October 26, 2023, from [Link]

Sources

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